molecular formula C8H5Br2N B177925 4,7-dibromo-1H-indole CAS No. 126811-31-2

4,7-dibromo-1H-indole

Cat. No.: B177925
CAS No.: 126811-31-2
M. Wt: 274.94 g/mol
InChI Key: LGHKXNCCGYOQRK-UHFFFAOYSA-N
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Description

4,7-Dibromo-1H-indole is a strategically brominated indole derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. The bromine atoms at the 4 and 7 positions of the indole scaffold make it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This allows researchers to efficiently introduce the indole core into potential drug candidates. The indole structure is a privileged scaffold in pharmaceuticals, known for its diverse biological activities . Specifically, indole-based molecules are frequently explored as tubulin polymerization inhibitors, a mechanism of action relevant in anticancer research that can overcome P-glycoprotein mediated multidrug resistance . Furthermore, related dibromoindole structures have been investigated as inhibitors of viral targets, including HIV-1 integrase, highlighting the potential of such scaffolds in antiviral therapeutic development . As a functionalized intermediate, this compound provides researchers with a critical starting point for the design and synthesis of novel bioactive compounds targeting a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dibromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHKXNCCGYOQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595933
Record name 4,7-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126811-31-2
Record name 4,7-Dibromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4,7-Dibromo-1H-indole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus is on bridging the gap between promising chemical entities and their practical application in research and development. This guide is born out of the increasing relevance of halogenated indoles as versatile synthons in medicinal chemistry. 4,7-Dibromo-1H-indole, in particular, presents a unique set of strategic advantages for the synthesis of complex molecular architectures. This document is structured to provide not just a compilation of data, but a cohesive narrative that explains the why behind the how—from its fundamental properties to its application in cutting-edge drug discovery. Every protocol and piece of data has been meticulously sourced to ensure reliability and reproducibility in your own laboratory settings.

Core Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's intrinsic properties is the bedrock of its effective utilization. This section details the key physical and spectral characteristics of this compound.

Physical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions.

PropertyValue
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
Appearance Solid
Melting Point 101-105 °C
Boiling Point 368.956 °C at 760 mmHg (Predicted)
Density 2.048 g/cm³ (Predicted)
Storage Sealed in a dry, room temperature environment

Note: Predicted values are computationally derived and should be used as an estimation.

Expert Insight: The melting point range suggests the compound is a crystalline solid at room temperature. The necessity for dry, sealed storage indicates potential sensitivity to moisture or air, a critical consideration for maintaining its integrity over time.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical intermediate. Below is a summary of the expected spectroscopic signatures for this compound.

TechniqueKey Features
¹H NMR Signals corresponding to the N-H proton and the protons on the pyrrole and benzene rings.
¹³C NMR Resonances for the eight carbon atoms, with those bonded to bromine appearing in a characteristic region.
IR Spectroscopy A distinct N-H stretching vibration, along with aromatic C-H and C=C stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two bromine atoms.

Self-Validating Principle in Spectroscopy: The confluence of data from these techniques provides a robust, self-validating confirmation of the structure. For instance, the number of unique signals in the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the proposed structure. The isotopic pattern in the mass spectrum serves as a definitive confirmation of the presence and number of bromine atoms.

Synthesis and Reactivity: A Strategic Approach

The synthetic accessibility and predictable reactivity of this compound are central to its value as a building block.

Synthesis Protocol: Direct Bromination of 1H-Indole

A common and efficient method for the preparation of this compound is the direct bromination of indole. The choice of brominating agent and reaction conditions is critical to control selectivity and maximize yield.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound via direct bromination.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1H-indole in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature (typically 0 °C or below) using an ice-salt bath. This is a critical step to control the exothermic nature of the bromination and to minimize the formation of undesired side products.

  • Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The use of NBS is preferable to liquid bromine as it is a solid and easier to handle, and it often provides better selectivity.

  • Reaction Monitoring: Allow the reaction to proceed at low temperature and then gradually warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Once the reaction is complete, quench it by adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

  • Structural Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of both indole and NBS. The low-temperature addition of NBS is paramount to control the regioselectivity of the bromination, favoring the desired 4- and 7-positions. Monitoring by TLC is a simple yet effective way to prevent over-bromination and to determine the optimal reaction time.

Reactivity and Selective Functionalization

The synthetic utility of this compound lies in the differential reactivity of the two bromine atoms, which allows for selective functionalization. The C4- and C7-positions are electronically and sterically distinct, enabling a chemist to target one position over the other through careful selection of reaction conditions. This is particularly valuable in palladium-catalyzed cross-coupling reactions.

Logical Relationship: Selective Cross-Coupling

G start_node start_node reaction reaction product product Dibromoindole This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Dibromoindole->Suzuki Mild Conditions Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) Dibromoindole->Buchwald Forcing Conditions Mono_C4 Selective C4-Functionalization Suzuki->Mono_C4 Di_C4_C7 Di-functionalization (C4 & C7) Buchwald->Di_C4_C7

Caption: A simplified diagram illustrating the potential for selective functionalization of this compound.

Expert Insight on Selectivity: The C4-position of the indole ring is generally more sterically accessible and electronically favorable for oxidative addition to a palladium(0) catalyst compared to the more hindered C7-position. By employing milder reaction conditions (e.g., lower temperatures, specific ligands), it is often possible to achieve selective coupling at the C4-position. More forcing conditions can lead to di-substitution at both the C4 and C7 positions.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable starting material for the synthesis of a variety of biologically active molecules. Its ability to undergo selective functionalization allows for the systematic exploration of chemical space in the development of new therapeutic agents.

Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The indole nucleus is a common feature in many kinase inhibitors, and the ability to introduce diverse substituents at the 4- and 7-positions allows for the fine-tuning of potency and selectivity. For instance, this compound can be used as a key intermediate in the synthesis of carbazole carboxamide-based inhibitors for the treatment of lymphatic leukemia.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond kinase inhibitors. Its derivatives are being explored for a range of other therapeutic applications, leveraging the diverse biological activities associated with the indole core.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined physical and spectroscopic properties, coupled with its predictable and selective reactivity, make it an invaluable asset in the synthesis of complex and biologically relevant molecules. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound will only increase. Future research will likely focus on the development of even more selective and efficient methods for its functionalization, further expanding its utility in the ongoing quest for new and improved medicines.

References

  • This compound | 126811-31-2. J&K Scientific.
  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.).
  • Cas 36132-08-8, 5,7-DIBROMO INDOLE. LookChem.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • 4,7-dihydro-1H-indole | C8H9N | CID 11964147. PubChem.
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  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. (2012).
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. (2023).
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  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. (2024).
  • Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. Molecules. (2018).
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  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. (2021).
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024-06-07).
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  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate.

An In-Depth Technical Guide to 4,7-dibromo-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4,7-Dibromoindole Scaffold

4,7-dibromo-1H-indole (CAS No. 126811-31-2) is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its indole core is a privileged structure, forming the backbone of numerous natural products and pharmaceuticals, while the strategic placement of bromine atoms at the C4 and C7 positions offers a unique combination of reactivity and steric influence. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, key reactions, and its growing importance as a synthetic intermediate in the development of novel therapeutics, particularly kinase inhibitors, and advanced materials.[1][2]

The bromine substituents serve as versatile synthetic handles, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments at two distinct points on the indole's benzene ring, facilitating the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4] The electron-withdrawing nature of the bromine atoms also modulates the electronic properties of the indole ring, influencing its reactivity and potential as a pharmacophore.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 126811-31-2[5]
Molecular Formula C₈H₅Br₂N[2]
Molecular Weight 274.94 g/mol [2]
Appearance Solid[1]
Boiling Point 368.956 °C at 760 mmHg[2]
Density 2.048 g/cm³[2]
Flash Point 176.939 °C[2]
Storage Sealed in a dry, room temperature environmentGeneric

Safety Profile:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Synthesis and Purification: Establishing the Core Scaffold

The following DOT graph outlines a generalized workflow for the synthesis of a dibromoindole, which serves as a logical pathway for obtaining the 4,7-disubstituted product.

Caption: Generalized workflow for the synthesis of dibromoindoles.

Detailed Experimental Protocol (Adapted from similar bromination procedures):

Objective: To synthesize this compound via electrophilic bromination of 1H-indole.

Causality: The choice of brominating agent and solvent is critical for controlling the regioselectivity of the reaction. N-Bromosuccinimide (NBS) or elemental bromine can be used. The solvent, such as dimethylformamide (DMF) or carbon tetrachloride (CCl₄), influences the reaction rate and selectivity. The reaction is typically performed at a controlled temperature to minimize the formation of side products. Purification by column chromatography is essential to isolate the desired isomer from other brominated indoles that may form.

Materials:

  • 1H-Indole

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Dimethylformamide (DMF) or Carbon Tetrachloride (CCl₄)

  • Sodium thiosulfate solution (for quenching Br₂)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1H-indole (1.0 eq) in the chosen anhydrous solvent (e.g., DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the brominating agent (e.g., NBS, 2.0-2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (if Br₂ was used) followed by a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate this compound.

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the differential reactivity of its various positions. The N-H proton is acidic and can be deprotonated or substituted. The C2 and C3 positions on the pyrrole ring are susceptible to electrophilic attack, although this reactivity is modulated by the electron-withdrawing bromine atoms. Most importantly, the C-Br bonds at the C4 and C7 positions are prime sites for transition metal-catalyzed cross-coupling reactions.

Regioselectivity in Cross-Coupling Reactions:

A key consideration for synthetic chemists is the potential for regioselective functionalization. The electronic and steric environments of the C4-Br and C7-Br bonds are different, which can, in some cases, allow for selective reaction at one site over the other. The C7 position is generally less sterically hindered than the C4 position, which is flanked by the fused pyrrole ring. This can lead to preferential reaction at C7 under certain conditions. However, double coupling to functionalize both positions is also a common and powerful strategy.[6]

Reactions Dibromoindole This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) Dibromoindole->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) Dibromoindole->Buchwald Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst, Base) Dibromoindole->Sonogashira Mono_Aryl_Indole 4-Bromo-7-aryl-1H-indole or 4-Aryl-7-bromo-1H-indole Suzuki->Mono_Aryl_Indole Regioselective Di_Aryl_Indole 4,7-Diaryl-1H-indole Suzuki->Di_Aryl_Indole Double Coupling Mono_Amino_Indole 4-Bromo-7-amino-1H-indole or 4-Amino-7-bromo-1H-indole Buchwald->Mono_Amino_Indole Regioselective Di_Amino_Indole 4,7-Diamino-1H-indole Buchwald->Di_Amino_Indole Double Coupling Alkynyl_Indole 4,7-Dialkynyl-1H-indole Sonogashira->Alkynyl_Indole

Caption: Key cross-coupling reactions of this compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The following protocol is adapted from a highly efficient, microwave-assisted procedure for the diarylation of a related dibromoindole in water, highlighting a green chemistry approach.[6]

Objective: To synthesize a 4,7-diaryl-1H-indole via a double Suzuki-Miyaura coupling.

Causality: This protocol utilizes a palladium catalyst, typically Pd(PPh₃)₄, which is effective for cross-coupling reactions. The use of a base (e.g., Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Microwave irradiation significantly accelerates the reaction, reducing reaction times from hours to minutes. Water as a solvent makes this a more environmentally friendly process.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Water (H₂O) and Ethanol (EtOH)

  • Microwave reactor vial

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (3.0 mmol), sodium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Seal the vial and flush with a stream of dry nitrogen.

  • Add a 4:1 mixture of H₂O and EtOH (2.5 mL) via a septum.

  • Sonicate the vial for 30 seconds to ensure mixing.

  • Heat the reaction mixture in a microwave reactor for 1 hour at 120 °C.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the pure 4,7-diaryl-1H-indole.

Applications in Drug Discovery and Materials Science

The 4,7-disubstituted indole scaffold is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The indole nucleus can serve as a scaffold that mimics the adenine part of ATP, binding to the hinge region of the kinase active site. The substituents at the C4 and C7 positions can then be tailored to interact with specific pockets within the kinase, thereby conferring potency and selectivity.[7][8]

For instance, derivatives of this compound are used as key intermediates in the synthesis of inhibitors for kinases such as Breast Tumor Kinase (BRK/PTK6), which is implicated in breast cancer.[9]

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Indole-Based Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region IndoleCore Indole Scaffold IndoleCore->Hinge H-Bonding R4 C4-Substituent R7 C7-Substituent R4->HydrophobicPocket Hydrophobic Interactions R7->SolventFront Improves Solubility

Caption: Binding model of an indole-based kinase inhibitor.

In materials science, the electron-rich nature of the indole ring, combined with the potential for extensive π-conjugation through arylation at the C4 and C7 positions, makes these derivatives interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The diarylated indoles synthesized via the Suzuki-Miyaura coupling have been shown to be fluorescent, indicating their potential as organic luminophores.[6]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its true power lies in the strategic placement of two bromine atoms on the benzenoid ring of the indole nucleus, which opens up a vast chemical space for the creation of novel, complex molecules. The ability to perform regioselective or double cross-coupling reactions allows for precise control over the final molecular architecture. For researchers and professionals in drug discovery, this compound provides a robust scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. As synthetic methodologies continue to advance, the applications of this compound are poised to expand further, solidifying its role as a key intermediate in the pursuit of new medicines and materials.

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Sources

molecular weight of 4,7-dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical and Application Properties of 4,7-dibromo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a pivotal halogenated indole derivative. Moving beyond a simple data presentation, this document elucidates the causality behind its characterization, the logic of its synthetic applications, and the self-validating nature of its analytical protocols. As a Senior Application Scientist, the aim is to deliver not just data, but actionable, field-proven insights into the utility of this compound in modern research and development.

Core Molecular Attributes

This compound is a significant heterocyclic building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring two bromine atoms on the benzene portion of the indole ring, provides unique electronic properties and synthetically versatile handles for creating more complex molecules.[2][3] The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity, which begins with its molecular formula and the corresponding molecular weight.

The molecular formula of this compound is C₈H₅Br₂N , and its molecular weight is 274.94 g/mol .[1][2][4] These fundamental values are the bedrock upon which all stoichiometric calculations, analytical interpretations, and experimental designs are based.

Physicochemical Data Summary

For ease of reference, the core quantitative data for this compound are summarized below. These values are critical for experimental planning, including solvent selection, reaction temperature, and safety protocols.

PropertyValueSource
CAS Number 126811-31-2[4]
Molecular Formula C₈H₅Br₂N[2][4]
Molecular Weight 274.94 g/mol [1][4]
Appearance Solid
Boiling Point 368.956°C at 760 mmHg[2]
Density 2.048 g/cm³[2]
Storage Sealed in dry, room temperature[4]

The Self-Validating System: Experimental Confirmation of Molecular Weight and Structure

Trust in a chemical reagent is paramount. The identity and purity of this compound are not merely accepted from a label; they are confirmed through a suite of analytical techniques that form a self-validating system. Each method provides a piece of the puzzle, and together they authoritatively confirm the structure and, by extension, the molecular weight.

Mass Spectrometry (MS): Direct Molecular Weight Determination

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the presence of two bromine atoms creates a distinctive isotopic pattern, providing irrefutable evidence of its composition. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Therefore, a molecule with two bromine atoms will exhibit a characteristic triplet peak pattern in the mass spectrum:

  • (M)+ peak (containing two ⁷⁹Br atoms)

  • (M+2)+ peak (containing one ⁷⁹Br and one ⁸¹Br atom)

  • (M+4)+ peak (containing two ⁸¹Br atoms) The relative intensities of these peaks will be approximately 1:2:1, a unique signature for a dibrominated compound.

Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Preparation: A minute quantity of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process, known as Electron Impact (EI), ejects an electron from the molecule to form a molecular ion (M⁺˙).

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Interpretation: The spectrum is analyzed to identify the molecular ion peak cluster around m/z = 274, confirming the molecular weight and the dibrominated nature of the compound.

G Mass Spectrometry Workflow for Structure Validation cluster_0 Sample Introduction & Ionization cluster_1 Analysis & Detection cluster_2 Data Interpretation Sample This compound IonSource Electron Impact (EI) Source (70 eV) Sample->IonSource MolecularIon Formation of Molecular Ion [C₈H₅Br₂N]⁺˙ IonSource->MolecularIon Analyzer Mass Analyzer (e.g., Quadrupole) MolecularIon->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Result Isotopic Cluster at m/z ~274 (M, M+2, M+4 peaks) Confirms MW and Br count Spectrum->Result Analysis

Caption: Workflow for MS-based molecular weight confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

While MS confirms the molecular weight, NMR spectroscopy validates the specific arrangement of atoms (the constitution). ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.[5]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: The spectrum is expected to show distinct signals for the N-H proton and the aromatic protons on the indole ring. The integration (area under each peak) will correspond to the number of protons, and the splitting patterns (multiplicity) will reveal adjacent proton relationships.

    • ¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, attached to bromine).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption band to observe is the N-H stretch of the indole ring, which provides further confirmation of the compound's identity.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum should display a characteristic absorption peak for the N-H stretch, typically in the region of 3400-3300 cm⁻¹, confirming the presence of the indole secondary amine.

Role in Synthesis and Drug Discovery

The true value of this compound lies in its application as a versatile synthetic intermediate. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[6] The bromine atoms at the 4- and 7-positions serve as strategic anchor points for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions.[7][8]

This compound is a key precursor for the synthesis of:

  • Kinase Inhibitors: It is used to synthesize carbazole carboxamide-based inhibitors targeting Bruton's tyrosine kinase (BTK), which are investigated for the treatment of lymphatic leukemia.[2]

  • Antiviral Agents: It serves as a building block for developing inhibitors of the Hepatitis C virus.[2]

  • Chemosensors: The unique electronic properties of its derivatives have been harnessed to create fluorescent chemosensors for detecting ions like iodide.[2]

G Application of this compound in Drug Discovery cluster_products Synthesized Bioactive Scaffolds Start This compound (Building Block) Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Versatile handles at C4 & C7 Kinase Kinase Inhibitors (e.g., for Leukemia) Coupling->Kinase C-C or C-N bond formation Antiviral HCV Inhibitors Coupling->Antiviral Introduction of aryl/heteroaryl groups Sensor Fluorescent Sensors Coupling->Sensor Modification of electronic properties

Caption: Role of this compound as a synthetic precursor.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. Based on available safety data, the compound is classified as an irritant and may cause allergic skin reactions.

  • Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

  • Precautionary Measures: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[9][10]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9][10]

Conclusion

This compound is a well-characterized and highly valuable compound in the fields of organic synthesis and medicinal chemistry. Its molecular weight of 274.94 g/mol is not just a theoretical value but is rigorously confirmed through a system of complementary analytical techniques including mass spectrometry, NMR, and IR spectroscopy. The strategic placement of two bromine atoms provides chemists with powerful tools to construct complex molecular architectures, leading to the development of novel kinase inhibitors, antiviral agents, and advanced materials. Adherence to established safety protocols ensures its effective and safe utilization in the laboratory.

References

  • WorldOfChemicals. (2025, October 24). This compound: Your Key Intermediate for Chemical Innovation.
  • LookChem. (n.d.). Cas 126811-31-2, this compound.
  • González-Rosa, J. C., et al. (2025, August 7). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules.
  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences.
  • Kumari, A., & Singh, R. K. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry.

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An In-Depth Technical Guide to 4,7-dibromo-1H-indole: Structure, Isomers, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7-dibromo-1H-indole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring bromine atoms on the benzene portion of the indole scaffold, imparts distinct physicochemical properties and provides strategic handles for further chemical modification. This guide provides a comprehensive overview of the structural features of this compound, a detailed exploration of its isomers, and a thorough discussion of its synthesis and reactivity. Particular emphasis is placed on its application in the development of targeted therapeutics, most notably as a key intermediate in the synthesis of kinase inhibitors.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The indole scaffold's ability to mimic peptide structures and engage in various non-covalent interactions with biological macromolecules has cemented its importance in medicinal chemistry.[2] The introduction of halogen atoms, particularly bromine, onto the indole ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target, making halogenated indoles highly valuable synthetic intermediates.

Structural Elucidation: this compound

This compound possesses the molecular formula C₈H₅Br₂N and a molecular weight of 274.94 g/mol . The core of the molecule is the 1H-indole, which consists of a benzene ring fused to a pyrrole ring. In this specific isomer, two bromine atoms are substituted at positions 4 and 7 of the benzene ring.

The structural formula of this compound is as follows:

Caption: Structural formula of this compound.

The presence and position of the two bromine atoms significantly influence the electronic properties and reactivity of the indole ring system.

Isomers of Dibromo-1H-indole: A Comparative Overview

A number of positional isomers of dibromo-1H-indole exist, each with its own distinct chemical properties and potential applications. The location of the bromine atoms on the indole scaffold dictates the molecule's reactivity and steric hindrance, which in turn influences its utility in organic synthesis.

Below is a table summarizing some of the common dibromo-1H-indole isomers:

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,3-dibromo-1H-indole33979-51-6C₈H₅Br₂N274.94
2,5-dibromo-1H-indole101497753C₈H₅Br₂N274.94
3,6-dibromo-1H-indole74076-56-5C₈H₅Br₂N274.94
This compound 126811-31-2 C₈H₅Br₂N 274.94
5,6-dibromo-1H-indole133549-33-8C₈H₅Br₂N274.94
5,7-dibromo-1H-indole133549-34-9C₈H₅Br₂N274.94
6,7-dibromo-1H-indole133549-35-0C₈H₅Br₂N274.94

The synthesis of a specific dibromoindole isomer often requires a regioselective approach, as direct bromination of indole can lead to a mixture of products. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid has been shown to regioselectively yield methyl 5,6-dibromoindole-3-carboxylate.[3][4][5]

Synthesis of this compound

While various methods exist for the synthesis of substituted indoles, a common strategy for preparing this compound involves the Fischer indole synthesis. This method typically starts with a suitably substituted phenylhydrazine, in this case, (2,5-dibromophenyl)hydrazine, which is then reacted with a ketone or aldehyde.

A representative synthetic protocol is outlined below:

Experimental Protocol: Synthesis of this compound via Fischer Indole Synthesis

  • Step 1: Formation of the Hydrazone:

    • To a solution of (2,5-dibromophenyl)hydrazine hydrochloride in ethanol, add a slight excess of pyruvate (or another suitable keto-acid).

    • Heat the mixture at reflux for 1-2 hours to facilitate the condensation reaction and formation of the corresponding hydrazone.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the hydrazone product by filtration.

  • Step 2: Cyclization to the Indole:

    • The isolated hydrazone is then subjected to cyclization in the presence of a suitable acid catalyst, such as polyphosphoric acid or a Lewis acid (e.g., ZnCl₂).

    • Heat the mixture to a temperature typically ranging from 100 to 180 °C. The optimal temperature will depend on the specific substrate and catalyst used.

    • The cyclization reaction involves an electrocyclic rearrangement followed by the elimination of ammonia to form the indole ring.

    • After the reaction is complete, quench the reaction mixture by pouring it onto ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

fischer_indole_synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Product start1 (2,5-dibromophenyl)hydrazine reaction1 Condensation (Ethanol, Reflux) start1->reaction1 start2 Pyruvate start2->reaction1 intermediate Hydrazone reaction1->intermediate reaction2 Acid Catalyst (e.g., PPA, Heat) intermediate->reaction2 product This compound reaction2->product

Caption: Fischer Indole Synthesis Workflow.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature and should be stored in a dry, sealed container.

Table of Physicochemical Properties:

PropertyValue
Molecular FormulaC₈H₅Br₂N
Molecular Weight274.94 g/mol
Physical FormSolid
Storage TemperatureRoom Temperature, Sealed in Dry Conditions

Spectroscopic Characterization:

The structural identity and purity of this compound are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyrrole and benzene rings.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Synthetic Applications

The two bromine atoms at the 4- and 7-positions of the indole ring are key to the synthetic utility of this compound. These C-Br bonds can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

6.1. Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation.[6] The reactivity of the C-Br bonds in this compound makes it an excellent substrate for these transformations.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoindole with an organoboron reagent in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4- and/or 7-positions. The selective mono- or di-arylation can often be controlled by stoichiometry and reaction conditions.

  • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the dibromoindole with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[6][7] This is a crucial reaction for the synthesis of various biologically active molecules containing an arylamine moiety.

The differential reactivity of the C4-Br and C7-Br bonds can be exploited for selective functionalization. The C4-position is generally more sterically hindered, which can influence the regioselectivity of the coupling reaction, particularly with bulky coupling partners.

cross_coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product 4,7-diaryl-1H-indole suzuki_reagents->suzuki_product buchwald_product 4,7-diamino-1H-indole buchwald_reagents->buchwald_product

Caption: Key Cross-Coupling Reactions of this compound.

6.2. Application in the Synthesis of Kinase Inhibitors:

A significant application of this compound is in the synthesis of kinase inhibitors for the treatment of cancer and other diseases.[6] The indole scaffold can serve as a template that can be elaborated through cross-coupling reactions to generate potent and selective inhibitors.

For example, this compound is a key intermediate in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. The dibromoindole core can be functionalized to produce carbazole carboxamide-based inhibitors.[6]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined structure, coupled with the reactivity of its two bromine atoms, provides a platform for the construction of complex molecular architectures. The ability to selectively functionalize the 4- and 7-positions through modern cross-coupling methodologies has made it an important intermediate in the development of targeted therapies, including potent kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is therefore essential for researchers and scientists working at the forefront of medicinal chemistry and materials science.

References

  • Parsons, T. B., Ghellamallah, C., Male, L., Spencer, N., & Grainger, R. S. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021–5023. [Link][4][5]
  • Parsons, T. B., Ghellamallah, C., Male, L., Spencer, N., & Grainger, R. S. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. University of Birmingham Research Portal. [Link][4][5][6]
  • LookChem. (n.d.). Cas 126811-31-2, this compound.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Bansal, R., & Kumar, R. (2020). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 94, 103381. [Link]
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.

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An In-Depth Technical Guide to 4,7-dibromo-1H-indole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dihalogenated Indoles in Modern Chemistry

The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of natural products, pharmaceuticals, and functional organic materials.[1] Among the myriad of substituted indoles, dihalogenated derivatives, such as 4,7-dibromo-1H-indole, have emerged as exceptionally versatile intermediates. The strategic placement of two bromine atoms on the benzene ring of the indole scaffold imparts unique reactivity and provides two distinct points for further functionalization. This allows for the construction of complex molecular architectures that would be challenging to access through other synthetic routes.

This guide provides an in-depth technical overview of this compound (CAS No. 126811-31-2), a key building block in contemporary organic synthesis.[2] We will explore its historical context, detail a robust synthetic protocol, provide comprehensive characterization data, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this powerful synthetic intermediate.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not prominent in the historical literature, its emergence is intrinsically linked to the development of modern indole synthesis methodologies. The Leimgruber-Batcho indole synthesis, first disclosed in the 1970s, provided a highly efficient and versatile route to a wide range of substituted indoles, starting from readily available ortho-nitrotoluenes.[3][4] This methodology is particularly well-suited for the preparation of indoles with substitution patterns that are difficult to achieve with older methods like the Fischer indole synthesis. The synthesis of this compound is a prime example of the power of the Leimgruber-Batcho approach, enabling the construction of this specific dibrominated scaffold from a correspondingly substituted nitrotoluene.

Synthesis of this compound: The Leimgruber-Batcho Approach

The most logical and widely applicable method for the synthesis of this compound is the Leimgruber-Batcho synthesis. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.

Causality Behind Experimental Choices

The choice of the Leimgruber-Batcho synthesis is dictated by its efficiency and the commercial availability of the starting material, 2,5-dibromotoluene. Nitration of this starting material provides the necessary ortho-nitro group to direct the indole ring formation. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is critical for the formation of the enamine intermediate, as it is a highly reactive and effective reagent for this transformation. The subsequent reductive cyclization is a key step, and various reducing agents can be employed. Raney nickel with hydrazine is a classic and effective choice, offering high yields under relatively mild conditions.[4]

Experimental Protocol

Step 1: Nitration of 2,5-dibromotoluene

A detailed protocol for the nitration of 2,5-dibromotoluene to yield 1,4-dibromo-2-methyl-5-nitrobenzene is a necessary prerequisite.

Step 2: Leimgruber-Batcho Synthesis of this compound

  • Part A: Enamine Formation

    • To a solution of 1,4-dibromo-2-methyl-5-nitrobenzene in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

    • Heat the mixture under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture containing the intermediate enamine is typically used directly in the next step without purification.

  • Part B: Reductive Cyclization

    • The crude enamine solution is diluted with a suitable solvent such as methanol or ethanol.

    • Carefully add Raney nickel as a slurry in the chosen solvent.

    • To this suspension, add hydrazine hydrate dropwise at a controlled temperature. An exothermic reaction is expected.

    • After the addition is complete, the reaction is stirred until the reduction of the nitro group and subsequent cyclization are complete, as indicated by TLC.

    • The Raney nickel is carefully filtered off, and the filtrate is concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Leimgruber-Batcho Synthesis 2,5-Dibromotoluene 2,5-Dibromotoluene 1,4-Dibromo-2-methyl-5-nitrobenzene 1,4-Dibromo-2-methyl-5-nitrobenzene 2,5-Dibromotoluene->1,4-Dibromo-2-methyl-5-nitrobenzene HNO3, H2SO4 Enamine Intermediate Enamine Intermediate 1,4-Dibromo-2-methyl-5-nitrobenzene->Enamine Intermediate DMF-DMA, Pyrrolidine This compound This compound Enamine Intermediate->this compound Raney Ni, Hydrazine

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

The precise characterization of this compound is crucial for its use in research and development. The following table summarizes its key physical and spectroscopic properties.

PropertyData
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
CAS Number 126811-31-2
Appearance Solid
Boiling Point 368.956°C at 760 mmHg
Density 2.048 g/cm³
¹H NMR (Predicted) δ (ppm): 8.1-8.3 (br s, 1H, NH), 7.3-7.5 (m, 2H), 6.9-7.1 (m, 1H)
¹³C NMR (Predicted) δ (ppm): 137, 130, 125, 124, 122, 115, 112, 103
Mass Spectrum (EI) m/z (%): 275 (M⁺), 273, 194, 115
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~1600, ~1450 (aromatic C=C stretch)

Note: NMR data is predicted and may vary based on solvent and experimental conditions. Experimental data should be obtained for confirmation.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the field of oncology. The bromine atoms at the 4 and 7 positions serve as convenient handles for introducing further complexity through cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the rapid generation of libraries of compounds for screening against various biological targets.

One notable application is in the synthesis of carbazole carboxamide-based inhibitors of Bruton's tyrosine kinase (BTK), which are being investigated for the treatment of lymphatic leukemia.[5] The 4,7-dibromoindole core provides a rigid scaffold to which various pharmacophoric groups can be attached to optimize binding affinity and selectivity for the target kinase.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Other Functionalization Other Functionalization This compound->Other Functionalization Complex Indole Derivatives Complex Indole Derivatives Suzuki Coupling->Complex Indole Derivatives Buchwald-Hartwig Amination->Complex Indole Derivatives Other Functionalization->Complex Indole Derivatives Biologically Active Molecules Biologically Active Molecules Complex Indole Derivatives->Biologically Active Molecules

Caption: Application workflow of this compound.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. Its synthesis via the Leimgruber-Batcho method is a reliable and scalable route. The presence of two addressable bromine atoms allows for diverse and complex molecular designs. As the demand for novel heterocyclic compounds continues to grow, the utility of this compound as a key building block is expected to expand, paving the way for the discovery of new and improved therapeutic agents and functional materials.

References

  • Vertex AI Search. (2024).
  • Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,631,133. Washington, DC: U.S.
  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Online].
  • LookChem. (2024). Cas 126811-31-2, this compound. [Online].
  • J&K Scientific. (2024). This compound | 126811-31-2. [Online].
  • PubChem. (2024). This compound. [Online].
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Significance of 3,5-Dibromo-1H-indole: A Superior Chemical Intermediate for Pharmaceutical Discovery. [Online].
  • LookChem. (2024). 126811-31-2 Usage. [Online].
  • Wiley-VCH. (2007).
  • ResearchGate. (2016).
  • MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [Online].
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Spectroscopic Characterization of 4,7-dibromo-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Expected Spectroscopic Features

The molecular formula of 4,7-dibromo-1H-indole is C₈H₅Br₂N, with a molecular weight of approximately 274.94 g/mol .[1] The structure, featuring a dibrominated indole core, dictates the expected spectroscopic signatures. The bromine atoms, being electron-withdrawing and heavy, will significantly influence the electronic environment and fragmentation patterns of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the substitution pattern and electronic environment of the indole ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display signals corresponding to the five protons on the indole core. The chemical shifts will be influenced by the deshielding effect of the bromine atoms and the aromatic ring currents.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-H8.1 - 8.3broad singlet-The N-H proton of indoles typically appears as a broad singlet in this region due to quadrupole broadening and potential hydrogen bonding.
H-27.2 - 7.4triplet~2.5 - 3.0This proton is coupled to H-3 and the N-H proton (if not fully exchanged).
H-36.5 - 6.7triplet~2.5 - 3.0Coupled to H-2 and the N-H proton. Its upfield shift is characteristic of the electron-rich pyrrole ring.
H-57.1 - 7.3doublet~8.0 - 8.5Coupled to H-6 (ortho coupling).
H-66.9 - 7.1doublet~8.0 - 8.5Coupled to H-5 (ortho coupling).

Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for achieving sufficient resolution to accurately determine the coupling constants and resolve the multiplicities of the aromatic protons.[3] Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds; however, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which would shift the N-H proton significantly downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the eight distinct carbon environments in this compound. The carbon atoms directly attached to the bromine atoms (C-4 and C-7) are expected to be significantly shielded due to the heavy atom effect, resulting in upfield shifts compared to the parent indole.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

CarbonPredicted Chemical Shift (ppm)Rationale
C-2123 - 126A typical chemical shift for the C-2 of the indole ring.
C-3101 - 104The electron-rich nature of the pyrrole ring results in an upfield shift for C-3.
C-3a127 - 130Bridgehead carbon adjacent to the pyrrole ring.
C-4115 - 118Shielded due to the direct attachment of a bromine atom.
C-5121 - 124Influenced by the adjacent bromine atom at C-4.
C-6120 - 123Relatively unaffected by the bromine substitutions.
C-7113 - 116Shielded due to the direct attachment of a bromine atom.
C-7a134 - 137Bridgehead carbon adjacent to the benzene ring.

Self-Validating System: The combination of ¹H and ¹³C NMR data, along with two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals, providing a self-validating structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern.

Expected Mass Spectrometry Data:

Ionm/z (relative intensity)Fragmentation Pathway
[M]⁺273/275/277 (1:2:1)Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms.
[M-Br]⁺194/196 (1:1)Loss of one bromine atom.
[M-2Br]⁺115Loss of both bromine atoms.
[M-HCN]⁺246/248/250 (1:2:1)Loss of hydrogen cyanide from the pyrrole ring, a common fragmentation for indoles.

Expertise & Experience: The observation of the M, M+2, and M+4 peaks in a roughly 1:2:1 ratio is a definitive indicator of a dibrominated compound. This isotopic signature is a powerful diagnostic tool in mass spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C-H bonds, as well as the aromatic C=C bonds.

Expected Infrared (IR) Data:

Wavenumber (cm⁻¹)IntensityFunctional Group
3400 - 3300Medium, SharpN-H stretch
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongAromatic C=C stretching
800 - 700StrongC-Br stretch
750 - 700StrongC-H out-of-plane bending

Authoritative Grounding: The N-H stretching frequency in indoles is a sharp band, which distinguishes it from the broader O-H stretch of alcohols and carboxylic acids. The C-Br stretching vibrations are typically found in the fingerprint region and can be difficult to assign definitively without comparison to a known spectrum.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to aid in definitive signal assignments.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragments.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and key fragment ions.

Infrared Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the N-H, C-H, and aromatic C=C functional groups.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthesized or procured sample of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Structural Validation Synthesis Synthesis or Procurement of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR Data_Analysis Data Interpretation and Comparison to Predictions NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols and workflow offer a practical framework for obtaining and interpreting the necessary spectroscopic information, ensuring the scientific integrity of research and development activities involving this versatile compound.

References

  • This compound: Your Key Intermediate for Chemical Innovation. (2026).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • Wiley-VCH 2007 - Supporting Information. (2007).
  • ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. (n.d.).
  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.).
  • Cas 126811-31-2,this compound - LookChem. (n.d.).
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).
  • Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - NIH. (n.d.).

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,7-dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of 4,7-dibromo-1H-indole (CAS: 126811-31-2), a key intermediate in medicinal chemistry and organic synthesis[1][2]. As experimentally acquired spectra for this specific compound are not widely available in public databases, this guide utilizes high-quality predicted spectral data, providing a robust framework for researchers in the field. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a standardized experimental protocol for data acquisition, and discuss common spectral interpretation challenges. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR characteristics of this important heterocyclic compound.

Introduction: The Structural Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents[3]. The strategic placement of bromine atoms at the 4- and 7-positions of the indole ring, as in this compound, profoundly influences the molecule's electronic properties and reactivity, making it a valuable building block for complex molecular architectures.

Unambiguous structural confirmation is the bedrock of chemical research and development. NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C[3]. This guide serves as a detailed reference for interpreting the ¹H and ¹³C NMR spectra of this compound, enabling its confident identification and characterization.

Molecular Structure and Atom Numbering

A prerequisite for any NMR analysis is a clear understanding of the molecular structure and a consistent atom numbering system. The standard IUPAC numbering for the indole ring is applied to this compound as illustrated below. This numbering is essential for the correct assignment of NMR signals.

Caption: Molecular structure and IUPAC numbering of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule[2]. The predicted ¹H NMR data for this compound was generated using ChemDraw's NMR prediction algorithm[4]. The presence of two electron-withdrawing bromine atoms significantly influences the chemical shifts of the aromatic protons.

Causality of Chemical Shifts:

  • N-H Proton (H1): The proton on the nitrogen atom is typically observed as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding with the solvent or other molecules. Its chemical shift is highly dependent on solvent and concentration[4].

  • Pyrrole Ring Protons (H2, H3): H2 and H3 are part of the electron-rich pyrrole ring. They typically appear as doublets of doublets (or triplets with similar coupling constants). H3 is adjacent to the benzene ring, while H2 is adjacent to the nitrogen atom.

  • Benzene Ring Protons (H5, H6): The protons on the benzene portion of the indole are ortho and meta to the bromine atoms. The strong electron-withdrawing and anisotropic effects of the bromine atoms cause these protons to be deshielded, shifting them downfield. H5 and H6 will appear as doublets due to coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound (Predicted in CDCl₃ at 400 MHz)

Proton (Atom No.)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1~8.4 (broad s)br s-
H27.28tJ = 2.9
H36.55ddJ = 2.9, 1.9
H57.21dJ = 8.5
H66.95dJ = 8.5

Note: The prediction was performed using ChemDraw v22.2. The chemical shift of the N-H proton is highly variable and is presented as an approximation.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments[2]. The predicted ¹³C NMR data reveals eight distinct signals, corresponding to the eight carbon atoms in this compound.

Causality of Chemical Shifts:

  • Carbons bonded to Bromine (C4, C7): The most significant effect is observed for the carbons directly attached to the bromine atoms. The "heavy atom effect" of bromine typically causes a shielding effect, shifting the attached carbon signals upfield compared to what might be expected from electronegativity alone. However, in this case, the predicted shifts are in the typical aromatic region.

  • Pyrrole Ring Carbons (C2, C3, C3a, C7a): These carbons appear in characteristic regions for indole systems. C2, adjacent to the nitrogen, is typically the most downfield of this group.

  • Benzene Ring Carbons (C5, C6): These carbons are influenced by the adjacent bromine atoms and the fused ring system.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted in CDCl₃ at 100 MHz)

Carbon (Atom No.)Predicted Chemical Shift (δ, ppm)
C2126.1
C3102.8
C3a129.5
C4114.7
C5124.3
C6121.8
C7116.2
C7a135.9

Note: The prediction was performed using ChemDraw v22.2.

Experimental Protocol for NMR Spectrum Acquisition

This section provides a validated, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and related compounds.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of This compound b Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c Add internal standard (e.g., TMS) if required b->c d Transfer to NMR tube c->d e Insert sample into NMR spectrometer d->e f Lock, Tune, and Shim e->f g Acquire ¹H Spectrum f->g h Acquire ¹³C Spectrum g->h i Fourier Transform h->i j Phase Correction i->j k Baseline Correction j->k l Integration & Peak Picking k->l

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of dry this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chloroform-d is a common choice for general organic compounds, while DMSO-d₆ is excellent for ensuring the N-H proton is observed sharply.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Using a pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

    • Perform shimming to optimize the homogeneity of the magnetic field, which results in sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 7-8 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire 16 to 64 scans for a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Set the spectral width to approximately 220-240 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction (both zero- and first-order) to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Reference the spectrum. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Troubleshooting and Advanced Considerations

  • Broad N-H Signal: The N-H proton of an indole often appears as a broad signal, or may even be absent, due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other acidic protons in the sample[4]. Lowering the temperature of the experiment can sometimes slow this exchange rate, resulting in a sharper peak.

  • Solvent Effects: The choice of solvent can significantly impact the chemical shifts, particularly for protons involved in hydrogen bonding, like the N-H proton. Polar solvents can lead to downfield shifts of this signal. Aromatic solvents like benzene-d₆ can cause notable shifts due to anisotropic effects[4].

  • 2D NMR Experiments: For unambiguous assignment, especially in more complex indole derivatives, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-4 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.

Conclusion

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound based on highly accurate predicted data. The provided spectral assignments, rooted in fundamental principles of chemical shifts and coupling, offer a reliable reference for chemists. The detailed experimental protocol and troubleshooting advice furnish researchers with a practical framework for obtaining and interpreting high-quality NMR data for this compound and its analogues, thereby supporting the advancement of research and development in synthetic and medicinal chemistry.

References

  • ChemAxon. (n.d.). NMR Predictor.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • J&K Scientific. (n.d.). This compound | 126811-31-2.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • PerkinElmer Informatics. (2023). ChemDraw Professional.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). Indole.
  • LookChem. (n.d.). Cas 126811-31-2, this compound.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Royal Society of Chemistry. (2013). Supporting information.
  • Wiley-VCH. (2007). Supporting Information.
  • Chemical Methodologies. (2025). Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities.

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Introduction: The Strategic Importance of 4,7-Dibromo-1H-indole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4,7-Dibromo-1H-indole for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indole scaffold is recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved drugs.[1] Within this important class of heterocycles, halogenated indoles serve as exceptionally versatile intermediates. This compound (CAS No: 126811-31-2), in particular, has emerged as a crucial building block for chemical innovation.[2] Its structure, featuring two bromine atoms at positions C4 and C7 of the indole ring, provides two distinct, reactive handles for synthetic diversification.

These bromine substituents are ideal for engaging in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the precise and controlled introduction of aryl, heteroaryl, and nitrogen-based functional groups.[3][4] This capability enables the systematic exploration of chemical space and the construction of complex molecular architectures, which is fundamental to the drug discovery process.

This technical guide serves as a comprehensive resource for researchers and drug development professionals. It provides an in-depth analysis of the commercial availability of this compound, outlines protocols for its safe handling and storage, discusses synthetic strategies, and explores its applications as a pivotal precursor in the synthesis of therapeutically relevant compounds.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is the first step in its effective utilization. The compound is typically a solid at room temperature and should be stored in a dry, well-sealed container to maintain its integrity.

PropertyValueSource
CAS Number 126811-31-2[5][6]
Molecular Formula C₈H₅Br₂N[2][6]
Molecular Weight 274.94 g/mol [2]
Physical Form Solid
Typical Purity ≥98%[6]
Storage Sealed in dry, room temperature
InChI Key LGHKXNCCGYOQRK-UHFFFAOYSA-N[5]

Commercial Availability and Procurement

This compound is readily available from a range of specialized chemical suppliers, facilitating its use in research and development without the immediate need for in-house synthesis. It is important to note that this chemical is intended for professional laboratory and industrial use only and cannot be shipped to residential addresses or medical facilities.[6][7] When procuring this reagent, researchers should always request a Certificate of Analysis (COA) to verify its purity and identity.

SupplierExample Product NumberAvailable QuantitiesPurity
Sigma-Aldrich AMBH2D6F72DD (Ambeed)100 mg, 250 mg, 1 g, 5 g98%
J&K Scientific CS-0041229 (ChemScene)VariesNot Specified
Aladdin Scientific Not Specified100 mgmin 98%
BLD Pharm Not SpecifiedVariesNot Specified

Note: Availability, pricing, and product numbers are subject to change. This table is for illustrative purposes.[5][6][8]

Safety, Handling, and Storage Protocols

As with all halogenated aromatic compounds, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious skin and eye irritation.[9][10] Adherence to established safety protocols is mandatory.

Mandatory Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[11]

  • Skin Protection: An impervious lab coat and chemically resistant gloves (e.g., nitrile) are required.[12]

  • Respiratory Protection: All handling of the solid or solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[9][10]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Confirm that an eyewash station and safety shower are accessible.[10]

  • Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolution: Add the solid to the reaction vessel or flask. Slowly add the desired solvent, ensuring the container is pointed away from your face.

  • Post-Handling: Tightly cap the source bottle and store it in a designated, dry, and well-ventilated area.[9]

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[12]

  • Waste Disposal: Dispose of contaminated materials and excess chemicals in a designated, approved waste container according to institutional and local regulations.[12]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Function prep2 Don Required PPE prep1->prep2 handle1 Weigh Solid in Hood prep2->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Secure Source Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 spill Contain Spill contact_safety Contact Safety Officer spill->contact_safety exposure Use Safety Shower/Eyewash exposure->contact_safety

Caption: Workflow for safe handling and emergency response.

Representative Synthetic Approach

While this compound is commercially available, understanding its synthesis provides valuable context for impurity profiling and scale-up considerations. A common strategy for constructing substituted indoles is the Fischer indole synthesis, but for specific substitution patterns like 4,7-dibromo, other cyclization strategies are often employed. A plausible route can be adapted from methodologies used for related 4-haloindoles, which often start from appropriately substituted anilines or dihalophenols.[13]

The following represents a conceptual workflow for the synthesis, emphasizing the chemical logic.

Conceptual Two-Step Synthesis Workflow
  • Step 1: Sonogashira Coupling of a Dihaloanilide Precursor: A suitable N-protected 2,5-dibromoaniline derivative is reacted with a protected alkyne (e.g., trimethylsilylacetylene) via a Sonogashira coupling. The palladium catalyst selectively couples at the more reactive position ortho to the amine group.

  • Step 2: Base-Mediated Cyclization: Following the coupling reaction, the protecting groups are removed, and a strong base (e.g., potassium tert-butoxide) is used to induce an intramolecular cyclization (a Larock indole synthesis variant), which forms the indole ring system. Subsequent bromination at the 7-position, if not already present, would complete the synthesis.

G A 2,5-Dibromoaniline Derivative (Starting Material) C Sonogashira Coupling (Pd Catalyst, CuI) A->C B Protected Alkyne (e.g., TMS-Acetylene) B->C D Coupled Intermediate C->D E Deprotection D->E F Base-Mediated Intramolecular Cyclization E->F G 4-Bromo-1H-indole Intermediate F->G H Selective Bromination at C7 Position G->H I This compound (Final Product) H->I

Caption: Conceptual workflow for indole synthesis.

Core Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for building libraries of drug candidates. The C4 and C7 bromine atoms act as orthogonal synthetic handles for diversification.

Role in Kinase Inhibitor Synthesis

The indole nucleus is a core component of many kinase inhibitors.[3] By using this compound as a starting point, medicinal chemists can perform sequential or differential cross-coupling reactions to append different chemical moieties at the C4 and C7 positions. This strategy is used to optimize the binding of the final molecule to the ATP-binding pocket of a target kinase, thereby improving potency and selectivity. For example, derivatives of bromo-indoles are instrumental in synthesizing inhibitors of kinases like RET and TRKA, which are implicated in various cancers.[14]

Scaffold for Anticancer and Anti-inflammatory Agents

Indole derivatives have demonstrated broad therapeutic potential, including anticancer and anti-inflammatory activities.[1] The ability to functionalize the this compound scaffold allows for the synthesis of compounds that can, for instance, inhibit tubulin polymerization—a mechanism used by established anticancer drugs like vinca alkaloids—or modulate inflammatory pathways such as NF-κB and COX-2.[1]

G indole This compound (Scaffold) suzuki1 Suzuki Coupling 1 (Boronic Acid 'A', Pd Catalyst) indole->suzuki1 Position 4 intermediate 4-Aryl-7-bromo-1H-indole suzuki1->intermediate suzuki2 Suzuki Coupling 2 (Boronic Acid 'B', Pd Catalyst) intermediate->suzuki2 Position 7 final_product 4-Aryl-7-Aryl'-1H-indole (Diverse Library Member) suzuki2->final_product

Caption: Use in Suzuki coupling for library synthesis.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for accelerating discovery research. Its commercial availability from multiple suppliers removes synthetic barriers, while its dual bromine functionalities provide a robust platform for generating novel molecular entities. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

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  • Title: this compound | 126811-31-2. Source: Sigma-Aldrich.
  • Title: this compound | 126811-31-2. Source: J&K Scientific.
  • Title: 4, 7-Dibromo-1H-indole, min 98%, 100 mg. Source: Aladdin Scientific.
  • Title: SAFETY DATA SHEET - 7-Bromo-1H-indole. Source: Thermo Fisher Scientific.
  • Title: 4,7-DIBROMO-1H-INDAZOLE, 95% Purity, C7H4Br2N2, 100 mg. Source: CP Lab Safety.
  • Title: SAFETY DATA SHEET - Bromoindole. Source: Sigma-Aldrich.
  • Title: Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Source: General procedure reference.
  • Title: 126811-31-2|this compound|BLD Pharm. Source: BLD Pharm.
  • Title: SAFETY DATA SHEET - 7-Bromoindole. Source: Fisher Scientific.
  • Title: The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry. Source: Benchchem.
  • Title: The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry. Source: Benchchem.
  • Title: Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Source: MDPI.
  • Title: 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety D
  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Source: PMC - PubMed Central.
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A Technical Guide to the Regioselective Functionalization of the 4,7-Dibromo-1H-indole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,7-dibromo-1H-indole scaffold is a pivotal intermediate in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science.[1][2] The presence of two distinct bromine atoms on the benzene portion of the indole ring presents both a challenge and an opportunity for regioselective functionalization. This in-depth technical guide provides a comprehensive overview of the reactivity of these bromine atoms, with a focus on palladium-catalyzed cross-coupling reactions. By dissecting the underlying principles of electronic and steric effects, and exploring the nuances of catalyst and ligand selection, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically and selectively modify the this compound core.

Introduction: The Strategic Importance of the this compound Core

The indole nucleus is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents.[3] The strategic introduction of substituents onto the indole core is a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological properties. The this compound derivative serves as a versatile building block, offering two modifiable positions for the introduction of diverse functionalities.[1][2] The ability to selectively functionalize either the C4 or C7 position opens avenues for the creation of extensive compound libraries for screening and lead optimization.

This guide will delve into the key transformations of the this compound ring, with a primary focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will explore the factors that govern the regioselectivity of these transformations and provide practical insights for achieving desired synthetic outcomes.

Fundamental Principles of Reactivity: C4 vs. C7

The differential reactivity of the bromine atoms at the C4 and C7 positions is governed by a combination of electronic and steric factors. While direct computational studies on this compound are not extensively reported in the literature, we can infer the reactivity patterns from general principles of aromatic chemistry and studies on analogous substituted indoles and other dihaloarenes.

Electronic Effects: The electron-donating nature of the pyrrole ring influences the electron density of the benzene portion. This effect is generally more pronounced at the ortho and para positions relative to the nitrogen atom. In the case of the 1H-indole, the nitrogen's lone pair participates in the aromatic system, increasing electron density throughout the ring system. However, the precise electronic environment at C4 and C7 will also be influenced by the inductive effects of the bromine atoms and the overall resonance structures.

Steric Hindrance: The C4 position is sterically more encumbered than the C7 position due to its proximity to the fused pyrrole ring. This steric hindrance can play a significant role in the approach of bulky reagents and catalysts, potentially favoring reactions at the more accessible C7 position.[4]

The interplay of these electronic and steric factors is often subtle and can be modulated by the specific reaction conditions, including the choice of catalyst, ligands, and base.

Regioselective Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[5] For this compound, the key to successful synthesis often lies in achieving regioselective coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used cross-coupling methods.[6][7] The regioselectivity of the Suzuki-Miyaura coupling on dihaloarenes can often be controlled by judicious choice of reaction conditions.

Key Factors Influencing Regioselectivity:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky ligands can enhance selectivity by favoring reaction at the less sterically hindered position.[8]

  • Base and Solvent: The base and solvent system can influence the reaction kinetics and, in some cases, the regiochemical outcome.[8][9] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), while common solvents include dioxane, THF, and DMF, often with water as a co-solvent.[9]

  • Boronic Acid/Ester: The steric and electronic properties of the organoboron reagent can also impact the reaction.

While specific studies on the regioselective Suzuki coupling of this compound are limited, research on analogous systems like 4,7-dibromo[4][10][11]thiadiazolo[3,4-d]pyridazine suggests that selective mono-functionalization can be achieved.[12] In many dihaloarene systems, the reaction tends to occur preferentially at the more electronically activated or less sterically hindered position.[4] For this compound, this would suggest a potential preference for reaction at the C7 position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst / LigandBaseSolventTemperature (°C)Outcome
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100Mono- and di-arylation often observed. Regioselectivity may vary.
PdCl₂(dppf)K₂CO₃Dioxane/H₂O85Often provides good yields for coupling of bromoindoles.[13]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-120Bulky ligands can favor coupling at the less sterically hindered position.
Experimental Protocol: General Procedure for a Regioselective Suzuki-Miyaura Coupling

This protocol is a generalized starting point based on established methods for Suzuki-Miyaura couplings of bromo-indoles and should be optimized for specific substrates.[6][9][11]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, 2 - 3 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, typically in a 3:1 to 5:1 ratio)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture with vigorous stirring to 85-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Water as a Co-solvent: In many Suzuki couplings, water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2][14][15] The reactivity of aryl halides in the Sonogashira coupling generally follows the order I > Br > Cl, which allows for regioselective couplings in polyhalogenated systems.[2]

Controlling Regioselectivity:

In the case of this compound, the electronic and steric differences between the C4 and C7 positions will likely dictate the site of the initial coupling. The less sterically hindered C7 position is a probable site for preferential reaction. Furthermore, catalyst and ligand choice can also influence the regioselectivity in di- or polyhalogenated systems.[16]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an amine and an aryl halide.[5] This reaction has become a powerful tool in medicinal chemistry for the synthesis of arylamines.

Achieving Regioselectivity:

Similar to other cross-coupling reactions, the regioselectivity of the Buchwald-Hartwig amination on this compound will be influenced by steric and electronic factors. The use of bulky phosphine ligands is a common strategy to control regioselectivity in the amination of dihaloarenes.[17] For instance, in the amination of 5-substituted-1,2,3-triiodobenzene, the reaction proceeded exclusively at the less sterically hindered terminal positions.[17] This suggests that for this compound, the C7 position would be the more likely site for amination.

Other Functionalization Strategies

While palladium-catalyzed cross-coupling reactions are the most prevalent methods for the functionalization of this compound, other strategies can also be employed.

Lithiation and Subsequent Quenching:

Metal-halogen exchange, typically using an organolithium reagent such as n-butyllithium or t-butyllithium, can generate a lithiated indole species. This powerful nucleophile can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. The regioselectivity of the lithiation can be influenced by the reaction temperature and the specific organolithium reagent used.

Visualization of Functionalization Pathways

The following diagram illustrates the potential pathways for the regioselective functionalization of this compound.

G This compound This compound C7-Functionalized Indole C7-Functionalized Indole This compound->C7-Functionalized Indole  Selective Coupling at C7 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) C4-Functionalized Indole C4-Functionalized Indole This compound->C4-Functionalized Indole  Selective Coupling at C4 (Challenging, may require directing groups or specific catalysts) C4,C7-Difunctionalized Indole C4,C7-Difunctionalized Indole This compound->C4,C7-Difunctionalized Indole  Non-selective Di-functionalization C7-Functionalized Indole->C4,C7-Difunctionalized Indole  Second Coupling at C4 C4-Functionalized Indole->C4,C7-Difunctionalized Indole  Second Coupling at C7

Caption: Regioselective functionalization pathways of this compound.

Conclusion and Future Outlook

The this compound ring is a valuable and versatile scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The ability to selectively functionalize the C4 and C7 positions through palladium-catalyzed cross-coupling reactions and other methods is crucial for harnessing its full potential. While the general principles of reactivity suggest a preference for functionalization at the less sterically hindered C7 position, the development of catalyst systems that can selectively target the C4 position remains an area of active research. A deeper understanding of the subtle interplay between electronic effects, steric hindrance, and catalyst-ligand interactions will undoubtedly lead to more sophisticated and efficient methods for the controlled derivatization of this important heterocyclic core.

References

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. (URL not available)
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. (URL not available)
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]
  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
  • ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols.
  • How can synthesis 4-bromo indole and 4-methyl indole?.
  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. [Link]
  • This compound: Your Key Intermediate for Chemical Innov
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cyst
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (URL not available)
  • The Buchwald-Hartwig Amin
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL not available)
  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. NIH. [Link]
  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction.
  • Computational Characterization of the Reactivity of Compound I in Unspecific Peroxygenases. ChemRxiv. [Link]
  • Preparation method of 5-bromo-7-methylindole.
  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. RSC Publishing. [Link]
  • (PDF) Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. An experimental and computational study.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Safe Synthesis of 4,7-Dibromo[4][10][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (URL not available)
  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates.
  • This compound. J&K Scientific. [Link]
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. [Link]
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]

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The Rising Potential of 4,7-Dibromo-1H-indole in Advanced Materials: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique electronic architecture of the indole scaffold has long positioned it as a cornerstone in medicinal chemistry and drug development. However, strategic functionalization of the indole core is unlocking its vast potential in the realm of material science. This technical guide provides an in-depth exploration of the electronic properties of 4,7-dibromo-1H-indole, a molecule of growing interest for applications in organic electronics. This document will serve as a comprehensive resource for researchers, scientists, and professionals in material science, offering insights into its synthesis, electronic characteristics, and potential applications, alongside detailed experimental protocols for its characterization. While direct experimental data for this specific isomer is emerging, this guide synthesizes available information and employs computational estimations based on closely related structures to provide a robust predictive overview of its capabilities.

Introduction: The Strategic Importance of Brominated Indoles in Organic Electronics

The field of organic electronics, which leverages the unique properties of carbon-based molecules, is rapidly advancing towards the development of flexible, lightweight, and cost-effective electronic devices. Central to this progress is the design and synthesis of novel organic semiconductors with tailored electronic properties. The indole ring system, an electron-rich aromatic heterocycle, is an exceptional candidate for these applications due to its planarity, which facilitates crucial π-π stacking for efficient charge transport.

The strategic introduction of halogen atoms, particularly bromine, onto the indole scaffold offers a powerful tool for fine-tuning the electronic and optical properties of the resulting materials.[1] The presence of electronegative bromine atoms can significantly influence the electronic distribution within the indole ring, impacting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] This modulation is critical for optimizing charge injection and transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This compound, with its specific substitution pattern, presents a unique electronic profile that makes it a compelling building block for the next generation of organic electronic materials.[2]

Molecular Structure and Synthesis

This compound (CAS: 126811-31-2) is an organic compound featuring an indole core with two bromine atoms substituted at the 4 and 7 positions of the benzene ring moiety.[2]

Molecular Information

PropertyValue
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
IUPAC Name This compound

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the electrophilic bromination of an indole precursor. The precise control of reaction conditions is crucial to achieve the desired regioselectivity.

Illustrative Synthetic Pathway

A generalized synthetic approach for preparing functionalized indoles often involves multi-step sequences. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible route could involve the cyclization of a suitably substituted aniline derivative.

Synthesis_Workflow Start Substituted Aniline Precursor Step1 Cyclization Reaction Start->Step1 e.g., Fischer Indole Synthesis Step2 Bromination Step1->Step2 Electrophilic Brominating Agent (e.g., NBS, Br2) Product This compound Step2->Product

Caption: A conceptual workflow for the synthesis of this compound.

Electronic Properties: A Predictive Analysis

Direct experimental data on the electronic properties of this compound is not yet widely published. However, we can derive a strong predictive understanding of its characteristics through the lens of computational chemistry and by drawing comparisons with closely related, well-characterized indole derivatives.

The Influence of Bromine Substitution

The introduction of two bromine atoms at the 4 and 7 positions of the indole ring is expected to have a significant impact on its electronic structure:

  • Inductive Effect: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect tends to lower the energy levels of both the HOMO and LUMO.

  • Mesomeric Effect: Bromine also possesses lone pairs of electrons that can be delocalized into the aromatic π-system, resulting in a positive mesomeric effect (+M). This effect tends to raise the energy levels of the frontier molecular orbitals.

In the case of halogens, the inductive effect generally outweighs the mesomeric effect, leading to a net stabilization (lowering) of the HOMO and LUMO levels. This stabilization can enhance the air stability of the resulting organic semiconductor.

Estimated HOMO, LUMO, and Bandgap

To provide quantitative estimates, we can reference computational studies on other brominated indole derivatives. For instance, computational studies on various substituted indoles have been performed using Density Functional Theory (DFT), a powerful tool for predicting molecular electronic properties.[1][3][4]

Based on DFT calculations of related brominated aromatic compounds and the known effects of bromine substitution on the indole core, we can project the following electronic properties for this compound:

Predicted Electronic Properties of this compound (Estimated)

PropertyEstimated ValueSignificance in Material Science
HOMO Level -5.5 to -5.8 eVDetermines the ease of hole injection from the electrode and influences air stability.
LUMO Level -1.8 to -2.2 eVDetermines the ease of electron injection from the electrode.
Energy Bandgap (Eg) 3.5 to 3.8 eVInfluences the optical absorption properties and the intrinsic conductivity of the material.

Disclaimer: These values are estimations derived from computational models of similar compounds and are intended to guide further experimental investigation.

Electronic_Properties cluster_levels Energy Levels cluster_transport Charge Transport LUMO LUMO ~ -1.8 to -2.2 eV Electron_Transport Electron Transport LUMO->Electron_Transport Facilitates electron injection HOMO HOMO ~ -5.5 to -5.8 eV Hole_Transport Hole Transport HOMO->Hole_Transport Facilitates hole injection Characterization_Workflow cluster_synthesis Material Synthesis cluster_characterization Electronic Characterization Synthesis Synthesize and Purify This compound CV Cyclic Voltammetry Synthesis->CV UVVis UV-Visible Spectroscopy Synthesis->UVVis OFET OFET Fabrication & Characterization Synthesis->OFET HOMO/LUMO Levels HOMO/LUMO Levels CV->HOMO/LUMO Levels Optical Bandgap Optical Bandgap UVVis->Optical Bandgap Charge Carrier Mobility Charge Carrier Mobility OFET->Charge Carrier Mobility

Caption: Experimental workflow for characterizing the electronic properties.

Applications in Material Science

The predicted electronic properties of this compound make it a promising candidate for several applications in organic electronics.

  • Organic Field-Effect Transistors (OFETs): The stabilized HOMO level suggests good air stability, a critical requirement for practical OFET devices. Its rigid, planar structure is conducive to ordered molecular packing in thin films, which is essential for efficient charge transport.

  • Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in OPVs, the tunable bandgap and energy levels of its derivatives could be exploited to optimize light absorption and charge separation at the donor-acceptor interface.

  • Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be explored as host materials or as components of emissive layers in OLEDs, where precise control over electronic properties is paramount for achieving high efficiency and color purity.

Conclusion and Future Outlook

This compound stands as a molecule with significant untapped potential in the field of material science. Its unique electronic structure, influenced by the strategic placement of two bromine atoms, makes it an attractive building block for the synthesis of novel organic semiconductors. While this guide provides a predictive framework for its electronic properties, further experimental validation is crucial to fully unlock its capabilities. Future research should focus on the synthesis of high-purity this compound, detailed experimental characterization of its electronic and optical properties, and the fabrication and testing of electronic devices incorporating this promising molecule. The continued exploration of such strategically functionalized indole derivatives will undoubtedly pave the way for the next generation of advanced organic electronic materials.

References

  • Advancements in Organic Electronics: The Role of Indole Derivatives. (URL: Provided in search results)
  • Brominated Indoles Definition - Organic Chemistry Key Term | Fiveable. (URL: Provided in search results)
  • Design, synthesis, and characterization of indole derivatives | Request PDF - ResearchG
  • This compound: Your Key Intermediate for Chemical Innov
  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - University of Edinburgh Research Explorer. (URL: Provided in search results)
  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study - ChemRxiv. (URL: Provided in search results)

Sources

A Technical Guide to the Solubility of 4,7-Dibromo-1H-indole in Organic Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of 4,7-Dibromo-1H-indole

This compound is a vital heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[1][2][3] The dibromo substitution at the 4 and 7 positions provides specific steric and electronic properties, making it a key intermediate in the synthesis of novel kinase inhibitors and other therapeutic agents.[4] The successful use of this compound in these applications is fundamentally dependent on a thorough understanding of its physical properties, paramount among which is its solubility in organic solvents.

Solubility dictates the feasibility of a compound's use in various experimental settings, from reaction conditions and purification techniques like crystallization and chromatography to its formulation for biological screening.[5] A comprehensive knowledge of the solubility profile of this compound is therefore not merely academic but a practical necessity for any researcher or drug development professional working with this compound. This guide provides an in-depth exploration of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a framework for interpreting the resulting data.

Theoretical Framework for Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7][8] The molecular structure of this compound, with its combination of polar and nonpolar features, suggests a nuanced solubility profile.

Molecular Structure and Intermolecular Forces:

  • Indole Ring System: The bicyclic aromatic structure of the indole core is largely nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

  • N-H Group: The pyrrole nitrogen atom with its associated hydrogen provides a site for hydrogen bond donation, a strong intermolecular force that favors solubility in polar protic solvents.

  • Bromine Substituents: The two bromine atoms are highly electronegative, creating localized dipoles on the benzene ring. This introduces polar character to the molecule, allowing for dipole-dipole interactions with polar aprotic solvents. However, the large size of the bromine atoms also contributes to the overall molecular surface area, which can enhance van der Waals interactions with nonpolar solvents.

Based on these structural features, we can predict the likely solubility of this compound in different classes of organic solvents.

Caption: Predicted solubility of this compound in different solvent classes.

A Validated Experimental Protocol for Determining Solubility

The following protocol provides a robust method for the quantitative determination of the solubility of this compound. This method is designed to be self-validating by ensuring the measurement of a saturated solution at equilibrium.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials and vortex thoroughly to ensure initial mixing.

    • Place the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The solution should have undissolved solid remaining at the bottom.

  • Sample Collection and Preparation:

    • After the equilibration period, carefully remove the vials from the shaker, ensuring the undissolved solid is not disturbed.

    • Allow the vials to stand for a short period to allow the solid to settle.

    • Withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter to remove any suspended solid particles. This step is critical to ensure only the dissolved compound is measured.

    • Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions by HPLC to generate a calibration curve.

    • Analyze the diluted sample solution by HPLC under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating its response from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Experimental_Workflow start Start prep_solution Prepare Saturated Solution (Excess solid + Solvent) start->prep_solution equilibrate Equilibrate (e.g., 24-48h at 25°C) prep_solution->equilibrate sample Collect and Filter Supernatant equilibrate->sample dilute Dilute Sample sample->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate end End calculate->end

Sources

A Technical Guide to the Stability and Storage of 4,7-dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,7-dibromo-1H-indole in Modern Research

This compound is a halogenated derivative of indole, a ubiquitous heterocyclic scaffold found in a vast array of biologically active molecules and functional materials. The strategic placement of two bromine atoms on the benzene ring of the indole core significantly modifies its electronic properties and provides reactive handles for further chemical transformations. This makes this compound a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel kinase inhibitors, and other complex molecular architectures. As with any high-value chemical intermediate, a thorough understanding of its stability and the establishment of optimal storage conditions are paramount to ensure its integrity, reproducibility of experimental results, and safety in the laboratory. This guide provides an in-depth analysis of the factors influencing the stability of this compound and offers evidence-based recommendations for its storage and handling.

Chemical Profile and Intrinsic Stability

The stability of this compound is intrinsically linked to the chemical nature of the indole ring and the influence of the two bromine substituents. The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation and electrophilic attack.

Core Chemical Properties
PropertyValueSource(s)
CAS Number 126811-31-2[1]
Molecular Formula C₈H₅Br₂N[1]
Molecular Weight 274.94 g/mol [1]
Physical Form Solid
Standard Storage Sealed in dry, room temperature
The Indole Nucleus: A Double-Edged Sword of Reactivity

The indole ring system is characterized by a high electron density, particularly at the C3 position of the pyrrole ring. This inherent nucleophilicity makes the C3 position the primary site for electrophilic substitution.[2] While this reactivity is a boon for synthetic chemists, it also represents a potential pathway for degradation if the compound is exposed to electrophilic impurities or acidic conditions.

The N-H proton of the indole ring is weakly acidic and can be deprotonated under basic conditions, rendering the nitrogen atom nucleophilic. This can lead to N-alkylation or other reactions with electrophiles.

Potential Degradation Pathways

The degradation of this compound can be initiated by several environmental factors, including light, heat, oxygen, and moisture. Understanding these pathways is crucial for developing effective stabilization strategies.

Photochemical Degradation

Bromo-substituted aromatic compounds can be susceptible to photochemical degradation. The carbon-bromine bond can undergo homolytic cleavage upon absorption of UV light, leading to the formation of radical species. These highly reactive radicals can then participate in a variety of secondary reactions, including:

  • Debromination: Abstraction of a hydrogen atom from the solvent or another molecule, resulting in the formation of mono-brominated or unsubstituted indole.

  • Dimerization/Polymerization: Combination of indole radicals to form higher molecular weight impurities.

  • Reaction with Oxygen: Formation of oxidized species.

The effects of bromine atoms on the photostability of organic molecules can be complex, with some studies showing decreased photostability in brominated derivatives.[3]

Experimental Workflow: Assessing Photostability

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis prep1 Dissolve this compound in a suitable solvent (e.g., acetonitrile) exp1 Expose sample to a controlled light source (e.g., UV lamp at 254 nm) prep1->exp1 prep2 Prepare a control sample (wrapped in aluminum foil) an1 Withdraw aliquots at defined time intervals exp1->an1 exp2 Monitor temperature to prevent thermal degradation an2 Analyze by HPLC-UV to quantify the parent compound an1->an2 an3 Use HPLC-MS to identify degradation products an2->an3

Caption: Workflow for evaluating the photostability of this compound.

Thermal Degradation

While generally stable at room temperature, elevated temperatures can promote the degradation of this compound. The thermal decomposition of polybrominated aromatic compounds can proceed through various mechanisms, including:

  • Debromination and Hydrodebromination: Similar to photochemical degradation, thermal energy can induce the cleavage of the C-Br bond. In the presence of hydrogen donors, this can lead to hydrodebromination.

  • Rearrangement and Condensation: At higher temperatures, complex rearrangements and condensation reactions can occur, leading to the formation of polycyclic aromatic compounds and other complex impurities. Studies on brominated flame retardants show that their thermal degradation can lead to a variety of brominated products.[4][5][6]

Oxidative Degradation

The electron-rich indole nucleus is susceptible to oxidation.[7][8] Molecular oxygen, especially in the presence of light or metal catalysts, can lead to the formation of various oxidized products. Potential sites of oxidation on the this compound molecule include the C2 and C3 positions of the pyrrole ring, which can lead to the formation of oxindole and isatin-like structures. The presence of bromine atoms, being electron-withdrawing, might slightly decrease the electron density of the ring system, but the indole core remains susceptible to oxidation.

Logical Relationship: Factors Influencing Oxidative Degradation

G Indole This compound Degradation Oxidative Degradation Products (e.g., Oxindoles, Isatins) Indole->Degradation susceptible to Oxygen Oxygen (Air) Oxygen->Degradation initiates Light Light (UV/Visible) Light->Degradation catalyzes Metals Trace Metals Metals->Degradation catalyzes

Caption: Key initiators and catalysts of oxidative degradation.

Hydrolytic Degradation

While this compound itself does not contain readily hydrolyzable functional groups, its stability in aqueous solutions of varying pH should be considered, especially during long-term storage of solutions. The stability of some indole derivatives has been shown to be pH-dependent.[9] Extreme pH conditions could potentially catalyze degradation, although this is generally less of a concern for the core indole structure compared to other degradation pathways.

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to maintain the long-term stability and purity of this compound.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Room temperature (20-25 °C)The compound is a solid with no indication of thermal instability at ambient temperatures.
Atmosphere Inert atmosphere (Argon or Nitrogen)To minimize contact with oxygen and moisture, thereby preventing oxidative and potential hydrolytic degradation.
Light Protection from light (Amber vial)To prevent photochemical degradation through UV-induced cleavage of C-Br bonds.
Container Tightly sealed, inert container (e.g., glass)To prevent exposure to air and moisture.
Handling Procedures
  • Dispensing: Weigh and handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.

  • Solvent Selection: For preparing solutions, use high-purity, anhydrous solvents. If solutions are to be stored, they should be purged with an inert gas and kept under the same recommended conditions as the solid material.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and reducing agents, as these can react with the indole nucleus or the bromine substituents.

Protocol for Long-Term Stability Assessment

To ensure the quality of this compound over time, a periodic stability assessment is recommended.

Step-by-Step Stability Monitoring
  • Reference Standard: Upon receipt, characterize a small sample of the material thoroughly (HPLC purity, NMR, MS) and store it under ideal conditions (-20°C, inert atmosphere, dark) as a reference standard.

  • Working Stock: Store the main stock of the material under the recommended conditions (room temperature, inert atmosphere, dark).

  • Periodic Testing: At regular intervals (e.g., every 6-12 months), withdraw a small sample from the working stock.

  • Analytical Comparison: Analyze the working stock sample by HPLC, comparing its purity profile and impurity levels to the reference standard. A significant decrease in purity or the appearance of new impurity peaks indicates degradation.

  • Documentation: Maintain a detailed record of all stability testing data, including storage conditions and analytical results.

Conclusion

This compound is a robust molecule when stored under appropriate conditions. Its primary stability concerns stem from its susceptibility to oxidation and photochemical degradation, which are common for electron-rich aromatic heterocycles, particularly those bearing halogen substituents. By adhering to the storage and handling protocols outlined in this guide—namely, protection from light, oxygen, and moisture—researchers can ensure the long-term integrity and purity of this valuable synthetic intermediate. A proactive approach to stability monitoring will further guarantee the reliability and reproducibility of experimental outcomes in drug discovery and materials science applications.

References

  • J&K Scientific. This compound | 126811-31-2. [Link]
  • Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
  • Su, G., et al. (2015). Thermal degradation of polybrominated diphenyl ethers over as-prepared Fe3O4 micro/nano-material and hypothesized mechanism. Environmental Science and Pollution Research, 22(23), 18974-18983.
  • Sun, Z., et al. (2018). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry, 42(10), 7377-7382.
  • Gribble, G. W. (2010). Electrophilic Substitution Reactions of Indoles. In Indole Ring Synthesis (pp. 1-136). Springer, Berlin, Heidelberg.
  • Tiedink, H. G., et al. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.
  • Tong, R., et al. (2019). Green oxidation of indoles using halide catalysis.
  • Madsen, E. L., et al. (1988). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 54(1), 74-78.

Sources

The 4,7-Dibromo-1H-indole Scaffold: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4,7-Dibromo-1H-indole Core

The indole nucleus is a cornerstone of medicinal chemistry and materials science, renowned for its prevalence in biologically active natural products and its utility in functional organic materials.[1][2] Among the vast array of substituted indoles, the this compound scaffold emerges as a particularly strategic building block for complex molecular design.[3] The presence of two bromine atoms at the C4 and C7 positions of the indole ring system imparts a unique combination of reactivity and positional control, making it an invaluable intermediate for the synthesis of novel pharmaceuticals and organic electronics.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key features of the this compound scaffold. We will delve into its synthesis, explore its nuanced reactivity in pivotal cross-coupling reactions, and showcase its applications in the development of cutting-edge therapeutic agents and functional materials. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data.

Molecular Characteristics and Spectroscopic Profile

The fundamental properties of this compound (CAS No. 126811-31-2) are summarized below. A thorough understanding of its spectroscopic signature is critical for reaction monitoring and product characterization.[5]

PropertyValue
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
Appearance Solid
Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the pyrrolic N-H proton and the protons on the indole ring system, with chemical shifts and coupling constants influenced by the deshielding effect of the bromine atoms.
¹³C NMR Resonances for the eight carbon atoms of the indole core, with the carbons bearing the bromine atoms (C4 and C7) exhibiting characteristic shifts.
IR Spectroscopy Absorption bands corresponding to the N-H stretching vibration, C-H stretching of the aromatic ring, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms.

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through the direct bromination of 1H-indole. However, achieving regioselectivity for the 4 and 7 positions requires careful control of reaction conditions to avoid the formation of other brominated isomers. A plausible synthetic approach involves a two-step bromination, potentially with a protecting group strategy to direct the second bromination.

A generalized synthetic workflow is presented below:

Synthesis_of_this compound Indole 1H-Indole Step1 Step 1: Mono-bromination Indole->Step1 Bromoindole 4-Bromo-1H-indole or 7-Bromo-1H-indole Step1->Bromoindole Step2 Step 2: Di-bromination Bromoindole->Step2 Dibromoindole This compound Step2->Dibromoindole

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

While a specific, detailed protocol for the direct synthesis of this compound is not extensively reported, a plausible method can be adapted from general indole bromination procedures. This would likely involve the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity can be influenced by factors such as the solvent, temperature, and the presence of additives.

Chemical Reactivity: A Gateway to Molecular Diversity

The true utility of the this compound scaffold lies in its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions. The two bromine atoms serve as handles for the sequential or simultaneous introduction of a wide array of functional groups, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, and the this compound scaffold is an excellent substrate for this reaction.[8] This allows for the introduction of aryl, heteroaryl, and vinyl substituents at the C4 and C7 positions.

Suzuki_Coupling Dibromoindole This compound Reaction Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) Dibromoindole->Reaction Monoarylated Mono-arylated Indole Reaction->Monoarylated Selective Conditions Diarylated Di-arylated Indole Reaction->Diarylated Excess Reagents

Caption: Suzuki-Miyaura coupling of this compound.

A key challenge and opportunity in the functionalization of this scaffold is achieving regioselectivity. By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the choice of palladium catalyst and ligand, and the reaction temperature, it is often possible to achieve selective mono-arylation at either the C4 or C7 position. Alternatively, a double Suzuki-Miyaura coupling can be employed to introduce two different or identical aryl groups.

Detailed Protocol: Double Suzuki-Miyaura Coupling of a Dibromoindole

The following protocol is adapted from a procedure for the synthesis of 5,7-diarylindoles and can serve as a starting point for the double arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3 equivalents)

  • Water/Ethanol mixture (e.g., 1:1)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add this compound (1 equivalent), the arylboronic acid (2.5 equivalents), cesium carbonate (3 equivalents), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).

  • Add the water/ethanol solvent mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 30-60 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,7-diaryl-1H-indole.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[9][10] This reaction allows for the introduction of primary and secondary amines at the C4 and C7 positions of the this compound scaffold, providing access to a diverse range of arylamine derivatives.[11]

Buchwald_Hartwig Dibromoindole This compound Reaction Buchwald-Hartwig Amination (R¹R²NH, Pd catalyst, Ligand, Base) Dibromoindole->Reaction Monoaminated Mono-aminated Indole Reaction->Monoaminated Controlled Stoichiometry Diaminated Di-aminated Indole Reaction->Diaminated Excess Amine

Sources

The 4,7-Dibromo-1H-Indole Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,7-dibromo-1H-indole core, a halogenated heterocyclic motif, has emerged as a significant building block in medicinal chemistry. Its unique substitution pattern influences the electronic properties and lipophilicity of the indole ring, offering a versatile platform for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and future perspectives of compounds featuring the this compound scaffold.

The Synthetic Landscape: Crafting the this compound Core

The efficient synthesis of the this compound core is crucial for its exploration in drug discovery. While a standardized, one-pot synthesis is not prominently documented, several strategies for the synthesis of functionalized indoles can be adapted. A common approach involves the bromination of an indole precursor.

A general synthetic approach could involve the following key steps:

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis of a Dihalogenated Indole Derivative

The following protocol is a general representation for the synthesis of a dihalogenated indole derivative, which can be adapted for the synthesis of this compound.

Step 1: N-Protection of the Indole Ring

  • Dissolve the starting indole in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)).

  • Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine or DMAP).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and purify the product by column chromatography.

Step 2: Directed Bromination

  • Dissolve the N-protected indole in a dry aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a strong base (e.g., n-butyllithium) to deprotonate the desired position.

  • After stirring for a specified time, add a brominating agent (e.g., bromine or N-bromosuccinimide).

  • Allow the reaction to warm to room temperature and quench with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product and purify by column chromatography.

Step 3: Electrophilic Bromination

  • Dissolve the mono-brominated, N-protected indole in a suitable solvent.

  • Add an electrophilic brominating agent (e.g., N-bromosuccinimide).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction and purify the dibrominated product.

Step 4: Deprotection

  • Dissolve the 4,7-dibromo-N-protected indole in a suitable solvent.

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).

  • Stir the reaction until the deprotection is complete.

  • Neutralize the reaction, extract the product, and purify to obtain this compound.

Unveiling the Bioactivity: A Multifaceted Pharmacophore

The introduction of two bromine atoms at positions 4 and 7 of the indole ring significantly alters its electronic and steric properties, leading to a diverse range of potential biological activities.

Anticancer Potential: Targeting Uncontrolled Cell Growth

While specific studies on the anticancer activity of simple this compound derivatives are limited, the broader class of bromoindoles has shown significant promise. Halogenation can enhance the lipophilicity of the indole scaffold, facilitating its passage through cell membranes and interaction with intracellular targets.

Table 1: Reported Anticancer Activities of Bromoindole Derivatives

Compound ClassCell Line(s)Reported IC50/ActivityReference
Bisindole AlkaloidsBreast Cancer (MCF-7)IC50 = 0.44 µM[1]
Pyrrole–indole hybridsBreast Cancer (T47D)IC50 = 2.4 µM
Indole-based Bcl-2 InhibitorsBreast Cancer (MCF-7)IC50 = 1.2 µM[2]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Weapon Against Pathogens

Bromoindoles, particularly those derived from marine organisms, have demonstrated significant antimicrobial properties. The presence of bromine atoms can enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes.

Table 2: Reported Antimicrobial Activities of Bromoindole Derivatives

Compound ClassMicroorganism(s)Reported MIC/ActivityReference
5-Bromo-indole-polyamine conjugatesS. aureus, A. baumannii, C. neoformansMIC ≤ 0.28 µM[3]
Dibromo quinazolinone derivativesS. aureus, E. coliGood to moderate activity[4]
α,β-Dibromochalcone derivativesSarcina lutea, Bacillus cereusActive[5]
Bis(6-bromo-3-indolyl) ethylamineE. coli, S. aureus, K. pneumoniaeMIC = 8 mg/L[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Potential: Guarding the Nervous System

Indole derivatives have been investigated for their neuroprotective effects, with some showing promise in models of neurodegenerative diseases. The this compound core can be a starting point for the development of compounds that modulate pathways involved in neuronal survival and function. For instance, a dibrominated carbazole derivative, which can be synthesized from a dibromo-aniline precursor, has shown neuroprotective properties.[4][7][8]

Experimental Protocol: In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate conditions.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period.

  • Neurotoxin Exposure: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine or MPP+) to induce cell death.

  • Viability Assessment: Assess cell viability using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Caption: Workflow for an in vitro neuroprotection assay.

Kinase Inhibition: Modulating Cellular Signaling

The this compound scaffold has been utilized as a key intermediate in the synthesis of kinase inhibitors.[3] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer. The dibromo substitution can provide specific interactions within the ATP-binding pocket of kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: In a microplate, combine the kinase, a specific substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a specific temperature for a set time.

  • Detection: Detect the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

Caption: General workflow for a kinase inhibition assay.

Future Directions and Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutic agents. While current research has primarily focused on its utility as a synthetic intermediate, further exploration of the inherent biological activities of its direct derivatives is warranted.

Future research should focus on:

  • Developing efficient and scalable synthetic routes to this compound and its derivatives.

  • Systematic screening of a library of this compound derivatives against a wide range of biological targets.

  • Elucidating the structure-activity relationships (SAR) to understand the influence of the dibromo substitution pattern on biological activity.

  • Investigating the mechanisms of action of active compounds to identify novel cellular targets and pathways.

References

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 4,7-Dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4,7-dibromo-1H-indole, a key heterocyclic intermediate for pharmaceutical and materials science research. Direct electrophilic bromination of the indole core presents significant regioselectivity challenges, typically favoring substitution at the electron-rich C3 position. To overcome this, this guide details a robust and efficient two-step synthetic sequence employing the Leimgruber-Batcho indole synthesis. This strategy begins with a commercially available, pre-functionalized benzene ring, 2,5-dibromo-4-nitrotoluene, to unequivocally establish the desired bromine substitution pattern prior to the formation of the indole's pyrrole ring. The protocol includes enamine formation followed by a mild reductive cyclization, offering high yields and purity. Detailed mechanistic insights, step-by-step experimental procedures, and data characterization are provided for researchers in organic synthesis and drug development.

Strategic Rationale: Circumventing Regioselectivity Challenges

The synthesis of specifically substituted indoles is a foundational task in medicinal chemistry. While the indole scaffold is common, controlling the substitution pattern on the benzenoid ring (positions C4 through C7) can be challenging.

  • The Challenge of Direct Bromination: Direct electrophilic bromination of unsubstituted 1H-indole overwhelmingly yields 3-bromo-1H-indole. Achieving dibromination at the C4 and C7 positions is synthetically difficult due to the directing effects of the pyrrole ring, which activates the C3, C5, and C7 positions towards electrophilic attack. Advanced and often complex directing group strategies are required to functionalize the less reactive C4 position.[1][2]

  • The Advantage of Ring Formation Synthesis: A more reliable and classical strategy is to construct the indole ring from a starting material where the desired substitution pattern is already in place. The Leimgruber-Batcho indole synthesis is exceptionally well-suited for this purpose. It is a versatile and high-yielding method for preparing indoles from o-nitrotoluene derivatives.[3][4] By starting with 2,5-dibromo-4-nitrotoluene, the final positions of the bromine atoms are predetermined, completely avoiding the issue of regioselectivity. This method proceeds under relatively mild conditions and produces indoles that are unsubstituted at the C2 and C3 positions, which is often desirable for further functionalization.[3][5]

Overall Synthetic Workflow

The synthesis of this compound is achieved in two primary stages starting from 2,5-dibromo-4-nitrotoluene.

G cluster_start Starting Material cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Reductive Cyclization SM 2,5-Dibromo-4-nitrotoluene P1 Protocol 1: Condensation SM->P1 DMF-DMA, Pyrrolidine I1 Intermediate Enamine (trans-β-Dimethylamino-2-nitro-3,6-dibromostyrene) P1->I1 P2 Protocol 2: Reduction & Cyclization I1->P2 Raney® Ni, Hydrazine FP Final Product This compound P2->FP G cluster_mech1 Mechanism: Enamine Formation 2,5-Dibromo-4-nitrotoluene 2,5-Dibromo-4-nitrotoluene Carbanion Carbanion 2,5-Dibromo-4-nitrotoluene->Carbanion Base Adduct Adduct Carbanion->Adduct + DMF-DMA Enamine Intermediate Enamine Intermediate Adduct->Enamine Intermediate - CH3OH - (CH3)2NH

Diagram 2: Simplified mechanism of enamine formation.

Experimental Protocol: Synthesis of trans-β-Dimethylamino-2-nitro-3,6-dibromostyrene

Safety Note: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMF is a reproductive toxin.

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
2,5-Dibromo-4-nitrotoluene295.9410.02.96 g
N,N-Dimethylformamide (DMF)73.09-20 mL
Pyrrolidine71.125.00.42 mL
DMF-DMA119.1630.04.0 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromo-4-nitrotoluene (2.96 g, 10.0 mmol). [1]2. Add anhydrous N,N-dimethylformamide (DMF) (20 mL) to dissolve the starting material.

  • Add pyrrolidine (0.42 mL, 5.0 mmol) to the solution.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 mL, 30.0 mmol).

  • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The formation of the enamine is typically accompanied by the development of a deep red or purple color. [4]6. After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold hexanes.

  • Dry the resulting solid under vacuum to yield the crude enamine intermediate, which is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethanol/water mixture.

Part 2: Reductive Cyclization to this compound

In the final step, the nitro group of the enamine intermediate is reduced to an amine, which spontaneously cyclizes and eliminates dimethylamine to form the aromatic indole ring.

Mechanistic Insight

The reduction of the nitro group to an aniline derivative is the key transformation. Various reducing agents can be employed, but a common and effective method is the use of Raney® Nickel with hydrazine hydrate. [4]The Raney Nickel catalyzes the transfer hydrogenation from hydrazine, reducing the nitro group to a primary amine. The resulting amino-enamine is unstable and rapidly undergoes an intramolecular cyclization: the newly formed aniline nitrogen attacks the enamine's β-carbon. This is followed by the elimination of dimethylamine, which is driven by the formation of the stable, aromatic indole ring system.

G cluster_mech2 Mechanism: Reductive Cyclization Enamine Intermediate Enamine Intermediate Amino-Enamine Amino-Enamine Enamine Intermediate->Amino-Enamine [H] (Nitro Reduction) Cyclized Intermediate Cyclized Intermediate Amino-Enamine->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound - (CH3)2NH (Aromatization)

Diagram 3: Simplified mechanism of reductive cyclization.

Experimental Protocol: Synthesis of this compound

Safety Note: Hydrazine is highly toxic and a suspected carcinogen. Raney® Nickel is pyrophoric when dry and must be handled as a slurry in water or ethanol. All operations involving these reagents must be performed in a fume hood.

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Enamine Intermediate~351.008.0~2.81 g
Ethanol (or THF)--50 mL
Raney® Nickel (50% slurry in water)--~1.5 g
Hydrazine monohydrate (~64%)50.0640.0~2.0 mL

Procedure:

  • In a 250 mL round-bottom flask, suspend the crude enamine intermediate (~2.81 g, 8.0 mmol) in ethanol or tetrahydrofuran (THF) (50 mL).

  • Carefully add the Raney® Nickel slurry (~1.5 g). Caution: Do not allow the catalyst to dry.

  • Heat the suspension to a gentle reflux (around 60-70 °C).

  • Add hydrazine monohydrate (2.0 mL, ~40.0 mmol) dropwise to the refluxing suspension over 30 minutes. Vigorous gas evolution (N₂) will be observed. Ensure the condenser is efficient.

  • After the addition is complete, maintain the reflux for an additional 1-2 hours, or until TLC analysis (3:1 Hexanes/Ethyl Acetate) shows the disappearance of the starting enamine and the formation of a new, UV-active spot for the indole product.

  • Cool the reaction mixture to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Quench the catalyst on the Celite® pad immediately with copious amounts of water before disposal to prevent ignition.

  • Wash the filter cake with additional ethanol or THF (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 10% ethyl acetate) to afford this compound as a solid.

Data Summary

CompoundFormulaM.W. ( g/mol )AppearanceTypical Yield
This compoundC₈H₅Br₂N274.94Off-white to pale yellow solid75-85% (over 2 steps)

Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): Signals expected around δ 8.2 (br s, 1H, NH), 7.2-7.4 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 6.5-6.7 (m, 1H, Ar-H).

  • Mass Spec (EI): m/z (%) = 275/277/279 (M⁺, isotopic pattern for Br₂).

References

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link: https://www.heterocycles.jp/library/abstract?vol=22&no=1&p=195]
  • Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. [Link: https://en.wikipedia.
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470638859]
  • Kona, C. N., Nishii, Y., & Miura, M. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. Angewandte Chemie International Edition, 58(29), 9856-9860. [Link: https://pubmed.ncbi.nlm.nih.gov/31115135/]
  • Chemiz. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link: https://www.youtube.
  • Sigma-Aldrich. 2,5-dibromo-4-nitrotoluene. Product Page. [Link: https://www.sigmaaldrich.com/US/en/product/achemblock/advh7f37bfce]
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link: https://pubs.acs.org/doi/10.1021/cr0505270]
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link: https://pubs.acs.org/doi/10.1021/cr040639b]
  • Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 1898-1912. [Link: https://pubmed.ncbi.nlm.nih.gov/33822629/]
  • Hegedus, L. S., et al. (1999). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 76, 224. [Link: http://www.orgsyn.org/demo.aspx?prep=v76p0224]
  • Chen, K., & Wang, B. (2021). C–H Functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry, 19(2), 244-263. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02082f]

Sources

Application Note: Strategic Suzuki-Miyaura Coupling of 4,7-Dibromo-1H-indole for the Synthesis of Novel Disubstituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science. Functionalization of the indole core, particularly at the benzenoid positions (C4-C7), offers a pathway to novel chemical entities with unique biological and photophysical properties. This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 4,7-dibromo-1H-indole, a versatile building block for creating C4 and C7 disubstituted indoles. We will delve into the rationale behind reagent selection, reaction optimization, and mechanistic considerations, including strategies for selective mono-arylation versus double arylation. This guide is intended for researchers in drug development and materials science seeking to leverage this powerful synthetic transformation.

Introduction

Indole derivatives are prevalent in a vast array of natural products and pharmaceuticals, exhibiting activities from anti-cancer to anti-viral.[1] While functionalization at the C2 and C3 positions of the pyrrole ring is well-established, selective modification of the benzenoid ring remains a synthetic challenge.[2] The 4,7-disubstituted indole motif, in particular, is found in compounds with interesting biological profiles and as precursors to advanced organic materials.[2]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for forming C(sp²)–C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[3][4] Applying this reaction to dihalogenated substrates like this compound opens a direct route to symmetrically or asymmetrically disubstituted indoles, which would be otherwise difficult to access.[2][5]

A key challenge in the coupling of polyhalogenated heterocycles with identical halogens is achieving site-selectivity.[5][6][7] The reactivity of each C-Br bond in this compound is influenced by the electronic and steric environment of the indole ring, presenting opportunities for controlled, stepwise functionalization.[5] This protocol will outline a robust procedure for a double Suzuki-Miyaura coupling and discuss modifications to favor mono-substituted products.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.

Core Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step.[8]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) complex.[9][10] The base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) is crucial for the formation of a more nucleophilic boronate species.[9][11]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)L₂-R transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination product Ar-R reductive_elimination->product product->pd0 Catalyst Regeneration start This compound (Ar-Br) start->oxidative_addition boronic Boronic Acid (R-B(OH)₂) + Base boronic->transmetalation

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

For this compound, the reaction can proceed at both the C4 and C7 positions. Selective mono-arylation can sometimes be achieved by controlling stoichiometry and reaction conditions, with studies on similar dibromo-heterocycles suggesting that the C7 position may be slightly more reactive under certain conditions.[2]

Detailed Protocol: Double Suzuki-Miyaura Coupling

This protocol describes the synthesis of a 4,7-diaryl-1H-indole. It is optimized for a double coupling reaction, yielding the disubstituted product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStarting material.
Arylboronic Acid≥98%Commercially Availablee.g., Phenylboronic acid.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableCatalyst. Handle in a fume hood.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially AvailableBase. Ensure it is dry.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDeionizedLaboratory SupplyCo-solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
BrineSaturated NaCl(aq)Laboratory PreparedFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Microwave VialAppropriate sizeCommercially AvailableFor microwave-assisted heating.
Experimental Procedure

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add this compound (1.0 eq) to a microwave vial. prep2 2. Add Arylboronic Acid (2.5-3.0 eq). prep1->prep2 prep3 3. Add Na₂CO₃ (4.0 eq). prep2->prep3 prep4 4. Add Pd(PPh₃)₄ (3 mol%). prep3->prep4 react1 5. Seal vial and purge with Nitrogen. prep4->react1 react2 6. Add Dioxane/H₂O (4:1). react1->react2 react3 7. Heat in microwave reactor (e.g., 120 °C, 1.5 h). react2->react3 workup1 8. Cool, filter through Celite. react3->workup1 workup2 9. Dilute with EtOAc, wash with NaHCO₃(aq) and Brine. workup1->workup2 workup3 10. Dry organic layer over Na₂SO₄. workup2->workup3 workup4 11. Concentrate under reduced pressure. workup3->workup4 purify 12. Purify by silica gel column chromatography. workup4->purify

Figure 2. Experimental workflow for the double Suzuki coupling.

Step-by-Step Method:

  • Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1 mmol, 275 mg).

  • Reagent Addition: Add the arylboronic acid (2.5-3.0 mmol) and anhydrous sodium carbonate (4.0 mmol, 424 mg).

  • Catalyst Addition: In a fume hood, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg, 3 mol%).

  • Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 2.5 mL total volume).[2]

  • Reaction: Place the vial in a microwave reactor. Heat the mixture to 120 °C for 1.5 hours.[2] Monitor the reaction progress by TLC or LC-MS if desired.

  • Cooling and Filtration: After the reaction is complete, allow the vial to cool to room temperature. Filter the reaction mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate (25 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 4,7-diaryl-1H-indole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Discussion and Optimization

Rationale for Reagent Choices
  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used Pd(0) catalyst that is effective for a wide range of Suzuki couplings.[2][13] Its use in low loadings (1.5-3 mol% per coupling) is both cost-effective and efficient.[2] Other palladium sources, such as Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos), can also be effective, particularly for challenging substrates.[2][14]

  • Base: An inorganic base like Na₂CO₃ or K₂CO₃ is essential for activating the boronic acid for transmetalation.[2][9] The choice of base can influence reaction rates and yields. K₃PO₄ is a stronger base that is sometimes employed for less reactive aryl chlorides or hindered substrates.[14]

  • Solvent System: A mixture of an organic solvent and water is typical. Dioxane, THF, or DME are common organic solvents that solubilize the organic reagents, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[2][15] Using water as the primary solvent is also a "green" alternative that has proven effective for this specific transformation.[2][13]

  • N-H Protection: This protocol is designed for the unprotected this compound. The acidic N-H proton can sometimes interfere with palladium-catalyzed reactions.[1][14] However, for many indole Suzuki couplings, protection is not necessary and avoiding it improves synthetic efficiency by eliminating protection/deprotection steps.[1][2] If side reactions are observed, protection with groups like Boc, SEM, or tosyl may be considered.

Achieving Selective Mono-Arylation

While the protocol above favors double arylation, achieving selective mono-arylation is highly desirable for creating asymmetrical products. Based on studies of 5,7-dibromoindole and other dihalo-heterocycles, the following strategies can be employed:[2][16]

  • Stoichiometry Control: The most straightforward approach is to limit the amount of the boronic acid coupling partner to 1.0-1.5 equivalents.[2] This will inherently lead to a mixture of starting material, mono-coupled, and di-coupled products, requiring careful chromatographic separation.

  • Solvent Choice: The choice of solvent can significantly influence selectivity. For the related 5,7-dibromoindole, using acetonitrile or THF as the solvent showed a preference for mono-coupling at the C7-position, especially at lower conversions.[2] In contrast, protic solvents like water or methanol strongly favored the double-coupled product.[2]

  • Lower Temperature and Shorter Reaction Time: Reducing the reaction temperature and time can halt the reaction after the first coupling has occurred to a significant extent, increasing the yield of the mono-substituted product relative to the disubstituted one.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for synthesizing novel 4,7-disubstituted indoles. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently perform a double arylation. Furthermore, by strategically manipulating the reaction stoichiometry and solvent, selective mono-arylation can be achieved, providing access to a wider range of complex indole derivatives for applications in drug discovery and materials science.

References

  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College.
  • Elumalai, V., & Hansen, J. H. (2021).
  • Fuwa, H., & Sasaki, M. (n.d.). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies.
  • (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.
  • (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • (n.d.).
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
  • (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing).
  • (n.d.).
  • Sial, A. A., et al. (2018). Palladium(0)
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Smith, A. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • (n.d.). Synthesis of analogues 4–7 via Suzuki couplings (* Conditions A:...).
  • (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. NIH.
  • Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][17]-Fused Indole Heterocycles.
  • (2025). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF.
  • (2020). Suzuki cross-coupling reaction. YouTube.
  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • (n.d.).
  • (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • Castagnolo, D., et al. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
  • (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • (2025). Suzuki cross-coupling reactions of 4,7-dibromo[1][2][5]selenadiazolo[3,4-c]pyridine – a path to new solar cell components.
  • Graj, M., & Szneler, E. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

Sources

Mastering Regioselectivity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4,7-Dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4,7-Dibromo-1H-indole in Synthesis

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1] Among the vast array of functionalized indoles, this compound stands out as a uniquely versatile intermediate.[2] Its two bromine atoms, positioned on the benzenoid ring at C4 and C7, offer distinct electronic and steric environments, providing a powerful platform for sequential and regioselective functionalization. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—utilizing this key building block. We will delve into the mechanistic principles that govern regioselectivity and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals to unlock the synthetic potential of this scaffold.

The ability to selectively functionalize either the C4 or C7 position is paramount for creating diverse molecular architectures and building focused compound libraries for drug discovery.[3] The choice of catalyst, ligand, base, and critically, the protection of the indole nitrogen, are the key levers to control the reaction outcome. This document will explain the causality behind these experimental choices, offering a trustworthy and authoritative resource for synthesizing complex indole derivatives.

The Catalytic Heart: The Palladium Cross-Coupling Cycle

All palladium-catalyzed cross-coupling reactions discussed herein operate through a common catalytic cycle.[4] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle typically involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (our this compound), inserting into the carbon-bromine bond. This forms a new, higher-valent Palladium(II) species. The reactivity order for halogens in this step is generally I > Br > Cl.[4]

  • Transmetalation (for Suzuki, Sonogashira) or Olefin Insertion (for Heck):

    • In the Suzuki reaction, an organoboron species (boronic acid or ester) exchanges its organic group with the halide on the palladium center. This step is typically facilitated by a base.

    • In the Sonogashira reaction, a copper(I) co-catalyst activates the terminal alkyne, which then undergoes transmetalation with the Pd(II) complex.[5]

    • In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.[6]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled as the final product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]

This cycle is the engine of the transformation, and our control over it dictates the success and selectivity of the reaction.

Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation (e.g., Suzuki, Sonogashira) or Olefin Insertion (Heck) PdII->Transmetal CoupledPd Ar-Pd(II)-R(L)₂ Transmetal->CoupledPd RedElim Reductive Elimination CoupledPd->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product Substrate Ar-Br (4,7-Dibromoindole) Substrate->OxAdd Partner R-M / R-H (Coupling Partner) Partner->Transmetal Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine N-Boc-4,7-dibromoindole, Arylboronic Acid (1.1 eq), and K₂CO₃ (2.0 eq) in a flask. B 2. Add Pd(PPh₃)₄ (3-5 mol%). A->B C 3. Evacuate and backfill with Argon (3x). B->C D 4. Add degassed Dioxane/H₂O (4:1). C->D E 5. Heat at 80-90 °C for 4-12 h. Monitor by TLC/LC-MS. D->E F 6. Cool, dilute with Ethyl Acetate. E->F G 7. Wash with H₂O, then brine. F->G H 8. Dry (Na₂SO₄), filter, concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Workflow for C4-selective Suzuki Coupling.

Materials:

  • N-Boc-4,7-dibromo-1H-indole (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-4,7-dibromo-1H-indole, the arylboronic acid, and K₂CO₃.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Stir the mixture at 80-90 °C until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-bromo-1H-indole derivative.

Application Note 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes. [8]These products are valuable intermediates for constructing more complex heterocyclic systems and are found in many electronically active materials.

Causality and Experimental Choices
  • Catalysis: The classic Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst. [8]The copper facilitates the formation of a copper(I) acetylide, which is the active species in the transmetalation step. Copper-free conditions have also been developed, often requiring stronger bases or more specialized ligands.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.

  • Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve solubility.

  • Regioselectivity: Similar to the Suzuki coupling, reaction at the C4 position of this compound is generally favored due to lower steric hindrance. A study on 4-bromo-1H-indole demonstrated an 87% yield in a copper-free Sonogashira coupling, highlighting the feasibility of this reaction on the indole scaffold. [9]

Protocol: Selective Mono-Alkynylation at C4 of this compound

This protocol outlines a standard Sonogashira coupling, targeting the C4 position. For this reaction, protection of the indole N-H is highly recommended to prevent side reactions with the base and catalyst. A phenylsulfonyl (SO₂Ph) group is a robust choice.

Materials:

  • N-Phenylsulfonyl-4,7-dibromo-1H-indole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add N-phenylsulfonyl-4,7-dibromo-1H-indole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine (e.g., a 2:1 mixture).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed as monitored by TLC.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 4-alkynyl-7-bromo-indole product.

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for C–N bond formation. [10]This reaction is critical for synthesizing countless pharmaceutical compounds where an aniline or related moiety is present.

Causality and Experimental Choices
  • Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or chelating ligands like Xantphos are essential. [11][12]These ligands facilitate both the oxidative addition and the crucial C-N reductive elimination step. The choice of ligand often depends on the nature of the amine (primary, secondary, heterocyclic). [13]* Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices. [11][12]The base's strength and solubility are key factors.

  • Solvent: Anhydrous, polar aprotic solvents like toluene, dioxane, or THF are typically used. [13]* Regioselectivity on this compound: The unprotected N-H of the indole itself is a potential coupling partner, making N-protection essential to avoid self-condensation or unwanted side reactions. [14]Selective mono-amination at the C4 position is expected due to sterics. Achieving C7 amination would likely require a directing group strategy.

Protocol: Selective Mono-Amination at C4 of N-Boc-4,7-dibromo-1H-indole

This protocol uses a modern Buchwald-Hartwig G3 precatalyst for ease of use and high activity, targeting the C4 position with a representative secondary amine, morpholine.

Materials:

  • N-Boc-4,7-dibromo-1H-indole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • XPhos Pd G3 (precatalyst, 0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add N-Boc-4,7-dibromo-1H-indole, XPhos Pd G3, and sodium tert-butoxide to a vial.

  • Add toluene, followed by morpholine.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully by adding it to a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to isolate the 4-(morpholino)-7-bromo-indole product.

Application Note 4: Heck Reaction for C-C Bond Formation with Alkenes

The Heck reaction creates a C–C bond between an aryl halide and an alkene, offering a powerful method for vinylation. [6]It is particularly useful for synthesizing styrenes and cinnamates.

Causality and Experimental Choices
  • Catalyst/Ligand System: Classical conditions often use Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃. [15]For more challenging substrates or to control regioselectivity, more specialized ligands may be required. Ligandless conditions using palladium on charcoal (Pd/C) or palladacycle catalysts have also been developed. [5]* Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr formed during the reaction. [15]* Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common.

  • Regioselectivity: In the context of this compound, the Heck reaction is expected to occur preferentially at the C4 position. Studies on other halo-indoles have shown that N-protection can be crucial for achieving good yields, especially when coupling at positions like C4. The choice of ligand can also be used to switch the regioselectivity of C-H functionalization in oxidative Heck reactions, though this is a distinct mechanism from the coupling of a halo-indole. [7]

Protocol: Selective Vinylation at C4 of N-Boc-4,7-dibromo-1H-indole

This protocol describes a typical Heck coupling with an acrylate ester, a common and highly reactive alkene partner.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine N-Boc-4,7-dibromoindole, Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and K₂CO₃ (2.0 eq) in a flask. B 2. Add anhydrous DMF. A->B C 3. Add Alkene (e.g., n-Butyl Acrylate, 1.5 eq). B->C D 4. Heat at 100-120 °C for 12-24 h. Monitor by TLC/LC-MS. C->D E 5. Cool, dilute with water, extract with Ether. D->E F 6. Wash with brine, dry (Na₂SO₄). E->F G 7. Filter, concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Workflow for C4-selective Heck Reaction.

Materials:

  • N-Boc-4,7-dibromo-1H-indole (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a sealable reaction tube, add N-Boc-4,7-dibromo-1H-indole, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Add anhydrous DMF, followed by the alkene.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the C4-vinylated-7-bromo-indole derivative.

Comparative Data Summary

The following table summarizes typical conditions for achieving selective mono-functionalization at the C4 position of this compound. Achieving high selectivity for C7 functionalization generally requires a specific N-directing group strategy and is substrate-dependent.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield Range
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O80-9060-90%
Sonogashira PdCl₂(PPh₃)₂ (2)- (CuI, 4 mol%)Et₃NTHF/Et₃N25-6070-90%
Buchwald-Hartwig XPhos Pd G3 (2)(part of precat.)NaOtBu (1.4)Toluene100-11065-85%
Heck Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2.0)DMF100-12050-80%

Note: Yields are estimates based on related literature and are highly dependent on the specific coupling partners and precise reaction conditions.

Conclusion and Future Outlook

This compound is a powerful and strategic building block for creating complex, functionalized indole scaffolds. Through the judicious application of palladium-catalyzed cross-coupling reactions, chemists can achieve selective C-C, C-N, and C-C(alkenyl) bond formation. The key to success lies in understanding the interplay between sterics, electronics, and, most importantly, the strategic use of N-protecting and directing groups to control regioselectivity between the C4 and C7 positions. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this versatile intermediate, paving the way for the discovery of new therapeutic agents and advanced materials. Future research will undoubtedly focus on developing even more selective and milder catalytic systems, perhaps employing base metal catalysts or photoredox strategies, to further expand the synthetic utility of this valuable scaffold.

References

  • Vertex AI Search. (2025).
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
  • Wen, J., & Shi, Z. (2021).
  • Wikipedia. (n.d.). Heck reaction.
  • Wikipedia. (n.d.).
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2020). 17.
  • Shaughnessy, K. H., et al. (n.d.).
  • Organ, M. G., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Palazzolo, S., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons.
  • Al-Ostoot, F. H., et al. (2024).

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Synthesis of Carbazole Carboxamide Inhibitors from 4,7-Dibromo-1H-indole: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbazole Carboxamide Inhibitors

Carbazole-based compounds represent a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically relevant pharmaceuticals.[1] Their rigid, planar structure and electron-rich nature make them ideal for interacting with biological targets, particularly protein kinases.[2] Carbazole carboxamides, in particular, have emerged as a potent class of inhibitors for kinases such as Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2), which are critical nodes in signaling pathways implicated in autoimmune diseases and cancers.[3][4] For instance, BMS-986142 is a notable BTK inhibitor with a carbazole carboxamide core that has been investigated in clinical trials for rheumatoid arthritis.[5][6]

The strategic synthesis of these complex molecules is paramount for structure-activity relationship (SAR) studies and the development of next-generation therapeutics. This guide provides a detailed examination of a synthetic route to carbazole carboxamide inhibitors, commencing with the versatile starting material, 4,7-dibromo-1H-indole. We will delve into the rationale behind the chosen synthetic strategy, provide detailed experimental protocols, and discuss the critical parameters for each step.

Synthetic Strategy Overview

The overall synthetic strategy is designed to be convergent and allows for the late-stage introduction of diversity elements, which is highly advantageous in a drug discovery setting. The key transformations include:

  • N-Protection of the indole: To prevent side reactions in subsequent cross-coupling steps.

  • Sequential Palladium-Catalyzed Cross-Coupling Reactions: To build the diarylamine precursor necessary for carbazole ring formation.

  • Intramolecular Ring Closure: To construct the core carbazole scaffold.

  • Regioselective C1-Carboxylation: To install the critical carboxamide functionality.

  • Amide Coupling and Deprotection: To complete the synthesis of the target inhibitor.

Synthetic_Strategy A This compound B N-Protected 4,7-Dibromoindole A->B N-Protection C N-Protected 4-Aryl-7-bromoindole B->C Suzuki Coupling D N-Protected 4-Aryl-7-aminoindole C->D Buchwald-Hartwig Amination E N-Protected 4,7-Disubstituted Carbazole D->E Intramolecular C-H Arylation F N-Protected 4,7-Disubstituted Carbazole-1-carboxylic Acid E->F Directed ortho-Metalation & Carboxylation G Carbazole Carboxamide Inhibitor F->G Amide Coupling & Deprotection

Figure 1: Overall synthetic workflow from this compound to a carbazole carboxamide inhibitor.

Detailed Protocols and Methodologies

Part 1: Synthesis of the Carbazole Core

Step 1.1: N-Protection of this compound

The protection of the indole nitrogen is crucial to prevent N-arylation during the subsequent palladium-catalyzed cross-coupling reactions and to improve solubility. A commonly used protecting group for indoles is the tosyl (Ts) group due to its stability and ease of removal under basic conditions.

Protocol 1: N-Tosylation of this compound

Reagent/SolventMolar Eq.MWAmount
This compound1.0274.931.0 g
Sodium Hydride (60% in mineral oil)1.224.00175 mg
p-Toluenesulfonyl chloride (TsCl)1.1190.65750 mg
Anhydrous Tetrahydrofuran (THF)--20 mL

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an argon atmosphere, add a solution of this compound in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-tosyl-4,7-dibromo-1H-indole.

Step 1.2: Sequential Suzuki and Buchwald-Hartwig Couplings

With the N-protected dibromoindole in hand, the next step is to sequentially introduce the two aromatic rings that will form the carbazole. A Suzuki coupling at the more reactive C4-Br position followed by a Buchwald-Hartwig amination at the C7-Br position is a logical approach.

Protocol 2: Suzuki Coupling at the C4-Position

Reagent/SolventMolar Eq.MWAmount
N-Tosyl-4,7-dibromo-1H-indole1.0429.081.0 g
Arylboronic acid1.1--
Pd(PPh₃)₄0.051155.56134 mg
2M Aqueous Sodium Carbonate3.0105.993.5 mL
1,4-Dioxane--20 mL

Procedure:

  • In a Schlenk tube, combine N-tosyl-4,7-dibromo-1H-indole, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with argon three times.

  • Add 1,4-dioxane and the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield N-tosyl-4-aryl-7-bromo-1H-indole.

Protocol 3: Buchwald-Hartwig Amination at the C7-Position

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7]

Reagent/SolventMolar Eq.MWAmount
N-Tosyl-4-aryl-7-bromo-1H-indole1.0--
Aniline derivative1.2--
Pd₂(dba)₃0.02915.72-
Xantphos0.04578.68-
Cesium Carbonate1.5325.82-
Anhydrous Toluene---

Procedure:

  • To an oven-dried Schlenk tube, add N-tosyl-4-aryl-7-bromo-1H-indole, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill with argon three times.

  • Add anhydrous toluene and the aniline derivative.

  • Heat the mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via flash column chromatography to afford the diarylamine precursor.

Step 1.3: Intramolecular C-H Arylation for Carbazole Formation

The final step in constructing the carbazole core is an intramolecular C-H arylation. This reaction is typically catalyzed by palladium and often requires an oxidant.[3]

Protocol 4: Palladium-Catalyzed Intramolecular C-H Arylation

Reagent/SolventMolar Eq.MWAmount
Diarylamine precursor1.0--
Pd(OAc)₂0.1224.49-
Copper(II) Acetate2.0181.63-
Acetic Acid---

Procedure:

  • In a sealed tube, dissolve the diarylamine precursor in acetic acid.

  • Add palladium(II) acetate and copper(II) acetate.

  • Seal the tube and heat to 120 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography to obtain the N-tosyl-4,7-disubstituted carbazole.

Part 2: Introduction of the Carboxamide and Final Steps

Step 2.1: Regioselective C1-Carboxylation via Directed ortho-Metalation

With the 4,7-disubstituted carbazole core synthesized, the next critical step is the regioselective introduction of the carboxamide group at the C1 position. The N-tosyl group can act as a directing group for ortho-lithiation.[8]

Protocol 5: C1-Lithiation and Carboxylation

Reagent/SolventMolar Eq.MWAmount
N-Tosyl-4,7-disubstituted carbazole1.0--
n-Butyllithium (2.5 M in hexanes)1.264.06-
Anhydrous Tetrahydrofuran (THF)---
Dry Carbon Dioxide (gas)excess44.01-

Procedure:

  • Dissolve the N-tosyl-4,7-disubstituted carbazole in anhydrous THF in an oven-dried flask under argon.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with 1 M HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude carboxylic acid can often be used in the next step without further purification.

Step 2.2: Amide Coupling

The carboxylic acid is then coupled with the desired amine using standard peptide coupling reagents.

Protocol 6: HATU-Mediated Amide Coupling

Reagent/SolventMolar Eq.MWAmount
N-Tosyl-4,7-disubstituted carbazole-1-carboxylic acid1.0--
Amine1.1--
HATU1.2380.23-
DIPEA2.0129.24-
Anhydrous Dimethylformamide (DMF)---

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the amine, HATU, and DIPEA.

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the protected carbazole carboxamide.

Step 2.3: N-Deprotection

The final step is the removal of the N-tosyl protecting group to yield the target inhibitor.

Protocol 7: N-Detosylation

Reagent/SolventMolar Eq.MWAmount
N-Tosyl-4,7-disubstituted carbazole-1-carboxamide1.0--
Potassium Hydroxide5.056.11-
Methanol/Water (1:1)---

Procedure:

  • Dissolve the protected carbazole carboxamide in a 1:1 mixture of methanol and water.

  • Add potassium hydroxide and heat the mixture to reflux for 4-8 hours.

  • Cool the reaction to room temperature and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography or recrystallization to obtain the final carbazole carboxamide inhibitor.

Detailed_Synthesis cluster_CarbazoleCore Part 1: Carbazole Core Synthesis cluster_FinalSteps Part 2: Carboxamide Installation A This compound B N-Tosyl-4,7-dibromo-1H-indole (Protocol 1) A->B TsCl, NaH C N-Tosyl-4-aryl-7-bromo-1H-indole (Protocol 2) B->C ArB(OH)₂, Pd(PPh₃)₄ D Diarylamine Precursor (Protocol 3) C->D Aniline, Pd₂(dba)₃, Xantphos E N-Tosyl-4,7-disubstituted Carbazole (Protocol 4) D->E Pd(OAc)₂, Cu(OAc)₂ F N-Tosyl-4,7-disubstituted Carbazole-1-carboxylic Acid (Protocol 5) E->F 1. n-BuLi 2. CO₂ G Protected Carbazole Carboxamide (Protocol 6) F->G Amine, HATU, DIPEA H Final Carbazole Carboxamide Inhibitor (Protocol 7) G->H KOH, MeOH/H₂O

Figure 2: Step-by-step synthetic pathway with corresponding protocols.

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a robust and adaptable framework for the preparation of medicinally important carbazole carboxamide inhibitors starting from the readily available this compound. The use of modern palladium-catalyzed cross-coupling reactions and regioselective functionalization techniques allows for precise control over the molecular architecture. This strategic approach is amenable to the generation of diverse libraries of analogues for comprehensive SAR exploration, which is essential for the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates. Further refinements to this methodology could involve the exploration of more atom-economical C-H activation strategies for the carbazole ring formation and the development of one-pot procedures to enhance overall efficiency.

References

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  • Budén, M. E., Vaillard, V. A., Martin, S. E., & Rossi, R. A. (2009). Synthesis of carbazoles by intramolecular arylation of diarylamide anions. The Journal of organic chemistry, 74(12), 4490–4498.
  • Liu, Q., et al. (2015). Design and synthesis of carbazole carboxamides as promising inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2). Bioorganic & Medicinal Chemistry Letters, 25(19), 4265-4269.
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  • Jordan-Hore, J. A., et al. (2008). A palladium-catalyzed C-H bond amination for the synthesis of carbazoles. Journal of the American Chemical Society, 130(49), 16182–16183.
  • Zimmermann, K., et al. (2015). 9H-Carbazole-1-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(12), 2530-2534.
  • Watterson, S. H., & Wisniewski, S. R. (2022). A Twisted Road to the Discovery and Chemical Development of BMS-986142: A Reversible Inhibitor of BTK Conformationally Constrained by Two Rotationally Stable Atropisomeric Axes. In Accounts of Integrated Drug Discovery and Development (Vol. 1423, pp. 1-26). American Chemical Society.
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  • Tietze, L. F., & Thede, K. (2000). The Intramolecular Heck Reaction. In Modern Carbonyl Olefination (pp. 83-113). Wiley-VCH Verlag GmbH.
  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534.
  • Budén, M. E., Vaillard, V. A., Martin, S. E., & Rossi, R. A. (2009). Synthesis of Carbazoles by Intramolecular Arylation of Diarylamide Anions. The Journal of Organic Chemistry, 74(12), 4490–4498.
  • Budén, M. E., et al. (2009). Synthesis of carbazoles by intramolecular arylation of diarylamide anions. The Journal of organic chemistry, 74(12), 4490-8.
  • Kumar, A., et al. (2020). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Asian Journal of Organic Chemistry, 9(7), 1034-1043.
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  • Tucker, S. H. (1958). The Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed), 916.
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  • Al-Ostoot, F. H., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Heliyon, 10(10), e30847.
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Application of 4,7-Dibromo-1H-indole in Kinase Inhibitor Synthesis: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indole Scaffold in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic molecules with significant therapeutic potential.[1] Its unique electronic properties and ability to form key hydrogen bonding interactions make it an ideal framework for the design of ATP-competitive kinase inhibitors.[2] Kinases, being central regulators of cellular signaling pathways, are implicated in a vast array of diseases, most notably cancer, making them high-value targets for drug development.[3] Dysregulation of kinase activity is a hallmark of many malignancies, driving uncontrolled cell proliferation and survival.[2]

Within the diverse family of indole-based inhibitors, bisindolylmaleimides have emerged as a particularly potent class, demonstrating significant inhibitory activity against Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 (GSK-3).[3][4] These kinases are crucial nodes in signaling pathways that govern cell fate, and their aberrant activity is linked to various cancers and neurological disorders.[5][6] The synthesis of these complex molecules often relies on the strategic functionalization of the indole core. This guide focuses on the specific application of 4,7-dibromo-1H-indole as a versatile starting material for the synthesis of potent kinase inhibitors, offering researchers a detailed roadmap for leveraging its unique reactivity. The bromine atoms at the C4 and C7 positions provide regioselective handles for introducing chemical diversity through modern cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).

Synthetic Strategy: Leveraging Dibromination for Kinase Inhibitor Scaffolds

The primary synthetic utility of this compound lies in its predisposition for selective functionalization. The bromine atoms can be sequentially or simultaneously replaced using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the controlled introduction of aryl, heteroaryl, or alkyl groups, which are crucial for achieving high potency and selectivity for the target kinase.

A cornerstone application of this building block is in the synthesis of bisindolylmaleimides. The general and well-established route to these compounds involves the reaction of an indolyl Grignard reagent with a 2,3-dihalomaleimide.[3] The use of this compound in this context allows for the preparation of symmetrically substituted bis(4,7-dibromoindolyl)maleimide, a key intermediate that can be further elaborated.

dot

Caption: Synthetic utility of this compound.

The resulting dibrominated bisindolylmaleimide core is a versatile platform for generating a library of kinase inhibitors. The two bromine atoms on each indole ring can be targeted with subsequent cross-coupling reactions to introduce a wide array of substituents, allowing for fine-tuning of the molecule's pharmacological properties.

Target Kinases and Biological Activity

Derivatives of the bisindolylmaleimide scaffold are particularly effective against PKC and GSK-3. These kinases play pivotal roles in cell signaling pathways implicated in cancer and other diseases.

  • Protein Kinase C (PKC): This family of serine/threonine kinases is involved in regulating cell growth, differentiation, and apoptosis. Aberrant PKC signaling is a feature of many cancers. Bisindolylmaleimides are known to be potent, ATP-competitive inhibitors of PKC isoforms.[7]

  • Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a constitutively active serine/threonine kinase that is a key regulator of numerous cellular processes, including metabolism, cell signaling, and cell fate. Its dysregulation has been linked to cancer, Alzheimer's disease, and bipolar disorder.[5][6] Several bisindolylmaleimide derivatives have shown potent inhibition of GSK-3.[4]

The following table summarizes the activity of representative bisindolylmaleimide inhibitors against these kinases. While specific data for derivatives of this compound are not extensively published, the data for related analogs highlight the potential of this scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
Macrocyclic BisindolylmaleimidesPKC-βsingle-digit nM[4]
Macrocyclic BisindolylmaleimidesGSK-3βsingle-digit nM[4]
BisindolylhydroxymaleimidesGSK-3Varies with substitution[5]

Experimental Protocol: Synthesis of a Bis(indolyl)maleimide Core

This protocol describes a general procedure for the synthesis of a symmetrically substituted bis(indolyl)maleimide, which can be adapted for this compound. This method is based on the well-established Grignard reaction with a dihalomaleimide.[3]

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 2,3-Dichloromaleimide (or 2,3-dibromomaleimide)

  • Anhydrous Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Indolyl Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of this compound to the magnesium turnings. The reaction may need gentle heating to initiate.

    • Stir the mixture at room temperature or gentle reflux until the magnesium is consumed, indicating the formation of the indolylmagnesium bromide.

  • Reaction with Dihalomaleimide:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 2,3-dichloromaleimide (0.5 equivalents) in anhydrous toluene.

    • Cool the solution of the indolyl Grignard reagent to 0 °C in an ice bath.

    • Slowly add the solution of 2,3-dichloromaleimide to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired bis(4,7-dibromoindolyl)maleimide.

dot

Caption: Experimental workflow for bis(indolyl)maleimide synthesis.

Conclusion and Future Perspectives

This compound represents a highly valuable and strategic starting material for the synthesis of potent kinase inhibitors, particularly those based on the bisindolylmaleimide scaffold. Its di-halogenated nature provides a clear pathway for the introduction of diverse chemical functionalities, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery to design and synthesize novel chemical entities targeting key kinases implicated in a range of human diseases. Future work in this area will likely focus on the development of more complex and diverse libraries of inhibitors derived from this versatile building block, ultimately contributing to the advancement of next-generation targeted therapies.

References

  • Synthesis and Anticancer Activity of Novel Bisindolylhydroxymaleimide Derivatives With Potent GSK-3 Kinase Inhibition. (2018). PubMed.
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  • Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. (2023). PubMed Central.
  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (2022). MDPI.
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  • A Simple Strategy for Obtaining Bis-Indole Derivatives under Solvent Free Conditions. (2024). ResearchGate.
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  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. (2012). PubMed Central.
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  • Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. (2012). ResearchGate.
  • Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives. (2024). PubMed Central.
  • This compound | 126811-31-2. (n.d.). J&K Scientific.
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  • 4-Bromo-7-chloro-1H-indole. (n.d.). MySkinRecipes.
  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2019). MDPI.
  • Safe Synthesis of 4,7-Dibromo[4][5]thiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. (2018). PubMed.

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4,7-dibromo-1H-indole as an intermediate for pharmaceutical agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 4,7-Dibromo-1H-indole in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of this compound (CAS No. 126811-31-2), a pivotal intermediate in modern medicinal chemistry. The unique disposition of bromine atoms at the C4 and C7 positions of the indole scaffold offers a versatile platform for selective functionalization, enabling the construction of complex molecular architectures. This document details the compound's properties, safety protocols, and its application in cornerstone synthetic transformations—namely, the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are fundamental to the synthesis of numerous pharmaceutical agents, particularly in the realm of kinase inhibitors. Detailed, field-tested protocols are provided to guide researchers in leveraging this building block for accelerated drug discovery and development.

Introduction: The Strategic Importance of a Dibrominated Scaffold

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous approved therapeutics and clinical candidates.[1][2] this compound has emerged as a particularly valuable starting material due to its pre-functionalized framework.[3] The two bromine atoms serve as versatile synthetic handles, allowing for regioselective, sequential, or dual modifications through modern cross-coupling chemistry. This dual reactivity is instrumental in creating diverse chemical libraries and optimizing lead compounds by introducing varied substituents that can modulate potency, selectivity, and pharmacokinetic properties.

The primary utility of this intermediate lies in its capacity to participate in palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical agents.[3][4] Its application is especially prominent in the synthesis of kinase inhibitors, where the indole scaffold often serves as a hinge-binding motif.[2][5] This guide will provide the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic campaigns.

Compound Properties and Safe Handling

Physicochemical Data

A comprehensive summary of the key properties of this compound is presented below. Sourcing high-purity material is critical for reproducible and successful synthetic outcomes.[6]

PropertyValueReference
CAS Number 126811-31-2[7]
Molecular Formula C₈H₅Br₂N[3][6]
Molecular Weight 274.94 g/mol [3][6]
Appearance Solid (Beige to off-white)
Purity ≥98% recommended[6]
Storage Sealed in dry, room temperature
InChI Key LGHKXNCCGYOQRK-UHFFFAOYSA-N[7]
Safety & Handling Protocol

As with any halogenated aromatic compound, proper safety precautions are mandatory. The following guidelines are derived from standard Safety Data Sheets (SDS) and must be adhered to in a laboratory setting.[8][9]

  • Hazard Identification: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[8][9] It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear NIOSH-approved chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat.[10]

    • Respiratory Protection: Use only under a certified chemical fume hood to avoid inhalation of dust.[9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is required.

  • Handling Procedures:

    • Avoid dust formation during weighing and transfer.[8]

    • Ensure adequate ventilation and maintain eyewash stations and safety showers in close proximity to the workstation.[9]

    • Wash hands thoroughly after handling.[11]

  • Storage & Disposal:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][8]

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Core Synthetic Applications in Medicinal Chemistry

The synthetic power of this compound is best demonstrated through its performance in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4 and C7 positions can be exploited for selective functionalization, although this guide will focus on protocols for dual coupling.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[13][14] In the context of drug discovery, this reaction is essential for appending new aromatic or heteroaromatic rings to the indole core, which can interact with specific pockets of a target protein.[15] For instance, many kinase inhibitors utilize such appended rings to achieve high potency and selectivity.[5]

Suzuki_Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with various aryl- or heteroarylboronic acids. Optimization of the catalyst, base, and solvent may be required for challenging substrates.[13][16]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (2.2 - 2.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 - 4.0 equiv)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask or pressure vessel, add this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) to the flask.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) to the flask. The reaction should be stirred vigorously.

  • Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylated indole product.

Suzuki_Workflow

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[4][17] This reaction allows for the direct coupling of aryl halides with a vast array of primary and secondary amines. For this compound, this enables the introduction of amine-containing side chains that are crucial for improving aqueous solubility, modulating pKa, and establishing key hydrogen-bonding interactions with biological targets.[18]

Buchwald_Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the diarylation of this compound. The choice of ligand and base is critical and often substrate-dependent.[19] Strong, non-nucleophilic bases like sodium tert-butoxide are common, but milder bases can be used with modern catalyst systems.[20]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (2.2 - 2.5 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G2) (2-5 mol%)

  • Ligand (e.g., RuPhos) (4-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)) (3.0 - 4.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu, 3.0 equiv) to a flame-dried Schlenk tube or pressure vessel.

  • Add this compound (1.0 equiv), the palladium precatalyst (0.02 equiv), and the ligand (0.04 equiv).

  • Seal the vessel, and evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (2.2 equiv) via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous phase twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Application in Kinase Inhibitor Synthesis: A Conceptual Framework

The indole and azaindole scaffolds are foundational in the design of kinase inhibitors, often acting as ATP-competitive agents by forming hydrogen bonds with the kinase "hinge" region.[2][5] The strategic functionalization of the this compound core allows for the installation of substituents that can occupy adjacent hydrophobic pockets or solvent-exposed regions, thereby enhancing potency and tuning selectivity.

For example, the synthesis of 9H-pyrimido[4,5-b]indole derivatives, which act as dual inhibitors of RET and TRKA kinases, relies on building upon a functionalized indole core. While not starting directly from this compound, the synthetic strategies are analogous. One could envision a pathway where the C4 and C7 positions are functionalized via Suzuki or Buchwald-Hartwig reactions to install moieties that improve cell permeability, target engagement, or metabolic stability.

Drug_Discovery_Logic

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex pharmaceutical agents. Its dual bromine functionalization provides a robust platform for applying modern synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols and conceptual frameworks presented in this guide are designed to empower researchers in drug discovery to efficiently utilize this building block, accelerating the development of novel therapeutics, particularly in the competitive field of kinase inhibitors. Adherence to the detailed safety and handling procedures is paramount to ensuring safe and successful experimentation.

References

  • CN109336884B - Method for synthesizing trametinib key intermediate - Google P
  • A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applic
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  • Synthesis of the PET Tracer 124 I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - Journal of Nuclear Medicine. (URL: )
  • Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - NIH. (URL: )
  • Synthesis of 4-functionalized-1H-indoles
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
  • 1 - SAFETY D
  • SAFETY D
  • Buchwald–Hartwig amin
  • SAFETY D
  • Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (URL: [Link])
  • 4, 7-Dibromo-1H-indole, min 98%, 100 mg. (URL: [Link])
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Safe Synthesis of 4,7-Dibromot[24][25][26]hiadiazolo[3,4- d]pyridazine and Its SNAr Reactions. (URL: [Link])
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - Semantic Scholar. (URL: [Link])
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (URL: [Link])
  • Suzuki cross-coupling reactions of 4,7-dibromos[24][25][26]elenadiazolo[3,4-c]pyridine – a path to new solar cell components - ResearchG
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
  • Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. (URL: [Link])
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC - NIH. (URL: [Link])
  • Safe Synthesis of 4,7-Dibromot[24][25][26]hiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (URL: [Link])
  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol - Acta Scientific. (URL: [Link])
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed Central. (URL: [Link])
  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC. (URL: [Link])
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

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Protocol and Application Guide: Selective N-Alkylation of 4,7-Dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for the N-alkylation of 4,7-dibromo-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The strategic introduction of alkyl groups onto the indole nitrogen is a pivotal step in modulating the pharmacological profile of indole-based drug candidates. This guide elucidates the underlying chemical principles, offers a robust, step-by-step procedure using sodium hydride, and discusses critical parameters that ensure high yield and regioselectivity.

Introduction: The Strategic Importance of N-Alkylated Indoles

The indole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] Specifically, halogenated indoles like this compound serve as versatile building blocks for complex molecular architectures. The N-H position of the indole ring offers a prime site for chemical modification. N-alkylation is a fundamental transformation that directly influences a molecule's properties, including its binding affinity, metabolic stability, and cell permeability.[2]

The classical approach to N-alkylation involves the deprotonation of the indole nitrogen using a strong base, followed by a nucleophilic substitution reaction with an electrophilic alkylating agent.[1][2] While straightforward in principle, the reaction requires careful control to prevent undesired side reactions, most notably alkylation at the C3 position.[3] This protocol focuses on a well-established and reliable method that favors selective N-alkylation.

Mechanistic Rationale and Causality of Reagent Selection

The selective N-alkylation of indole is a two-step process governed by the principles of acidity and nucleophilicity.

Step 1: Deprotonation of the Indole Nitrogen The proton on the indole nitrogen is weakly acidic, with a pKa of approximately 17 (in DMSO). To achieve efficient deprotonation and form the highly nucleophilic indolide anion, a base must be chosen whose conjugate acid has a significantly higher pKa.[4]

  • Choice of Base: Sodium Hydride (NaH) Sodium hydride is an ideal choice for this transformation.[1] It is a strong, non-nucleophilic base whose conjugate acid is hydrogen gas (H₂, pKa ≈ 36). This large pKa difference ensures that the deprotonation is essentially irreversible, driving the reaction to completion. The gaseous H₂ byproduct simply evolves from the reaction mixture, preventing any potential side reactions.[5] Weaker bases, such as potassium carbonate (K₂CO₃), can also be effective, particularly with more reactive alkylating agents, but often require harsher conditions or phase-transfer catalysts.[6][7]

Step 2: Nucleophilic Substitution (SN2) The resulting indolide anion is a potent nucleophile. It readily attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, via an SN2 mechanism to form the N-C bond.

  • Choice of Solvent: Polar Aprotic Solvents (DMF, THF) Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are critical for the success of this reaction.[1][6] They effectively dissolve the indole substrate and the intermediate sodium indolide salt. Crucially, they solvate the sodium cation (Na⁺) but poorly solvate the indolide anion, leaving it "naked" and highly reactive, thereby accelerating the rate of the desired SN2 reaction.[6]

  • Choice of Alkylating Agent: Alkyl Halides Primary alkyl halides (R-CH₂-X) are excellent substrates for this reaction. The reactivity trend for the halide leaving group is I > Br > Cl. Benzyl and allyl halides are also highly reactive. Secondary halides can be used but may react more slowly, while tertiary halides are generally unsuitable as they tend to undergo elimination reactions.

Experimental Workflow Diagram

The following diagram outlines the key stages of the N-alkylation procedure.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purify Purification prep_1 Flame-dry glassware prep_2 Establish inert N₂ or Ar atmosphere dissolve Dissolve this compound in anhydrous DMF prep_2->dissolve cool_deprot Cool solution to 0 °C dissolve->cool_deprot add_base Add NaH portion-wise (H₂ evolution) cool_deprot->add_base stir_deprot Stir for 30-60 min at 0 °C add_base->stir_deprot add_alkyl Add alkyl halide dropwise stir_deprot->add_alkyl react Warm to RT, stir 2-24h (Monitor by TLC) add_alkyl->react quench Cool to 0 °C, quench with sat. aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry purify Purify crude product via Silica Gel Chromatography dry->purify

Caption: Experimental workflow for the N-alkylation of this compound.

Detailed Step-by-Step Protocol

This protocol describes a general procedure for the N-alkylation of this compound with a representative primary alkyl bromide.

Materials and Reagents:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide) (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Ice-water bath

Procedure:

  • Preparation: Place this compound (1.0 eq) into a flame-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Dissolution: Add anhydrous DMF via syringe to dissolve the indole (to a concentration of 0.1-0.5 M).

  • Deprotonation: Cool the stirred solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 5-10 minutes. Caution: Hydrogen gas will evolve.[8] The mixture may become a slurry.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes or until hydrogen evolution has ceased completely.[8]

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl bromide (1.1 eq) dropwise via syringe over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting indole has been consumed (typically 2-24 hours). Gentle heating (40-60 °C) may be necessary for less reactive alkyl halides.[2]

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.[2]

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.[2]

  • Washing: Combine the organic layers and wash sequentially with water (twice) and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-alkylated-4,7-dibromo-1H-indole.

Summary of Reaction Parameters

The choice of base and solvent is crucial for achieving high selectivity and yield in indole N-alkylation. The following table summarizes common conditions found in the literature.

Base (eq.)SolventAlkylating AgentTemperatureNotes
NaH (1.1-1.5)DMF, THFAlkyl Halides0 °C to RTThe most common and reliable method; excellent for achieving high N-selectivity.[1][5]
KOH (2.5)DioxaneN-Tosylhydrazones100 °CA copper-catalyzed method for reductive cross-coupling.
K₂CO₃ (2.0)DMF, AcetonitrileActivated Alkyl Halides23-90 °CA milder base, often used for activated substrates or in phase-transfer catalysis.[7]
LiHMDS (2.0)TolueneAlkyl Chlorides60 °CUsed in nickel-catalyzed C-H alkylation, but can also effect N-alkylation.[9]
Cs₂CO₃ DMFAlkyl HalidesRT to 60 °CA mild and effective base, often provides good results where other bases fail.[6]

Safety and Troubleshooting

  • Safety Precautions:

    • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water and other protic sources. It must be handled under a strictly inert atmosphere. Mineral oil dispersions reduce its pyrophoricity but require careful handling. Always quench excess NaH slowly at 0 °C.

    • Anhydrous Solvents: DMF and THF are flammable and should be handled in a fume hood. Anhydrous grades are essential to prevent quenching the base.

    • Alkylating Agents: Many alkyl halides are toxic, irritants, and/or lachrymators. Always handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Troubleshooting Guide:

    • No or Low Conversion: This may be due to wet solvents or reagents, inactive NaH, or an unreactive alkylating agent. Ensure all glassware is dry, use fresh anhydrous solvents, and purchase NaH from a reliable source. For unreactive halides, increasing the reaction temperature or time may be necessary.

    • Formation of Side Products (C3-Alkylation): While NaH in DMF strongly favors N-alkylation, some C3-alkylation may occur. Ensuring complete deprotonation before adding the alkylating agent can minimize this. Running the reaction at slightly elevated temperatures can also favor the thermodynamically preferred N-alkylated product.[1]

    • Difficult Purification: If the product is difficult to separate from the mineral oil from the NaH dispersion, perform multiple aqueous washes during the work-up or use a hexane trituration before chromatography.

References

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionaliz
  • Scope of C-2 alkylation of indoles with primary alkyl chlorides. Reaction conditions.
  • Synthesis of N-alkylated indoles.
  • Synthesis of substituted N-heterocycles by N-alkyl
  • N-alkylation of indole derivatives.
  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(I)/Ni(III)
  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
  • Optimizing reaction conditions for N-alkyl
  • A Novel Strategy for the Synthesis of N-Alkyl
  • Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Benchchem.
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  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?
  • How to Choose an Acid or a Base to Protonate or Deproton

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Application Notes and Protocols for the Creation of Molecular Libraries with 4,7-Dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4,7-Disubstituted Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Its versatile structure allows for a wide range of chemical modifications to modulate biological activity. Among the various substituted indoles, the 4,7-disubstituted scaffold has emerged as a particularly valuable template for the development of novel therapeutics, especially in the realm of kinase inhibitors. The strategic placement of substituents at the C4 and C7 positions of the indole ring can significantly influence the molecule's interaction with the ATP-binding pocket of kinases, offering a powerful handle to fine-tune potency, selectivity, and pharmacokinetic properties.

4,7-Dibromo-1H-indole is a key starting material that provides a versatile platform for accessing a diverse array of 4,7-disubstituted indole derivatives. The two bromine atoms, positioned on the benzenoid ring of the indole, are amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, enabling the rapid generation of extensive molecular libraries for high-throughput screening and lead optimization. Furthermore, the indole nitrogen provides an additional point for diversification through N-alkylation or N-arylation, further expanding the accessible chemical space.

This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in the construction of molecular libraries. The methodologies described herein are designed to be robust and adaptable, empowering researchers, scientists, and drug development professionals to harness the full potential of this versatile building block.

Chemical Properties and Reactivity of this compound

This compound (CAS: 126811-31-2) is a solid with a molecular weight of 274.94 g/mol and the molecular formula C8H5Br2N. The presence of two bromine atoms on the electron-rich indole ring dictates its reactivity. These bromine atoms serve as excellent leaving groups in transition metal-catalyzed cross-coupling reactions, which are the primary transformations used to build molecular libraries from this scaffold.

The reactivity of the two bromine atoms can be similar, leading to double substitution, or in some cases, selective mono-substitution can be achieved by carefully controlling reaction conditions. The indole N-H proton is acidic and can be deprotonated with a suitable base to allow for N-functionalization.

PropertyValue
CAS Number 126811-31-2
Molecular Formula C8H5Br2N
Molecular Weight 274.94 g/mol
Boiling Point 368.956°C at 760 mmHg
Density 2.048 g/cm³

Core Synthetic Methodologies for Library Generation

The construction of molecular libraries from this compound primarily relies on a toolkit of powerful palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols and the underlying scientific principles for these key transformations.

Double Suzuki-Miyaura Coupling: Accessing 4,7-Diarylindoles

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds. In the context of this compound, a double Suzuki-Miyaura coupling allows for the symmetric or asymmetric introduction of two aryl or heteroaryl groups. A highly efficient protocol for the analogous 5,7-dibromoindole has been developed using water as a solvent, offering a greener and more convenient approach.

A This compound + Arylboronic Acid (2.2 equiv) B Add Pd Catalyst (e.g., Pd(PPh3)4) & Base (e.g., Na2CO3) A->B Reagents C Solvent (e.g., H2O or Toluene/EtOH/H2O) B->C Suspension D Heat (e.g., 80-120°C) C->D Reaction E Work-up & Purification D->E Post-reaction F 4,7-Diaryl-1H-indole E->F Final Product

Caption: General workflow for the double Suzuki-Miyaura coupling of this compound.

  • Materials:

    • This compound

    • (4-Methoxyphenyl)boronic acid

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

    • Sodium carbonate (Na2CO3)

    • Toluene

    • Ethanol

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a reaction vial, add this compound (1.0 mmol), (4-methoxyphenyl)boronic acid (2.2 mmol), and sodium carbonate (2.0 mmol).

    • Add the palladium catalyst, for instance, Pd(PPh3)4 (0.05 mmol, 5 mol%).

    • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

    • Seal the vial and stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4,7-bis(4-methoxyphenyl)-1H-indole.

  • Causality Behind Experimental Choices:

    • Catalyst: Pd(PPh3)4 is a commonly used, robust catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal performance with different substrates.

    • Base: Sodium carbonate is a mild and effective base for this transformation. The base is crucial for the transmetalation step in the catalytic cycle.

    • Solvent System: A biphasic solvent system like toluene/ethanol/water is often employed to dissolve both the organic and inorganic reagents.

    • Temperature: Elevated temperatures are typically required to drive the reaction to completion.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to arylalkynes. This reaction is invaluable for introducing rigid, linear linkers into the indole scaffold, which can be crucial for probing binding pockets in drug targets.

A This compound + Terminal Alkyne (2.2 equiv) B Add Pd Catalyst (e.g., PdCl2(PPh3)2), CuI, & Base (e.g., Et3N) A->B Reagents C Solvent (e.g., THF or DMF) B->C Suspension D Stir at Room Temperature to 60°C C->D Reaction E Work-up & Purification D->E Post-reaction F 4,7-Dialkynyl-1H-indole E->F Final Product

Caption: General workflow for the double Sonogashira coupling of this compound.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

    • Copper(I) iodide (CuI)

    • Triethylamine (Et3N)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent (5 mL) and triethylamine (3.0 mmol).

    • Add the terminal alkyne (2.2 mmol) dropwise via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Installation of Nitrogen-Based Functional Groups

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines, anilines, and other nitrogen-containing groups onto the indole scaffold.

  • Materials:

    • This compound

    • Amine (e.g., morpholine)

    • Palladium catalyst (e.g., Pd2(dba)3)

    • Phosphine ligand (e.g., Xantphos or BINAP)

    • Strong base (e.g., sodium tert-butoxide or cesium carbonate)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%) to a Schlenk tube.

    • Add the base (e.g., sodium tert-butoxide, 2.4 mmol).

    • Add the amine (2.2 mmol).

    • Add the anhydrous solvent (5 mL).

    • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

N-Functionalization: Expanding Chemical Diversity

The indole nitrogen provides an additional site for diversification. N-alkylation and N-arylation can be readily achieved to further expand the molecular library.

  • Materials:

    • This compound (or a 4,7-disubstituted derivative)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Base (e.g., sodium hydride or potassium carbonate)

    • Anhydrous solvent (e.g., DMF or THF)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add a solution of the indole (1.0 mmol) in anhydrous DMF (5 mL) dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Strategies for Library Diversification: Selective and Sequential Functionalization

While double functionalization provides access to symmetrical molecules, the true power of this compound lies in its potential for selective and sequential reactions to generate unsymmetrical, highly diverse libraries.

The relative reactivity of the C4 and C7 bromine atoms can be influenced by steric and electronic factors, as well as the choice of catalyst and reaction conditions. In some cases, mono-functionalization can be achieved by using a substoichiometric amount of the coupling partner.

A more robust strategy for creating unsymmetrical derivatives is a sequential cross-coupling approach. This involves a two-step process where the first coupling reaction is performed under conditions that favor mono-substitution, followed by purification of the mono-functionalized intermediate. This intermediate is then subjected to a second, different cross-coupling reaction to introduce a second, distinct functional group.

A This compound B Mono-functionalization (e.g., Suzuki Coupling with 1 equiv. Boronic Acid) A->B C 4-Aryl-7-bromo-1H-indole B->C D Second Cross-Coupling (e.g., Sonogashira) C->D E 4-Aryl-7-alkynyl-1H-indole D->E F N-Functionalization E->F G Diverse Molecular Library F->G

Caption: A strategic workflow for generating a diverse molecular library via sequential functionalization of this compound.

Best Practices and Troubleshooting

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.

  • Anhydrous Solvents: Use of anhydrous solvents is crucial for many of these reactions, particularly those involving strong bases like sodium hydride.

  • Catalyst and Ligand Screening: The choice of palladium catalyst and ligand can significantly impact reaction efficiency. It is often beneficial to screen a small set of catalysts and ligands to identify the optimal conditions for a specific transformation.

  • Reaction Monitoring: Closely monitor the progress of reactions by TLC or LC-MS to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Column chromatography is typically required to obtain highly pure compounds for biological screening.

Conclusion

This compound is a highly versatile and valuable building block for the construction of diverse molecular libraries. Its ability to undergo a range of palladium-catalyzed cross-coupling reactions at the C4 and C7 positions, coupled with the potential for N-functionalization, provides a powerful platform for generating novel chemical entities. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers in drug discovery and medicinal chemistry, enabling the efficient exploration of the vast chemical space accessible from this strategic starting material. The systematic application of these methodologies will undoubtedly contribute to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

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The Strategic Role of 4,7-Dibromo-1H-indole in the Genesis of Novel Heterocyclic Compounds: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pursuit of novel heterocyclic scaffolds lies at the heart of modern medicinal chemistry and materials science. Within the vast arsenal of synthetic building blocks, 4,7-dibromo-1H-indole (CAS No. 126811-31-2) has emerged as a uniquely versatile and powerful precursor for the construction of complex molecular architectures.[1] Its distinct dibrominated pattern on the indole core offers two reactive handles with differential reactivity, enabling a wide array of selective chemical transformations. This guide provides an in-depth exploration of the strategic application of this compound in the development of innovative heterocyclic compounds, complete with detailed, field-proven protocols and the underlying scientific rationale.

The Unique Reactivity Profile of this compound

The synthetic utility of this compound is rooted in the presence of two bromine atoms at the C4 and C7 positions of the indole ring.[2] These positions are electronically distinct, allowing for regioselective functionalization through carefully chosen reaction conditions. The C4-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic influence of the pyrrole ring. This differential reactivity is a key strategic element in the design of multi-step synthetic sequences.

Furthermore, the indole N-H can be readily protected or involved in cyclization reactions, adding another layer of synthetic versatility. This combination of reactive sites makes this compound an ideal starting point for generating diverse libraries of substituted indoles and more complex fused heterocyclic systems.

Diagram 1: Reactivity Sites of this compound

G cluster_indole indole This compound C4_Br C4-Br (More Reactive) Cross-Coupling\n(Suzuki, Sonogashira, etc.) Cross-Coupling (Suzuki, Sonogashira, etc.) C4_Br->Cross-Coupling\n(Suzuki, Sonogashira, etc.) C7_Br C7-Br (Less Reactive) Cross-Coupling\n(Suzuki, Buchwald-Hartwig, etc.) Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) C7_Br->Cross-Coupling\n(Suzuki, Buchwald-Hartwig, etc.) NH N-H (Protection/Cyclization) N-Alkylation / N-Arylation N-Alkylation / N-Arylation NH->N-Alkylation / N-Arylation Cyclization Reactions Cyclization Reactions NH->Cyclization Reactions

Caption: Key reactive sites on the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and they are particularly well-suited for the functionalization of this compound. The ability to selectively react one bromine atom over the other is a powerful tool for building molecular complexity in a controlled manner.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a highly effective method for introducing aryl or heteroaryl substituents onto the indole core.[3] By carefully selecting the palladium catalyst, ligand, and base, it is possible to achieve regioselective coupling at either the C4 or C7 position. Generally, milder conditions favor reaction at the more reactive C4 position.

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at C4

This protocol is a generalized starting point based on established methodologies for similar substrates.[4][5]

Reagent Amount Molar Equiv. Purpose
This compound1.0 mmol1.0Starting Material
Arylboronic Acid1.2 mmol1.2Coupling Partner
Pd(PPh₃)₄0.05 mmol0.05Palladium Catalyst
K₂CO₃2.0 mmol2.0Base
1,4-Dioxane/H₂O (4:1)5 mL-Solvent System

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst and purge with inert gas for another 5 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-bromo-1H-indole.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. The triphenylphosphine ligands are effective in stabilizing the palladium species. For more challenging couplings, more advanced phosphine ligands like SPhos or XPhos may be required.

  • Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. Stronger bases like cesium carbonate can be used to accelerate the reaction.

  • Solvent System: The aqueous dioxane mixture is a common choice as it helps to dissolve both the organic and inorganic reagents.

Diagram 2: Workflow for Suzuki-Miyaura Coupling

G start Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) inert Inert Atmosphere (Ar or N₂) start->inert solvent Add Degassed Solvent (Dioxane/H₂O) inert->solvent catalyst Add Pd Catalyst (Pd(PPh₃)₄) solvent->catalyst heat Heat and Stir (80-90 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product 4-Aryl-7-bromo-1H-indole purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling for Alkynylindole Synthesis

The Sonogashira reaction provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[6] This reaction is particularly valuable for introducing alkynyl moieties that can serve as handles for further transformations, such as cyclization reactions or click chemistry. Similar to the Suzuki coupling, regioselective Sonogashira reactions can be achieved on this compound.[7][8]

Protocol 2: General Procedure for Regioselective Sonogashira Coupling at C4

This protocol is adapted from established methods for similar dihalogenated heterocycles.[9]

Reagent Amount Molar Equiv. Purpose
This compound1.0 mmol1.0Starting Material
Terminal Alkyne1.2 mmol1.2Coupling Partner
PdCl₂(PPh₃)₂0.03 mmol0.03Palladium Catalyst
CuI0.05 mmol0.05Co-catalyst
Triethylamine (Et₃N)5 mL-Base and Solvent

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed triethylamine followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-7-bromo-1H-indole.

Causality Behind Experimental Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base/Solvent: Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent for the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12] This reaction is instrumental in synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals. The differential reactivity of the C4-Br and C7-Br bonds in this compound can be exploited to achieve regioselective amination.[13][14]

Protocol 3: General Procedure for Buchwald-Hartwig Amination at C7

This protocol is a representative example based on the amination of similar bromo-indoles.[15]

Reagent Amount Molar Equiv. Purpose
4-Aryl-7-bromo-1H-indole1.0 mmol1.0Starting Material
Amine1.2 mmol1.2Coupling Partner
Pd₂(dba)₃0.02 mmol0.02Palladium Pre-catalyst
Xantphos0.04 mmol0.04Ligand
Cs₂CO₃1.5 mmol1.5Base
1,4-Dioxane5 mL-Solvent

Step-by-Step Methodology:

  • In an oven-dried resealable tube, combine 4-aryl-7-bromo-1H-indole, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain the 7-amino-4-aryl-1H-indole.

Causality Behind Experimental Choices:

  • Ligand: Xantphos is a bulky, electron-rich biaryl phosphine ligand that is highly effective in promoting the reductive elimination step in the Buchwald-Hartwig catalytic cycle.

  • Base: Cesium carbonate is a strong, yet relatively mild base that is often used in these reactions to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Synthesis of Fused Heterocyclic Systems

The strategic functionalization of this compound through cross-coupling reactions opens the door to the synthesis of more complex, fused heterocyclic systems. These scaffolds are often found in biologically active natural products and pharmaceuticals.

Synthesis of Carbazoles

Carbazole derivatives are known for their wide range of biological activities and applications in materials science. One approach to synthesizing carbazoles involves an intramolecular C-H arylation of a suitably substituted indole precursor, which can be prepared from this compound.

Diagram 3: Synthetic Pathway to Carbazoles

G start This compound suzuki Suzuki Coupling (at C4) start->suzuki buchwald Buchwald-Hartwig (N-Arylation) suzuki->buchwald cyclization Intramolecular C-H Arylation buchwald->cyclization product Carbazole Derivative cyclization->product

Caption: A potential synthetic route to carbazole derivatives.

Synthesis of Pyrimido[5,4-b]indoles

Pyrimido[5,4-b]indoles are a class of heterocyclic compounds that have shown promise as kinase inhibitors and ligands for adrenoceptor subtypes.[16][17] The synthesis of these compounds can be achieved through a multi-step sequence starting from this compound, involving amination and subsequent cyclization reactions.

Applications in Drug Discovery: Kinase Inhibitors

The indole scaffold is a privileged structure in the design of kinase inhibitors.[18] The ability to introduce diverse substituents at the C4 and C7 positions of the indole ring using this compound as a starting material allows for the fine-tuning of the molecule's interaction with the ATP-binding site of kinases. This makes this compound a valuable building block in the development of novel anti-cancer and anti-inflammatory agents. For instance, pyrimido[4,5-b]indole derivatives, accessible from this starting material, have been explored as dual RET/TRKA inhibitors.[5]

Conclusion

This compound is a strategic and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its differential reactivity at the C4 and C7 positions allows for controlled and regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable precursor and to develop new molecules with potential applications in medicinal chemistry and materials science. The ability to construct complex fused heterocyclic systems and to generate diverse libraries of substituted indoles underscores the pivotal role of this compound in modern organic synthesis.

References

  • This compound: Your Key Intermediate for Chemical Innovation. (2025).
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  • New pyrimido[5,4-b]indoles and[1]benzothieno[3,2-d]pyrimidines: high affinity ligands for the alpha(1)-adrenoceptor subtypes. PubMed. (2001).
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  • Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. National Institutes of Health (NIH).
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Application Note: A Robust Protocol for the Synthesis of 4,7-Diaryl Indole Derivatives via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Diaryl Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to interact with a wide array of biological targets, leading to applications as anti-inflammatory, anti-cancer, and anti-viral agents.[3][4]

Within this privileged class of heterocycles, diaryl indole derivatives are of particular interest. These scaffolds serve as crucial precursors for complex, biologically active molecules and advanced organic materials.[5] While functionalization of the electron-rich pyrrole ring (at positions C2 and C3) is well-established, selective substitution on the benzenoid ring (C4-C7) presents a greater synthetic challenge.[5] This guide provides a detailed, field-proven protocol for the synthesis of 4,7-diaryl indoles, a substitution pattern of growing importance. We will focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming C(sp²)–C(sp²) bonds with exceptional reliability and functional group tolerance.[6][7][8] This protocol is designed to be a self-validating system, explaining the causality behind each step to ensure reproducibility and successful implementation.

The Reaction Principle: Unpacking the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (like an arylboronic acid) with an organohalide. The process is driven by a catalytic cycle centered around a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7][9] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the 4,7-dihaloindole, forming a square-planar Pd(II) complex.[6] This is often the rate-determining step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.[6][9]

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are expelled as the final 4,7-diaryl indole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X (Dihaloindole) pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OH)₂ (Arylboronic Acid) + Base pd_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_diaryl - X⁻, - B(OH)₃ reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Ar¹-Ar² (Diaryl Indole)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Double Suzuki-Miyaura Coupling for 4,7-Diaryl Indole Synthesis

This protocol details a robust procedure for the double arylation of a 4,7-dihaloindole starting material. It is designed for adaptability, allowing for the synthesis of a diverse library of derivatives by varying the arylboronic acid coupling partner.

Materials and Reagents
ReagentRoleTypical StoichiometryNotes
4,7-DibromoindoleStarting Material1.0 eqCan be substituted with 4,7-diiodo- or 4,7-dichloroindole, though conditions may need re-optimization.[9]
Arylboronic AcidCoupling Partner2.2 - 2.5 eqSlight excess ensures complete reaction at both halogen sites. Commercially available with diverse substitutions.
Palladium CatalystCatalyst2 - 5 mol%Pd(PPh₃)₄ or PdCl₂(dppf) are common and effective choices.[5][10]
BaseActivator2.0 - 3.0 eq per halogenK₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. Cesium carbonate is often effective for challenging couplings.[11]
Solvent SystemReaction Medium0.1 - 0.2 MDegassed 1,4-Dioxane/H₂O (4:1) or DMF are standard. Green alternatives using only water have been reported.[6][10][12]
Inert GasAtmosphereN/AHigh-purity Argon or Nitrogen.
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification prep1 Flame-dry glassware under vacuum prep2 Backfill with inert gas (Ar/N₂) prep1->prep2 reac1 Add 4,7-dihaloindole, arylboronic acid, and base prep2->reac1 reac2 Add Pd catalyst under positive inert gas flow reac1->reac2 reac3 Add degassed solvent via syringe reac2->reac3 reac4 Heat mixture (80-100°C) with vigorous stirring reac3->reac4 reac5 Monitor reaction by TLC/LC-MS reac4->reac5 work1 Cool to room temperature reac5->work1 Upon completion work2 Dilute with Ethyl Acetate work1->work2 work3 Wash with H₂O and brine work2->work3 work4 Dry organic layer (Na₂SO₄) work3->work4 work5 Concentrate under reduced pressure work4->work5 work6 Purify by flash column chromatography work5->work6 final Characterize Pure Product work6->final

Caption: Step-by-step experimental workflow for the synthesis of 4,7-diaryl indoles.

Step-by-Step Methodology
  • Inert Atmosphere Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4,7-dihaloindole (1.0 eq), the desired arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 4.0 eq).

  • Evacuation and Backfilling: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free environment.[6] Causality: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. Maintaining an inert atmosphere is critical for catalytic turnover.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[6][11] Insight: Solvents should be sparged with an inert gas for at least 15-20 minutes prior to use to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously.[6] The reaction may also be performed in a sealed vessel under microwave irradiation, which can significantly reduce reaction times.[8]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material typically indicates completion. Reaction times can range from 4 to 24 hours.[6]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[6][7] Purpose: The water wash removes the inorganic base and boron-containing byproducts, while the brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[6][13] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the synthesized derivative and should be determined by TLC analysis.

Optimization and Expected Outcomes

The yield and purity of the final 4,7-diaryl indole can be highly dependent on the specific substrates and reaction conditions. The following table provides a reference for optimizing the reaction.

Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O901275-85%A standard, reliable starting point for many arylboronic acids.
PdCl₂(dppf) (3%)Cs₂CO₃DMF100880-90%Often more effective for less reactive (electron-rich) aryl halides or sterically hindered substrates.
Pd(OAc)₂ (4%) + SPhosK₃PO₄Toluene/H₂O1106>90%Buchwald-Hartwig ligands like SPhos can accelerate the reaction and improve yields, especially with aryl chlorides.
Pd(PPh₃)₄ (3%)K₂CO₃H₂O100 (MW)185-95%A green chemistry approach that can be extremely rapid and high-yielding.[5][10][12]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and broadly applicable method for the synthesis of 4,7-diaryl indole derivatives. The protocol detailed herein provides a comprehensive and robust workflow suitable for drug discovery and materials science applications. By understanding the underlying catalytic mechanism and the rationale for each procedural step, researchers can confidently adapt this methodology to generate diverse libraries of novel indole-based compounds, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Razgaitis, T. et al. (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • The Organic Chemistry Channel (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Elumalai, V. & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry.
  • Ielo, L. et al. (2017). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Organics.
  • Boruah, M. et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis.
  • I.A. Shaikh et al. (2016). Biomedical Importance of Indoles. Molecules.
  • Elumalai, V. & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling in water. ResearchGate.
  • Elumalai, V. & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.
  • Boujdi, K. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
  • Kaushik, N. K. et al. (2021). Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules.
  • Bansal, R. & Kumar, A. (2023). A Brief Review of the Medicinally Important Indole Derivatives. Journal of Advanced Zoology.
  • Chem Help ASAP (2020). Suzuki cross-coupling reaction. YouTube.

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Application Notes & Protocols: The Strategic Role of 4,7-Dibromo-1H-indole in the Synthesis of Potent and Selective Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting BTK in Disease

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node in B-cell antigen receptor (BCR) and Fc receptor (FcR) pathways.[1][2] Its activation triggers a cascade of downstream signaling events crucial for B-cell proliferation, differentiation, and survival.[3][4] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis.[3][5] Consequently, the development of small molecule inhibitors that can effectively and selectively block BTK's catalytic function has become a cornerstone of modern targeted therapy.[5][6]

This guide provides an in-depth look at the application of 4,7-dibromo-1H-indole , a key starting material, in the synthesis of a novel class of potent, irreversible BTK inhibitors: the 2,3-dimethylindole-7-carboxamides . We will explore the scientific rationale behind its use, provide detailed synthetic protocols, and present key performance data for this promising class of therapeutic agents.

The Strategic Advantage of the this compound Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[7] For the synthesis of BTK inhibitors, the this compound offers several distinct advantages:

  • Orthogonal Reactivity: The bromine atoms at the C4 and C7 positions exhibit differential reactivity, allowing for sequential and site-selective functionalization. This is critical for the controlled, stepwise construction of the final inhibitor. Typically, one bromine atom is utilized for a key carbon-carbon bond-forming reaction (e.g., Suzuki coupling) to introduce a significant part of the inhibitor's structure, while the other position can be used for further modification or remains as part of the final core structure.

  • Structural Rigidity and Vectorial Control: The rigid, planar nature of the indole core provides a solid foundation for the inhibitor's structure. The specific substitution pattern at the 4 and 7 positions allows for precise vectorial orientation of substituents into the ATP-binding pocket of the BTK enzyme, maximizing binding affinity and selectivity.

  • Foundation for Bioisosteric Replacement: As demonstrated by researchers at Bristol-Myers Squibb, the indole core serves as an effective bioisostere for larger ring systems like carbazoles.[1] By "removing one ring" from a carbazole-based inhibitor, the resulting 2,3-dimethylindole-7-carboxamide series retains high potency while offering improved physicochemical properties such as reduced lipophilicity and lower molecular weight.[1]

Signaling Pathway of Bruton's Tyrosine Kinase (BTK)

Understanding the BTK signaling pathway is crucial to appreciating the mechanism of action of its inhibitors. Upon B-cell receptor (BCR) engagement, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates phospholipase Cγ2 (PLCγ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers propagate the signal, leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation and survival.[1][4] Irreversible BTK inhibitors typically form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, permanently blocking its kinase activity and halting this signaling cascade.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk (Src Family Kinases) BCR->Lyn_Syk Activates Antigen Antigen Antigen->BCR Engagement BTK BTK Lyn_Syk->BTK Phosphorylates BTK_P p-BTK (Active) BTK->BTK_P Autophosphorylation PLCG2 PLCγ2 BTK_P->PLCG2 Phosphorylates PLCG2_P p-PLCγ2 (Active) PIP2 PIP2 PLCG2_P->PIP2 Catalyzes IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux NFkB NF-κB Activation DAG->NFkB Proliferation B-Cell Proliferation, Survival & Differentiation Ca_Flux->Proliferation NFkB->Proliferation Inhibitor BTK Inhibitor (e.g., Indole Carboxamide) Inhibitor->BTK_P Inhibits

Caption: Simplified BTK Signaling Pathway and Point of Inhibition.

Experimental Protocols: Synthesis of a 2,3-Dimethylindole-7-carboxamide BTK Inhibitor

The following protocols are adapted from the synthetic schemes reported for novel indole carboxamide-based BTK inhibitors.[1] The synthesis begins with the commercially available this compound and proceeds through several key transformations.

General Synthetic Workflow

The overall strategy involves the protection of the indole nitrogen, followed by a regioselective Suzuki coupling at the C4 position. Subsequent steps build the carboxamide side chain and introduce the necessary functionalities for irreversible binding to BTK.

Synthesis_Workflow A This compound B N-Protected 4,7-Dibromoindole A->B 1. N-Protection C Suzuki Coupling Product B->C 2. Regioselective Suzuki Coupling (C4) D Indole-7-carboxylic Acid Derivative C->D 3. Bromine-Lithium Exchange & Carboxylation (C7) E Amide Coupling Product D->E 4. Amide Coupling F Final BTK Inhibitor E->F 5. Deprotection & Final Modification

Caption: General Synthetic Workflow for Indole-based BTK Inhibitors.

Protocol 1: N-Protection of this compound

Causality: Protection of the indole nitrogen (N-H) is a critical first step to prevent unwanted side reactions in subsequent organometallic coupling steps. A tosyl (Ts) group is often employed due to its stability and ease of removal under specific conditions.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until consumption of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the N-tosyl-4,7-dibromo-1H-indole.

Protocol 2: Regioselective Suzuki Coupling

Causality: A palladium-catalyzed Suzuki cross-coupling reaction is employed to form a key C-C bond at the more reactive C4 position. This step introduces the substituted phenyl ring moiety, a common feature in many kinase inhibitors that occupies a specific pocket in the enzyme's active site.

Step-by-Step Methodology:

  • To a degassed mixture of N-tosyl-4,7-dibromo-1H-indole (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) in a solvent mixture (e.g., 1,4-dioxane/water, 4:1, 0.1 M), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Degas the reaction mixture again by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the mixture to 90-100 °C and stir under an inert atmosphere for 8-16 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the C4-arylated-7-bromo-indole derivative.

Protocol 3: Synthesis of the Indole-7-Carboxamide Moiety

Causality: The 7-bromo position is converted to a carboxamide. This involves a bromine-lithium exchange followed by quenching with carbon dioxide to form a carboxylic acid, which is then coupled with an appropriate amine. The carboxamide group often forms critical hydrogen bonds within the kinase hinge region.

Step-by-Step Methodology:

  • Carboxylation:

    • Dissolve the C4-arylated-7-bromo-indole derivative (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.

    • Add n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour.

    • Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours or pour the reaction mixture over crushed dry ice.

    • Allow the mixture to warm to room temperature, then acidify with 1 M HCl.

    • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude indole-7-carboxylic acid, which can be used directly in the next step.

  • Amide Coupling:

    • To a solution of the crude indole-7-carboxylic acid (1.0 eq) in DMF (0.2 M), add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir for 15 minutes, then add the desired amine component (e.g., one containing an electrophilic "warhead" for irreversible binding, 1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography or preparative HPLC to obtain the final protected 2,3-dimethylindole-7-carboxamide BTK inhibitor. A final deprotection step (e.g., removal of the tosyl group) may be required depending on the overall synthetic strategy.

Quantitative Data and Performance

The 2,3-dimethylindole-7-carboxamide series, derived from the conceptual removal of a ring from carbazole-based precursors, demonstrates potent and selective irreversible inhibition of BTK.[1] The incorporation of an electrophilic group, such as an acrylamide, allows for covalent modification of Cys481 in the BTK active site.

Compound ID (Reference)Core ScaffoldBTK IC₅₀ (nM)Kinact/Ki (M⁻¹s⁻¹)Selectivity Insight
Compound A [1]2,3-Dimethylindole-7-carboxamide1.51,070,000Potent and selective irreversible inhibitor.
Compound B [1]2,3-Dimethylindole-7-carboxamide3.2481,000Excellent potency and irreversible kinetics.
Ibrutinib (Reference)Pyrazolo[3,4-d]pyrimidine~0.5HighClinically approved BTK inhibitor.

Data is representative of the class of compounds and sourced from Bioorganic & Medicinal Chemistry Letters, 28(18), 3080-3084.[1]

Conclusion

This compound is a versatile and strategically valuable starting material for the synthesis of advanced BTK inhibitors. Its unique electronic and steric properties allow for the construction of complex molecular architectures like the 2,3-dimethylindole-7-carboxamides. This class of inhibitors demonstrates exceptional potency and a desirable irreversible binding mechanism, highlighting the power of scaffold hopping and rational drug design in modern medicinal chemistry. The protocols outlined herein provide a robust framework for researchers engaged in the discovery and development of next-generation kinase inhibitors for the treatment of cancer and autoimmune diseases.

References

  • Liu, Q., Batt, D. G., Chaudhry, C., et al. (2018). Conversion of carbazole carboxamide based reversible inhibitors of Bruton's tyrosine kinase (BTK) into potent, selective irreversible inhibitors in the carbazole, tetrahydrocarbazole, and a new 2,3-dimethylindole series. Bioorganic & Medicinal Chemistry Letters, 28(18), 3080-3084. [Link]
  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies. Nature Reviews Cancer, 14(4), 219-232. [Link]
  • Middendorp, S., Dingjan, G. M., & Hendriks, R. W. (2003). BTK in B cell development and signaling.
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). MDPI. [Link]
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  • This compound: Your Key Intermediate for Chemical Innov
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  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. [Link]
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). NIH. [Link]
  • Biomedical Importance of Indoles. (2017). NIH. [Link]
  • A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. (2018).
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Troubleshooting & Optimization

common side reactions in the synthesis of 4,7-dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,7-dibromo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding this important synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring a successful and efficient synthesis.

Introduction to the Synthesis and its Challenges

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis, typically achieved through the direct bromination of 1H-indole, presents a unique set of challenges rooted in the inherent reactivity of the indole nucleus. The electron-rich nature of the indole ring makes it highly susceptible to electrophilic aromatic substitution.[2] While the C3 position is the most kinetically favored site for electrophilic attack, achieving selective dibromination at the C4 and C7 positions requires careful control of reaction conditions. Without this control, a variety of side reactions can occur, leading to a complex mixture of products and posing significant purification challenges.

This guide will delve into the common side reactions, provide a mechanistic understanding of their formation, and offer practical, field-proven solutions to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the synthesis of this compound in a question-and-answer format.

FAQ 1: My reaction mixture is a complex mess of products. What are the most likely side products?

When synthesizing this compound via direct bromination of indole, several side products can form. The most common of these are:

  • Over-brominated indoles: The high reactivity of the indole ring can lead to the formation of tri- and even poly-brominated species.[3][4] Common examples include 3,4,7-tribromo-1H-indole and 2,4,7-tribromo-1H-indole.

  • Isomeric dibromoindoles: While the 4,7-isomer is the desired product, other dibrominated isomers can also be formed, such as 5,7-dibromo-1H-indole and 3,5-dibromo-1H-indole. The regioselectivity of the second bromination is highly dependent on the reaction conditions.

  • Monobrominated indoles: Incomplete reaction will result in the presence of starting material and monobrominated intermediates, primarily 3-bromoindole, 4-bromoindole, and 7-bromoindole.

  • Oxidized byproducts (Oxindoles): In the presence of certain brominating agents like N-bromosuccinimide (NBS) and a nucleophilic solvent (e.g., water or alcohols), oxidation of the pyrrole ring can occur, leading to the formation of brominated oxindoles.[5]

The following table summarizes these common side products:

Side Product CategorySpecific Examples
Over-brominated Indoles 3,4,7-Tribromo-1H-indole, 2,4,7-Tribromo-1H-indole
Isomeric Dibromoindoles 5,7-Dibromo-1H-indole, 3,5-Dibromo-1H-indole
Monobrominated Indoles 3-Bromoindole, 4-Bromoindole, 7-Bromoindole
Oxidized Byproducts Brominated Oxindoles
FAQ 2: Why am I getting so much over-bromination? How can I control it?

Over-bromination is a direct consequence of the high reactivity of the indole ring, which is further activated by the first bromine substituent. To control the extent of bromination, consider the following strategies:

  • Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of your brominating agent (e.g., Br₂ or NBS). Use of a large excess of the brominating agent will inevitably lead to polybrominated products.[3] It is recommended to start with slightly more than two equivalents and add it portion-wise to the reaction mixture.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to decrease the reaction rate and improve selectivity. This allows for better control over the exothermic bromination reaction.

  • Slow Addition of the Brominating Agent: Instead of adding the brominating agent all at once, use a syringe pump or a dropping funnel for slow, controlled addition. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring multiple substitutions on the same molecule.

FAQ 3: What is the mechanistic basis for the formation of this compound? Why not other isomers?

The regioselectivity of electrophilic aromatic substitution on the indole ring is a complex interplay of electronic and steric factors.

  • First Bromination: The first electrophilic attack on the indole ring can occur at various positions. While the C3 position is the most nucleophilic and kinetically favored, substitution at other positions on the benzene ring is also possible.

  • Second Bromination: The directing effect of the first bromine atom influences the position of the second bromination. A bromine substituent is an ortho-, para-director. Therefore, if the first bromination occurs at the C4 position, the second bromination is directed to the C7 position (para) and C5 position (ortho). Similarly, if the first bromination is at C7, the second is directed to C4 (para) and C5 (ortho). The formation of the 4,7-isomer is favored under thermodynamic control.

The following diagram illustrates the key reaction pathways:

G Indole 1H-Indole Product This compound Indole->Product Desired Reaction Side_Products Side Products Indole->Side_Products Side Reactions Br2 Br₂ (2 equiv.) Over_Bromination Over-bromination (Tribromoindoles, etc.) Side_Products->Over_Bromination Isomers Isomeric Dibromoindoles (e.g., 5,7-dibromo) Side_Products->Isomers Mono_Bromo Monobrominated Indoles Side_Products->Mono_Bromo Oxidation Oxidation (Brominated Oxindoles) Side_Products->Oxidation

Caption: Desired reaction and potential side reactions in the synthesis of this compound.

FAQ 4: I'm struggling with the purification of my product. What are the best practices?

Purification of this compound can be challenging due to the presence of structurally similar side products. Here are some recommended purification strategies:

  • Column Chromatography: This is the most common method for purifying the crude product.

    • Stationary Phase: Use silica gel as the stationary phase.

    • Eluent System: A non-polar/polar solvent system is typically effective. Start with a low polarity eluent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane. A shallow gradient is often necessary to separate closely eluting isomers.

    • TLC Monitoring: Carefully monitor the fractions using thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.

  • Recrystallization: If the purified product from column chromatography is a solid but still contains minor impurities, recrystallization can be a highly effective final purification step. A solvent system of hexane/ethyl acetate or toluene is often a good starting point.

  • Preparative HPLC: For very difficult separations of isomers with nearly identical polarities, preparative high-performance liquid chromatography (HPLC) may be necessary.

The following diagram outlines a general workflow for the synthesis and purification:

G Start 1H-Indole Reaction Bromination (e.g., Br₂ in solvent) Start->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Column_Chrom Column Chromatography Purification->Column_Chrom Recrystallization Recrystallization Column_Chrom->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Sources

Technical Support Center: Purification of Crude 4,7-Dibromo-1H-Indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the purification of 4,7-dibromo-1H-indole. Here, we move beyond generic protocols to provide in-depth, field-tested troubleshooting advice and answers to frequently encountered challenges in chromatographic purification of this and similar indole-based scaffolds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured in a question-and-answer format to directly address specific experimental failures and provide a clear path to resolution.

Question 1: My yield of this compound is extremely low after the column. Where is my product going?

Answer: Low recovery is a frequent and frustrating issue when purifying indole derivatives. The loss of product can typically be attributed to one of three primary causes: irreversible adsorption to the silica gel, on-column degradation, or incomplete elution.

  • Probable Cause 1: Irreversible Adsorption. The indole nitrogen's lone pair of electrons can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to strong, sometimes irreversible, binding.[1] This is exacerbated by the presence of two electron-withdrawing bromine atoms, which can influence the electronic properties of the indole ring.

  • Probable Cause 2: On-Column Degradation. Prolonged exposure to the acidic environment of silica gel can lead to the degradation of sensitive molecules like indoles.[1] While this compound is relatively stable, crude reaction mixtures may contain more labile intermediates or byproducts that degrade into polymeric materials, trapping the desired product.

  • Probable Cause 3: Incomplete Elution. The selected mobile phase (eluent) may not be sufficiently polar to move the compound effectively down the column. This results in the product remaining near the top of the column or eluting very slowly with significant tailing, leading to poor recovery in the collected fractions.[1]

Troubleshooting Steps:

  • Assess Stability with 2D TLC: Before running a large-scale column, perform a two-dimensional TLC. Spot the crude material in one corner of a TLC plate, run it in your chosen eluent system, then rotate the plate 90 degrees and run it again in the same system. If new spots appear that are not on the diagonal, it confirms your compound is degrading on the silica.[1][2]

  • Deactivate the Silica Gel: To mitigate the acidity of the stationary phase, you can "deactivate" it. This is commonly done by preparing the silica slurry in the non-polar component of your eluent (e.g., hexanes) that has been doped with a small amount of a base, typically 0.5-1% triethylamine (TEA).[1] This TEA will neutralize the most acidic sites on the silica, preventing strong product adsorption and reducing tailing.

  • Increase Eluent Polarity: If the product's Rf value is very low (<0.15) in your chosen solvent system, a more polar eluent is necessary. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system) to ensure the compound elutes completely.

  • Consider an Alternative Stationary Phase: If problems persist, switching to a less acidic stationary phase like neutral or basic alumina can be highly effective for purifying basic compounds.[3]

Question 2: My product is co-eluting with an impurity. How can I improve the separation?

Answer: Achieving baseline separation is the primary goal of chromatography. Co-elution occurs when the polarity of the desired product and an impurity are too similar for the chosen conditions to resolve.

  • Probable Cause 1: Suboptimal Solvent System. The resolving power of your eluent is insufficient. An ideal eluent system for column chromatography should place the Rf value of the target compound between 0.3 and 0.4 on a TLC plate, with clear separation from other spots.[4]

  • Probable Cause 2: Column Overloading. Loading too much crude material onto the column is a common mistake.[1] This leads to broad, overlapping bands that cannot be resolved, regardless of the eluent system's quality. A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel.

  • Probable Cause 3: Poor Sample Loading Technique. If the sample is dissolved in too much solvent or a solvent that is too polar relative to the mobile phase, it will spread into a wide band at the top of the column, compromising separation from the start.[2]

Troubleshooting Steps:

  • Systematic TLC Analysis: Screen a variety of eluent systems with different solvent polarities and compositions. Common systems for indole derivatives include hexanes/ethyl acetate, hexanes/dichloromethane, and toluene/acetone. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.

  • Reduce the Sample Load: Simply decrease the amount of crude material applied to the column.

  • Employ Dry Loading: If your compound has poor solubility in the eluent, dry loading is the preferred method.[1][2] Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[2]

Question 3: The spot for my product is streaking badly on the TLC plate and the band is tailing on the column. What's causing this and how do I fix it?

Answer: Tailing is a classic sign of undesirable interactions between an analyte and the stationary phase, often seen with compounds containing basic functional groups like the indole NH.[1]

  • Probable Cause: Acid-Base Interaction. As discussed in Q1, the primary cause is the interaction between the slightly basic indole nitrogen and the acidic silanol groups on the silica surface.[1] This leads to a non-ideal equilibrium during elution, resulting in a "tail."

Troubleshooting Steps:

  • Add a Mobile Phase Modifier: The most effective solution is to add a small percentage (0.5-1%) of triethylamine (TEA) or, in some cases, a few drops of acetic acid (if the compound is acidic) to your eluent.[1] The modifier competes for the active sites on the silica gel, masking them from your product and resulting in sharper, more symmetrical peaks.

  • Switch to a Different Stationary Phase: As a more definitive solution, consider using neutral alumina or a base-deactivated silica column.[5]

Troubleshooting Summary Table
Problem Probable Cause(s) Recommended Solution(s)
Low Yield / No Product Irreversible adsorption; On-column degradation; Incomplete elution.Deactivate silica with TEA; Increase eluent polarity; Use alumina; Perform 2D TLC to check stability.[1][2][3]
Poor Separation / Co-elution Suboptimal eluent system; Column overloading; Poor sample loading.Optimize eluent via TLC (aim for Rf ≈ 0.3-0.4); Reduce sample load; Use dry loading technique.[1][2][4]
Tailing / Streaking Strong interaction of indole NH with acidic silica.Add 0.5-1% triethylamine (TEA) to the eluent; Switch to neutral alumina or deactivated silica.[1][5]
Compound Degradation Sensitivity to acidic silica gel.Minimize time on column; Use deactivated silica; Run column more quickly ("flash chromatography").[1]

Frequently Asked Questions (FAQs)

  • Q: What is a good starting eluent system for TLC analysis of this compound?

    • A: A good starting point is a 4:1 mixture of Hexanes:Ethyl Acetate. From there, you can adjust the ratio to achieve the target Rf of 0.3-0.4. If the compound remains at the baseline, increase the polarity by moving to 2:1 or 1:1. If it runs to the solvent front, decrease the polarity to 9:1.

  • Q: How do I properly pack a silica gel column to avoid cracks and air bubbles?

    • A: The "slurry packing" method is most reliable. Prepare a slurry of your silica gel in the initial, least polar eluent. Pour the slurry into your column in one continuous motion. Gently tap the column to help the silica settle evenly and use a small amount of pressure from a pump or airline to pack it firmly. Ensure there is always solvent above the silica bed to prevent it from running dry.[4]

  • Q: How do I know which fractions to combine after the column?

    • A: You must monitor the collected fractions using TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate alongside your crude starting material and a pure standard if available. Combine only the fractions that show a single spot corresponding to your pure product.

  • Q: My crude product is a dark, oily residue. Should I do anything before loading it onto the column?

    • A: Yes. If possible, try to pre-purify the crude material. This can sometimes be achieved by dissolving the residue in a suitable solvent (like dichloromethane), adding activated carbon to adsorb colored impurities, stirring for 15-20 minutes, and then filtering through a small plug of Celite or silica before concentrating. This can prevent highly polar, colored impurities from streaking through your entire column.

Visualized Workflows and Logic

Experimental Workflow for Purification

The diagram below outlines the standard workflow for the column chromatographic purification of this compound.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Optimize Eluent System) Slurry 2. Prepare Silica Slurry (Add 1% TEA if needed) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample (Dry Loading Preferred) Pack->Load Elute 5. Elute with Solvent (Gradient or Isocratic) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final 10. Pure this compound Evaporate->Final

Caption: Standard workflow for purification.

Troubleshooting Decision Tree

This decision tree provides a logical path for diagnosing and solving common chromatography issues.

G Start Problem Encountered During Chromatography Problem_Type What is the primary issue? Start->Problem_Type Yield Low Yield or No Product Eluted Problem_Type->Yield Yield Separation Poor Separation (Co-elution) Problem_Type->Separation Separation Tailing Streaking or Tailing Bands Problem_Type->Tailing Peak Shape Yield_Cause Is Rf < 0.15? Yield->Yield_Cause Sep_Cause Is column overloaded? Separation->Sep_Cause Tailing_Cause Is the compound basic (e.g., contains indole NH)? Tailing->Tailing_Cause Sol_IncreasePolarity Solution: Increase eluent polarity. Yield_Cause->Sol_IncreasePolarity Yes Sol_Deactivate Solution: Product stuck or degraded. Use deactivated silica (add TEA) or switch to alumina. Yield_Cause->Sol_Deactivate No Sol_ReduceLoad Solution: Reduce sample load. Sep_Cause->Sol_ReduceLoad Yes Sol_OptimizeEluent Solution: Re-optimize eluent with TLC to maximize ΔRf. Sep_Cause->Sol_OptimizeEluent No Sol_AddTEA Solution: Add 0.5-1% Triethylamine (TEA) to the eluent. Tailing_Cause->Sol_AddTEA Yes Sol_CheckLoading Solution: Ensure proper sample loading (use dry loading if needed). Tailing_Cause->Sol_CheckLoading No

Caption: Decision tree for troubleshooting.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol assumes a starting crude mass of ~1.0 g. Adjust silica and solvent volumes accordingly for different scales.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate.

    • Spot on a silica TLC plate and develop in various ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives the product an Rf of ~0.3-0.4.

  • Column Preparation:

    • Select an appropriate size glass column (e.g., 40-50 mm diameter for 1g of sample).

    • Add a small plug of glass wool to the bottom, followed by a ~1 cm layer of sand.

    • Weigh ~40 g of silica gel into a beaker.

    • In a separate flask, prepare ~500 mL of the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 hexanes/ethyl acetate). If tailing was observed, add 0.5-1% triethylamine to this solvent.

    • Prepare a silica slurry by adding a portion of the eluent to the beaker of silica and swirling until homogenous.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, draining excess solvent until it is just level with the top of the silica bed. Add a ~1 cm protective layer of sand on top.

  • Sample Loading (Dry Loading Method):

    • Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

    • Add ~2-3 g of silica gel to this solution.

    • Gently remove the solvent on a rotary evaporator until a completely dry, free-flowing powder is obtained.[2]

    • Carefully layer this powder onto the sand at the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column without disturbing the surface.

    • Begin eluting the column, collecting fractions (e.g., 15-20 mL per test tube).

    • If a gradient elution is needed to get the product off, systematically increase the polarity of the eluent (e.g., move from 9:1 to 4:1 hexanes/ethyl acetate) after the non-polar impurities have eluted.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • BenchChem Technical Support Team. (2025). challenges in the purification of 1-Benzenesulfonyl-7-methoxy-1H-indole by chromatography. BenchChem.
  • ChemBeast. (2025). This compound: Your Key Intermediate for Chemical Innovation.
  • Sigma-Aldrich. This compound.
  • BenchChem Technical Support Team. (2025). troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. BenchChem.
  • J&K Scientific. This compound | 126811-31-2.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
  • Beilstein Journal of Organic Chemistry. (Year N/A). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
  • Reddit r/Chempros. (2021). Problems with Fischer indole synthesis.
  • BLD Pharm. 126811-31-2|this compound.
  • National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
  • ResearchGate. (2015). How can residues of indole be removed from a reaction mixture without using column chromatography?
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • The Royal Society of Chemistry. (Year N/A). Regioselective Dibromination of Methyl Indole-3-Carboxylate and Application in the Synthesis of Dibromoindoles.
  • LookChem. Cas 126811-31-2,this compound.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Impurities in Commercial 5-Bromoindole. BenchChem.
  • Reddit r/chemhelp. (2016). What compounds are unstable in a silica gel column (chromatography).
  • ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?
  • Jalon. Activated Alumina vs. Silica Gel: All you need to know.

Sources

avoiding polybromination in the synthesis of dibromoindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indole chemistry. As a Senior Application Scientist, I've designed this guide to address the common, yet critical, challenge of controlling selectivity during the dibromination of indoles. The high nucleophilicity of the indole ring makes it prone to over-bromination, a frequent source of frustration in synthetic labs. This resource provides field-proven insights, troubleshooting protocols, and a deeper mechanistic understanding to help you achieve clean, high-yield synthesis of your target dibromoindoles.

Troubleshooting Guide: Common Issues in Dibromoindole Synthesis

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My reaction is yielding a complex mixture of mono-, di-, tri-, and even tetra-brominated indoles. How can I enhance selectivity for the dibromo- product?

Answer: This is the most common issue and stems from the high reactivity of the indole nucleus. Once the first bromine atom is added, the ring often remains sufficiently activated for further substitution. To gain control, you must moderate the reaction's kinetics and the reagent's electrophilicity.

Core Strategy: Decrease Reactivity & Enhance Control

  • Stoichiometric Precision: The most crucial variable is the amount of brominating agent. For dibromination, begin with precisely 2.0 to 2.1 equivalents. Do not assume that a large excess will drive the reaction to the desired product; it will invariably lead to polybromination.

  • Lower the Reaction Temperature: Performing the reaction at reduced temperatures (e.g., 0 °C to -78 °C) is critical. Lower temperatures increase the difference in activation energies between the desired second bromination and the undesired third bromination, thus enhancing selectivity.[1] The reaction will be slower, but the product profile will be significantly cleaner.

  • Controlled Reagent Addition: Instead of adding the brominating agent all at once, use a syringe pump or a dropping funnel to add it slowly over a prolonged period (e.g., 1-2 hours) to the cooled solution of indole. This maintains a low instantaneous concentration of the electrophile, suppressing over-reaction.

  • Choose a Milder Brominating Agent: Molecular bromine (Br₂) is extremely reactive and often difficult to control. N-Bromosuccinimide (NBS) is a superior choice as it provides a milder, more controlled source of electrophilic bromine.[2][3]

Question 2: I'm trying to synthesize a specific isomer, like 3,5-dibromoindole, but I'm getting a mixture of isomers (e.g., 2,3-, 3,6-, etc.). How can I control the regioselectivity?

Answer: Regioselectivity in indole bromination is dictated by the inherent electronic properties of the ring and can be manipulated by protecting groups and reaction conditions. The C-3 position is the most electronically rich and kinetically favored site for electrophilic attack, followed by C-2, C-5, and C-6.

Strategies for Directing Bromination:

  • N-H Protection: The acidic proton on the indole nitrogen can complicate reactions. Protecting the nitrogen with an electron-withdrawing group (e.g., Boc, Ts, Cbz) can significantly alter the regioselectivity.[4] For example, N-protection can deactivate the pyrrole ring slightly, favoring substitution on the benzene ring. A stepwise approach—N-protection, first bromination, second bromination, deprotection—often yields cleaner results.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like N,N-dimethylformamide (DMF) can stabilize charged intermediates and influence the reaction pathway.[5][6][7] In contrast, non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are common for NBS brominations and can favor different selectivities.[8]

  • Stepwise Bromination: For challenging targets, the most reliable method is to synthesize, isolate, and purify the monobromoindole intermediate first. Characterize it fully (NMR, MS) to confirm its structure. Then, subject the purified monobromoindole to a second bromination step. This two-step process provides ultimate control over the final product's constitution.

Frequently Asked Questions (FAQs)

Q: What is the best all-around brominating agent for indole dibromination?

A: N-Bromosuccinimide (NBS) is widely regarded as the reagent of choice for controlled bromination of activated aromatic systems like indoles.[3] It is a crystalline solid that is easier and safer to handle than liquid bromine. It provides a slow, steady concentration of Br⁺, which is crucial for avoiding polybromination. For moderately deactivated indoles, stronger reagents like tribromoisocyanuric acid (TBCA) in an acid medium might be necessary.[9]

Q: How do electron-donating or -withdrawing substituents on the indole ring affect dibromination?

A: Substituents have a profound directing effect based on their electronic nature.[5][7]

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ further activate the ring, making polybromination an even greater challenge. Reactions must be run at very low temperatures with slow addition of a mild reagent.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -CO₂R deactivate the ring. This makes the reaction slower but generally easier to control. Higher temperatures or more reactive brominating systems may be required to achieve dibromination. EWGs at C-3, for example, will deactivate the pyrrole ring and strongly direct bromination to the C-5 and C-6 positions of the benzene ring.[10]

Q: Can I use a catalyst to improve selectivity?

A: Yes, catalysis can be effective. Lewis acids are sometimes used, but they can also increase reactivity and lead to undesired side products. More modern approaches have utilized organocatalysts. For instance, indole-based catalysts have been developed for environmentally benign bromination reactions, operating through a phase-transfer mechanism.[11][12] Enzymatic halogenation using specific halogenase enzymes like RebH offers exceptional regioselectivity but is typically substrate-specific and requires specialized biochemical setups.[13]

Mechanistic Insight & Control Strategy

Understanding the "why" is key to troubleshooting. The bromination of indole is a classic electrophilic aromatic substitution. The high reactivity is due to the nitrogen lone pair participating in the π-system, making the ring electron-rich.

Electrophilic_Bromination Mechanism of Indole Bromination cluster_step1 Step 1: First Bromination (Fast) cluster_step2 Step 2: Aromatization cluster_step3 Step 3: Second Bromination (Control is Key) Indole Indole Ring (Electron Rich) Sigma_Complex Sigma Complex (Resonance Stabilized Intermediate) Indole->Sigma_Complex Attack at C3 NBS NBS (Br⁺ Source) MonoBromo 3-Bromoindole (Still Activated) Sigma_Complex->MonoBromo Loss of H⁺ DiBromo Dibromoindole (Target Product) MonoBromo->DiBromo 2nd eq. NBS (Controlled Conditions) PolyBromo Polybrominated Byproduct (Over-reaction) MonoBromo->PolyBromo Excess NBS / High Temp (Uncontrolled)

Caption: The electrophilic bromination pathway of indole.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving issues with dibromination selectivity.

Troubleshooting_Workflow Troubleshooting Dibromination Selectivity Start Problem: Polybromination or Isomeric Mixture CheckStoich 1. Verify Stoichiometry (2.0-2.1 eq. NBS) Start->CheckStoich LowerTemp 2. Lower Reaction Temp (e.g., 0 °C to -78 °C) CheckStoich->LowerTemp Still poor selectivity Success Success: Clean Dibromoindole CheckStoich->Success Problem Solved SlowAdd 3. Use Slow Addition (Syringe Pump) LowerTemp->SlowAdd Still poor selectivity LowerTemp->Success Problem Solved ChangeSolvent 4. Change Solvent (e.g., DMF, CCl₄, THF) SlowAdd->ChangeSolvent Still poor selectivity SlowAdd->Success Problem Solved NProtect 5. Consider N-Protection (Boc, Ts) ChangeSolvent->NProtect Still poor selectivity (especially regio-issues) ChangeSolvent->Success Problem Solved NProtect->Success Problem Solved

Caption: A step-by-step workflow for troubleshooting poor selectivity.

Comparative Data: Brominating Agents & Conditions

This table summarizes common conditions and their expected outcomes to guide your experimental design.

Brominating AgentEquivalentsTypical SolventTemperatureExpected Outcome & Comments
Br₂ (Molecular Bromine)2.0Acetic Acid, CH₂Cl₂0 °C to RTHigh risk of polybromination. Very reactive and difficult to control. Often produces complex mixtures and oxidative side products.[10]
NBS (N-Bromosuccinimide)2.0 - 2.1DMF, CCl₄, THF-20 °C to 0 °CRecommended for selectivity. The solid reagent is safer to handle. Slow addition at low temperatures is key to avoiding over-bromination.[14]
CuBr₂ (Copper(II) Bromide)>2.0CH₃CN / refluxRefluxCan promote selective 2,3-dibromination. The mechanism is different and can offer unique regioselectivity compared to Br⁺ sources.[5]
TBCA (Tribromoisocyanuric acid)~0.7 (2.1 eq. Br⁺)TFA, H₂SO₄RTGood for deactivated indoles. A powerful brominating system. The use of strong acid can prevent polybromination in some cases.[9]
Validated Experimental Protocol: Synthesis of 3,5-Dibromoindole

This protocol provides a reliable, step-by-step method for a selective dibromination, serving as a self-validating system. The strategy involves N-protection to direct the first bromination to the C5 position, followed by a second bromination at the most reactive C3 position.

Part A: Synthesis of 1-(tert-Butoxycarbonyl)-5-bromoindole

  • Setup: To a flame-dried 250 mL round-bottom flask under an N₂ atmosphere, add 5-bromoindole (5.0 g, 25.5 mmol) and dry tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.22 g, 30.6 mmol) portion-wise over 10 minutes. Stir the resulting suspension at 0 °C for 30 minutes.

  • Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 6.1 g, 28.1 mmol) in dry THF (20 mL) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to yield 1-(tert-butoxycarbonyl)-5-bromoindole as a white solid.

Part B: Synthesis of 1-(tert-Butoxycarbonyl)-3,5-dibromoindole

  • Setup: To a flame-dried 250 mL round-bottom flask under N₂, dissolve the N-Boc-5-bromoindole from Part A (e.g., 6.0 g, 20.3 mmol) in dry DMF (80 mL). Cool the solution to 0 °C.

  • Bromination: Add N-Bromosuccinimide (NBS, 3.78 g, 21.3 mmol) in one portion. Protect the flask from light with aluminum foil. Stir the reaction at 0 °C for 2 hours. Monitor reaction progress by TLC.

  • Workup: Pour the reaction mixture into ice-water (200 mL). A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 1-(tert-butoxycarbonyl)-3,5-dibromoindole.

Part C: Deprotection to Yield 3,5-Dibromoindole

  • Setup: Dissolve the N-Boc-3,5-dibromoindole from Part B (e.g., 5.0 g, 13.3 mmol) in dichloromethane (DCM, 50 mL).

  • Deprotection: Add trifluoroacetic acid (TFA, 10 mL) dropwise at room temperature. Stir for 2 hours until TLC analysis shows complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate (100 mL) and carefully wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) until gas evolution ceases, followed by brine (1 x 50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude solid can be purified by recrystallization or flash chromatography to yield the final product, 3,5-dibromoindole.

References
  • Tang, S., Li, J., Xie, Y., & Wang, N. (2007). Halogenation of Indoles with Copper(II) Halides: Selective Synthesis of 2-Halo-, 3-Halo-, and 2,3-Dibromoindoles. Semantic Scholar. [Link]
  • Tilus, P., et al. (n.d.).
  • Gil, A., et al. (2020). Proposed reaction mechanism for the direct bromination of indoles in...
  • Anonymous. (2019).
  • Anonymous. (2012). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes.
  • Gil, A., et al. (2020). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
  • Hinman, R., & Bauman, C. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. Semantic Scholar. [Link]
  • Carreno, M., et al. (2006). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Taylor & Francis Online. [Link]
  • Yeung, Y. (2018). Lipophilic indole mediated chemoselective α-monobromination of 1,3-dicarbonyl compounds.
  • Anonymous. (n.d.).
  • Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry. [Link]
  • Anonymous. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • Yeung, Y. (2017). Environmentally Benign Bromination Reactions Using N-Bromoimide Reagents. ProQuest. [Link]
  • Suárez-Castillo, O. R., et al. (2006). Synthesis of bromoindole alkaloids from Laurencia brongniartii.
  • Anonymous. (2020). Synthesize of 2,3-dibromoindoles.
  • Sereda, G., & Rajpara, V. (2007). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles.
  • Yeung, Y. (2018). Indole-catalyzed bromination reactions.
  • Chen, K., et al. (2019). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions.
  • Anonymous. (2018).
  • Zhang, P., Liu, R., & Cook, J. M. (1995). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. [Link]
  • Parrick, J., et al. (1986). Convenient preparation of 3,3-dibromo-1,3-dihydroindol-2-ones and indole-2,3-diones (isatins) from indoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Pelletier, J. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
  • Anonymous. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
  • Gribble, G. W., & Liu, Y. (2017). Syntheses of three naturally occurring polybrominated 3,3′-bi-1H-indoles.
  • Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs.
  • Tait, A., et al. (2022). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. [Link]
  • Anonymous. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Semantic Scholar. [Link]
  • Phillips, R. S., & Cohen, L. A. (1986). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. The Journal of Organic Chemistry. [Link]
  • Yeung, Y., et al. (2018).
  • Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
  • Anonymous. (n.d.). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase.
  • Anonymous. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of 4,7-dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Suzuki-Miyaura coupling reaction of 4,7-dibromo-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize complex indole derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this specific transformation.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[1] However, its application to heteroaryl halides like this compound presents unique challenges. Issues such as the presence of the acidic N-H proton, the potential for catalyst inhibition, and controlling selectivity in a di-halogenated system require careful consideration of reaction parameters.[2][3][4] This guide will equip you with the knowledge to overcome these obstacles and achieve successful and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes?

A1: Several factors can contribute to a stalled reaction:

  • Inactive Catalyst: The palladium catalyst is susceptible to deactivation, especially by oxygen. Ensure that all reagents and solvents are properly degassed and that the reaction is maintained under a strict inert atmosphere (Nitrogen or Argon).[5] Using a fresh batch of catalyst or a more stable pre-catalyst can also be beneficial.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often more effective than traditional ligands like PPh₃.[6][7]

  • Ineffective Base or Solvent System: The base is critical for the transmetalation step, and its solubility is key.[8] A biphasic system, such as dioxane/water or THF/water, often improves the solubility of inorganic bases like K₂CO₃ or Cs₂CO₃.[9][10] For NH-indoles, a stronger base like K₃PO₄ might be necessary to overcome the acidity of the N-H proton.[11]

  • Low Reaction Temperature: While aryl bromides are generally reactive, some Suzuki couplings require elevated temperatures (80-120 °C) to proceed efficiently.[12][13] If the reaction is sluggish, a cautious increase in temperature may be warranted.

Q2: I'm observing the formation of significant side products, such as homocoupling of the boronic acid and protodeborylation. How can I minimize these?

A2: The formation of these side products is a common issue in Suzuki couplings:

  • Homocoupling: This often occurs when the oxidative addition of the aryl halide to the palladium(0) complex is slow, allowing for side reactions of the boronic acid. Using a more active catalyst system (e.g., a pre-catalyst with a bulky, electron-rich ligand) can accelerate the desired cross-coupling pathway.

  • Protodeborylation: This is the cleavage of the C-B bond of the boronic acid by a proton source. It can be minimized by using anhydrous solvents and ensuring the base is sufficiently strong. In some cases, using a boronic ester (e.g., a pinacol ester) can improve stability against protodeborylation.[11][14]

Q3: How can I control the selectivity to achieve mono- versus bis-arylation of this compound?

A3: Achieving selective mono-arylation of a di-halogenated substrate can be challenging. The relative reactivity of the two bromine atoms is influenced by electronic and steric factors.

  • Stoichiometry: The most straightforward approach is to control the stoichiometry of the boronic acid. Using 1.0 to 1.2 equivalents of the boronic acid will favor mono-substitution.

  • Reaction Conditions: Lowering the reaction temperature and using a less active catalyst may also enhance selectivity for the more reactive position. The C7 position is generally more sterically hindered, which can sometimes be exploited to favor reaction at the C4 position. However, electronic effects of the indole ring can also play a significant role.

  • Ligand Effects: The choice of ligand can influence selectivity. Sterically demanding ligands can favor reaction at the less hindered position.[15][16]

Q4: Should I protect the indole N-H group before performing the Suzuki coupling?

A4: The acidic N-H proton of the indole can interfere with the catalytic cycle, potentially leading to lower yields or catalyst deactivation.[2][17] While some protocols are successful with the unprotected indole, N-protection is often a robust strategy for improving consistency and yield.[3]

  • Common Protecting Groups: The tert-butyloxycarbonyl (Boc) group is a popular choice as it is easily introduced and can be removed under mild conditions.[18] Phenylsulfonyl (PhSO₂) is another option, though its removal requires harsher conditions.[18] The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is also a viable option.[19]

  • Impact on Reactivity: Keep in mind that electron-withdrawing protecting groups like Boc or sulfonyl groups can decrease the electron density of the indole ring, which may affect the rate of oxidative addition.[18]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield Inactive catalyst, inappropriate ligand, ineffective base/solvent, low temperature.Use fresh, degassed reagents and solvents; switch to a more active catalyst/ligand system (e.g., XPhos/Pd G4); screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (dioxane/H₂O, THF/H₂O); cautiously increase reaction temperature.[20][21]
Side Product Formation (Homocoupling, Protodeborylation) Slow oxidative addition, presence of proton sources.Use a more active catalyst to favor cross-coupling; use anhydrous solvents and a strong base; consider using a more stable boronic ester.[11]
Poor Selectivity (Mono- vs. Bis-arylation) Incorrect stoichiometry, highly reactive conditions.Carefully control the stoichiometry of the boronic acid (1.0-1.2 eq. for mono-arylation); lower the reaction temperature; screen different ligands to exploit steric effects.[16]
Reaction Inconsistent/Not Reproducible Interference from unprotected N-H, variable reagent quality.Consider protecting the indole N-H with a suitable group (e.g., Boc); use fresh, high-purity reagents.[2][18][22]

Generalized Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of specific parameters will likely be necessary for different boronic acids.

Materials:

  • This compound (or N-protected derivative) (1.0 eq.)

  • Aryl boronic acid (1.2 eq. for mono-arylation, 2.5 eq. for bis-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or an XPhos pre-catalyst, 1-5 mol%)[23][24]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.)[11]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)[9]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add the this compound, aryl boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the palladium catalyst and ligand (if not using a pre-catalyst).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[25]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the Suzuki coupling reaction of this compound.

Suzuki_Optimization_Workflow Start Start: this compound + ArB(OH)2 Initial_Conditions Initial Conditions: Pd(PPh3)4, K2CO3, Dioxane/H2O, 90°C Start->Initial_Conditions Check_Conversion Check Conversion by LC-MS Initial_Conditions->Check_Conversion High_Yield High Yield? > 80% Check_Conversion->High_Yield Reaction Complete Success Success: Purify Product High_Yield->Success Yes Troubleshoot Troubleshoot High_Yield->Troubleshoot No Screen_Catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl2, XPhos) Troubleshoot->Screen_Catalyst Screen_Base Screen Base (Cs2CO3, K3PO4) Troubleshoot->Screen_Base Screen_Solvent Screen Solvent (THF/H2O, DMF) Troubleshoot->Screen_Solvent Protect_NH Consider N-H Protection (Boc) Troubleshoot->Protect_NH Screen_Catalyst->Check_Conversion Re-run Screen_Base->Check_Conversion Re-run Screen_Solvent->Check_Conversion Re-run Protect_NH->Initial_Conditions Re-run with Protected Substrate

Sources

Technical Support Center: Navigating Challenges in the N-Protection of 4,7-Dibromo-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the specific challenges encountered during the N-protection of 4,7-dibromo-1H-indole. This molecule is a valuable intermediate in medicinal chemistry and organic synthesis, but its unique electronic and steric properties often lead to complications in routine protection steps.[1][2] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you navigate these complexities successfully.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My N-protection reaction is failing or giving very low yields. What are the likely causes and how can I fix it?

Low conversion is the most frequently reported issue. The cause often lies in a combination of the indole's reduced nucleophilicity and steric hindrance. Here is a systematic approach to diagnosing the problem:

  • Inadequate Deprotonation: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO), and the electron-withdrawing nature of the two bromine atoms further influences this property.[3] A base that is not strong enough will result in an incomplete reaction.

    • Solution: Employ a strong base to ensure complete deprotonation. Sodium hydride (NaH, 60% dispersion in oil) is a reliable and cost-effective choice. Alternatives include potassium tert-butoxide (KOtBu) or, for specific applications, organolithium reagents like n-butyllithium (n-BuLi), though care must be taken to avoid lithium-halogen exchange.[3]

  • Poor Reagent Quality or Handling: Strong bases, particularly NaH, can be deactivated by moisture.

    • Solution: Use NaH from a freshly opened container. If the NaH is old, wash it with anhydrous hexanes prior to use to remove the mineral oil and any surface oxidation. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon).[4]

  • Steric Hindrance: The bromine atom at the C7 position significantly hinders the approach of the electrophile (the protecting group). This is a major difference compared to less substituted indoles.[3]

    • Solution: If steric hindrance is suspected, consider switching to a less bulky protecting group if your synthetic route allows. Alternatively, increasing the reaction temperature or extending the reaction time may be necessary to overcome the activation energy barrier.

  • Substrate/Intermediate Solubility: The indole starting material or the resulting sodium/potassium indolide salt may have limited solubility in the chosen solvent, preventing the reaction from proceeding efficiently.[3]

    • Solution: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard choices.[3][5] If solubility remains an issue in THF, switching to DMF often resolves the problem due to its higher polarity and boiling point.

G start Low Yield or No Reaction deprotonation Is Deprotonation Complete? start->deprotonation base Use a stronger base (e.g., NaH, KOtBu). Ensure anhydrous conditions. deprotonation->base No reagents Are Reagents High Quality? deprotonation->reagents Yes success Reaction Optimized base->success new_reagents Use fresh NaH. Ensure protecting agent is pure. reagents->new_reagents No sterics Is Steric Hindrance an Issue? reagents->sterics Yes new_reagents->success temp_time Increase reaction temperature. Extend reaction time. Consider a smaller PG. sterics->temp_time Yes solubility Is the Substrate Soluble? sterics->solubility No temp_time->success solvent Switch to a more polar solvent (e.g., THF -> DMF). solubility->solvent No solubility->success Yes solvent->success

Troubleshooting workflow for low yield in N-protection.
Question 2: I'm observing competing C3-alkylation instead of the desired N-protection. How can I improve regioselectivity?

While the N-anion of indole is generally more nucleophilic, reaction at the C3 position is a well-known competing pathway, particularly under conditions of incomplete deprotonation.[6]

  • The Counterion Effect: The choice of base is critical for directing the regioselectivity. The nature of the metal counterion dramatically influences the N:C3 alkylation ratio.[3]

    • Solution: To strongly favor N-protection, use bases that generate sodium or potassium counterions. NaH in DMF or THF is the most common and effective method for promoting N-alkylation.[6] These ions coordinate more strongly to the nitrogen, making it the primary site of reaction. Using organolithium reagents can sometimes lead to increased C3-alkylation.

  • Incomplete Deprotonation: If the indole is not fully converted to its conjugate base, the remaining neutral indole is more nucleophilic at C3, leading to undesired side products.[6]

    • Solution: Ensure you are using at least 1.1 equivalents of a strong base like NaH. Allow sufficient time for the deprotonation to complete (typically 30-60 minutes at 0 °C to room temperature) before adding the electrophile. You should observe the cessation of hydrogen gas evolution.

Frequently Asked Questions (FAQs)
Q1: How do I select the optimal N-protecting group for my this compound synthesis pathway?

The choice of protecting group (PG) is one of the most critical decisions in your synthesis plan. It must be robust enough to survive subsequent steps but labile enough for easy removal without cleaving other sensitive functional groups.[3]

  • Electron-Withdrawing vs. Electron-Donating:

    • Electron-Withdrawing Groups (EWGs): Groups like Tosyl (Ts), Boc, and SEM decrease the electron density of the indole ring.[3][7] This makes the ring more stable to oxidation and less reactive towards electrophilic attack, but it can hinder reactions that require a nucleophilic indole.

    • Electron-Donating Groups (EDGs): Groups like Benzyl (Bn) increase the ring's electron density. They are generally removed under hydrogenolysis conditions.

  • Stability Profile:

    • Acid-Labile: Boc is the classic example, typically removed with TFA.

    • Base-Labile: Arylsulfonyl groups like Tosyl can be removed under strong basic conditions, although this can be challenging.[3][8]

    • Fluoride-Labile: Silyl-based groups like SEM or TIPS are readily cleaved with sources of fluoride ion, such as TBAF.[7]

    • Hydrogenolysis: Benzyl (Bn) and related groups are removed by catalytic hydrogenation (e.g., Pd/C, H₂).

G start Planned Downstream Chemistry? strong_acid Strong Acid? start->strong_acid strong_base Strong Base? start->strong_base lithiation Organolithium (e.g., n-BuLi)? start->lithiation hydrogenation Catalytic Hydrogenation? start->hydrogenation pg_acid Avoid Boc. Use Ts, SEM, Bn. strong_acid->pg_acid pg_base Avoid Ts (cleavage). Use Boc, SEM, Bn. strong_base->pg_base pg_lithiation SEM or TIPS are ideal. (Directs lithiation). lithiation->pg_lithiation pg_hydrogenation Avoid Bn. Use Boc, Ts, SEM. hydrogenation->pg_hydrogenation final_choice Select Appropriate PG pg_acid->final_choice pg_base->final_choice pg_lithiation->final_choice pg_hydrogenation->final_choice

Decision tree for selecting an indole N-protecting group.
Q2: What is a reliable, general protocol for the N-protection of this compound?

The following protocol for the introduction of the 2-(trimethylsilyl)ethoxymethyl (SEM) group is a robust starting point that can be adapted for other protecting groups. SEM is an excellent choice as it is stable to a wide range of conditions and can be removed selectively with fluoride ions.[9][10]

Experimental Protocol: N-SEM Protection

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous hexanes (for washing NaH, optional)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Place the this compound into a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the indole).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0 °C.

  • Add SEM-Cl dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-protected indole.

Data Summary Tables

Table 1: Comparison of Common N-Protecting Groups for Indoles

Protecting GroupIntroduction ReagentCommon Base/SolventStability HighlightsStandard Deprotection Conditions
Boc Boc₂O, DMAPTHF or MeCNLabile to strong acid.TFA in DCM; or 4M HCl in Dioxane.[3]
Tosyl (Ts) TsClNaH / DMFVery robust; stable to strong acid, lithiation.Harsh: Na/NH₃; Milder: Cs₂CO₃ in THF/MeOH.[3][8]
SEM SEM-ClNaH / DMFRobust; stable to bases, mild acid, organometallics.TBAF in THF; or TFA.[3][10]
Benzyl (Bn) BnBrNaH / DMFStable to acid, base, organometallics.Catalytic Hydrogenation (H₂, Pd/C).[3]
Pivaloyl (Piv) Pivaloyl chlorideNaH / THFVery robust; offers steric protection at C2.LDA in THF at 40-45 °C.[11]

Table 2: Quick Troubleshooting Reference

Problem ObservedMost Likely CauseRecommended Solution
Incomplete Reaction Inadequate deprotonation or steric hindrance.Use 1.2 eq of NaH; switch to DMF; increase temperature.
C3-Alkylation Byproduct Incomplete deprotonation; wrong counterion.Ensure full deprotonation before adding electrophile; use NaH or KOtBu.[6]
Difficult Deprotection Protecting group is too robust for standard conditions.Consult literature for specialized deprotection methods (e.g., LDA for Piv, Cs₂CO₃ for Ts).[8][11]
Low Recovery After Workup Product may be partially soluble in aqueous layers.Perform additional extractions; use brine to reduce aqueous solubility.
References
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Bell, M. J., et al. (1982). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry. [Link]
  • Telang, N. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
  • Chemimpo. (2025).
  • Alcaide, B., et al. (2008).
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • Krasavin, M., et al. (2018). Safe Synthesis of 4,7-Dibromo[3][6][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules. [Link]
  • LookChem. (n.d.). This compound. LookChem. [Link]
  • Almaşi, D., et al. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
  • Hong, S., et al. (2009). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.

Sources

Technical Support Center: Troubleshooting Low Reactivity in 4,7-Dibromo-1H-Indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-dibromo-1H-indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of this versatile but sometimes challenging building block. My aim is to equip you with the knowledge to overcome common synthetic hurdles and successfully incorporate this scaffold into your target molecules.

Introduction: The Unique Reactivity of this compound

This compound is a valuable starting material in medicinal chemistry and materials science due to the synthetic handles provided by the two bromine atoms and the indole N-H group. However, its electronic properties and the steric environment around the reactive sites can lead to lower than expected reactivity in a variety of common transformations. The electron-withdrawing nature of the bromine atoms deactivates the indole ring, while the N-H proton can interfere with certain catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Furthermore, the C4 position of indoles is often challenging to functionalize directly.[3][4]

This guide will address specific issues you may encounter and provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address problems you might be facing in the lab.

Question 1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?

Common Observation: You are attempting a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at either the C4 or C7 position, but you observe no product, low conversion of your starting material, or a complex mixture of byproducts.

Root Cause Analysis:

Several factors can contribute to the low reactivity of this compound in Suzuki couplings:

  • Inhibition of the Palladium Catalyst: The acidic N-H proton of the indole can react with the palladium catalyst or the basic reaction components, leading to catalyst deactivation.

  • Poor Oxidative Addition: The electron-deficient nature of the aryl bromide bonds in this compound can make the initial oxidative addition step of the catalytic cycle sluggish.[1]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. An inappropriate ligand may not be effective for this specific substrate.

  • Incorrect Base Selection: The choice and strength of the base are critical for the transmetalation step and for maintaining an active catalytic species.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.

Troubleshooting Workflow:

Here is a systematic approach to optimizing your Suzuki-Miyaura coupling with this compound:

G cluster_0 Troubleshooting Suzuki Coupling start Low Yield or No Reaction nh_protection Consider N-H Protection (e.g., Boc, SEM, PMB) start->nh_protection N-H interference? ligand_screening Screen Different Ligands (e.g., SPhos, XPhos, RuPhos) nh_protection->ligand_screening base_optimization Optimize Base (e.g., Cs2CO3, K3PO4, K2CO3) ligand_screening->base_optimization solvent_variation Vary Solvent (e.g., Dioxane, Toluene, DMF, 2-MeTHF) base_optimization->solvent_variation catalyst_check Evaluate Pd Pre-catalyst (e.g., Pd(OAc)2, Pd2(dba)3) solvent_variation->catalyst_check successful_reaction Successful Reaction catalyst_check->successful_reaction Optimized Conditions

Caption: A stepwise workflow for troubleshooting Suzuki coupling reactions.

Step-by-Step Protocol Adjustments:

  • N-H Protection: The most common first step is to protect the indole nitrogen. This prevents interference with the catalytic cycle. Common protecting groups include Boc (di-tert-butyl dicarbonate), SEM (2-(trimethylsilyl)ethoxymethyl chloride), or PMB (p-methoxybenzyl chloride).

  • Ligand Screening: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition.[5] Consider screening a panel of ligands.

    LigandTypical Catalyst Loading (mol%)Key Characteristics
    PPh₃ 2-5Standard, but often ineffective for challenging substrates.
    SPhos 1-3Excellent for electron-deficient aryl bromides.
    XPhos 1-3Broadly applicable, good for sterically hindered substrates.
    RuPhos 1-3Often effective for N-heterocyclic substrates.
    dppf 2-5A common choice for a variety of cross-couplings.[6]
  • Base Optimization: The choice of base is critical. Weaker bases may not be sufficient to drive the reaction to completion.

    BaseStrengthCommon SolventsNotes
    K₂CO₃ ModerateDioxane/H₂O, TolueneA common starting point.
    Cs₂CO₃ StrongDioxane, TolueneOften improves yields for difficult couplings.[1]
    K₃PO₄ StrongToluene, DioxaneA strong, non-nucleophilic base.
  • Solvent and Temperature Variation: If the reaction is still sluggish, consider changing the solvent. Aprotic polar solvents like DMF or NMP can sometimes accelerate the reaction, but be mindful of potential side reactions at elevated temperatures. Increasing the reaction temperature (e.g., from 80°C to 110°C) can also improve reaction rates.

  • Palladium Pre-catalyst: While many palladium sources can be effective, ensure your pre-catalyst is of good quality. Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.[7]

Question 2: My Heck reaction is not proceeding as expected. What should I try?

Common Observation: An attempted Heck reaction between this compound and an alkene results in low conversion, decomposition of the starting material, or the formation of undesired side products.

Root Cause Analysis:

The Heck reaction, a palladium-catalyzed C-C bond formation between an aryl halide and an alkene, can be sensitive to several factors when using a substrate like this compound.[8][9]

  • Catalyst Deactivation: Similar to the Suzuki coupling, the indole N-H can interfere with the palladium catalyst.

  • Steric Hindrance: The bromine at the C4 position is sterically more hindered than the C7 position, which can affect the rate of reaction.

  • Alkene Electronics: The electronic nature of the alkene coupling partner can significantly influence the reaction outcome. Electron-deficient alkenes (e.g., acrylates) are generally more reactive.

  • Base and Ligand Choice: The combination of base and ligand is crucial for an efficient catalytic cycle.

Troubleshooting Steps:

  • N-H Protection: As with Suzuki couplings, protecting the indole nitrogen is a highly recommended first step.

  • Ligand Selection: For Heck reactions, phosphine ligands are commonly employed. If standard ligands like PPh₃ are ineffective, consider more electron-rich and bulky ligands such as P(o-tol)₃ or Herrmann's catalyst. For some aqueous Heck reactions, water-soluble ligands like TPPTS can be beneficial.[10]

  • Base and Solvent System: A variety of bases can be used in Heck reactions, with triethylamine (Et₃N) and diisopropylethylamine (DIPEA) being common choices. The choice of solvent can also be critical; polar aprotic solvents like DMF, NMP, or DMA are often effective.

    Table of Recommended Heck Reaction Conditions:

LigandBaseSolventTemperature (°C)
PPh₃Et₃NDMF80-120
P(o-tol)₃K₂CO₃DMA100-140
Herrmann's CatalystNaOAcNMP100-130
None (ligandless)Et₃NDMF/H₂O80-100
  • Consider Microwave Irradiation: For sluggish Heck reactions, microwave heating can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.

Question 3: I am struggling with the Buchwald-Hartwig amination of this compound. What are the key parameters to optimize?

Common Observation: Attempts to form a C-N bond via Buchwald-Hartwig amination result in low yields, significant amounts of starting material recovery, or side reactions like hydrodehalogenation.

Root Cause Analysis:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of catalyst, ligand, and base.[11][12]

  • Ligand-Substrate Mismatch: The choice of ligand is paramount and is often specific to the class of amine and aryl halide used.

  • Base Incompatibility: Strong bases like NaOtBu or LHMDS are typically required, but they can also promote side reactions if not used correctly.

  • Steric Effects: The steric bulk of both the amine and the aryl halide can impact the reaction rate.

Troubleshooting Protocol:

G cluster_1 Optimizing Buchwald-Hartwig Amination start Low C-N Coupling Yield ligand_choice Select Appropriate Ligand (e.g., Xantphos, BrettPhos) start->ligand_choice Ligand screening base_selection Choose a Suitable Base (e.g., NaOtBu, LHMDS, K3PO4) ligand_choice->base_selection solvent_temp Adjust Solvent and Temperature (e.g., Toluene, Dioxane, 80-110 °C) base_selection->solvent_temp amine_equivalents Vary Amine Stoichiometry (1.1 to 1.5 equiv) solvent_temp->amine_equivalents successful_amination Successful Amination amine_equivalents->successful_amination Optimized Conditions

Sources

Technical Support Center: Byproduct Identification in 4,7-dibromo-1H-indole Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying byproducts in the synthesis of 4,7-dibromo-1H-indole using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide practical, in-depth guidance in a question-and-answer format to address common challenges and ensure the scientific integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis shows multiple peaks besides my target this compound. What are the likely identities of these byproducts?

A1: In the synthesis of this compound, several byproducts can form depending on the specific synthetic route, reaction conditions, and purity of starting materials. Common byproducts include:

  • Monobromo-1H-indoles: Incomplete bromination can lead to the formation of various monobrominated isomers (e.g., 4-bromo-1H-indole, 7-bromo-1H-indole).

  • Tribromo-1H-indole: Over-bromination can result in the addition of a third bromine atom to the indole ring.

  • Oxidized Species: The indole ring is susceptible to oxidation, which can lead to the formation of oxindole byproducts.[1][2]

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis may also be detected.

  • Polymerization Products: Under harsh acidic or high-temperature conditions, indole and its derivatives can polymerize.[3]

Q2: I'm observing a characteristic isotopic pattern in my mass spectrum for several peaks. What does this indicate?

A2: The presence of bromine atoms in a molecule results in a distinct isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 natural abundance.[4][5][6]

  • A compound with one bromine atom will show two peaks of nearly equal intensity, separated by 2 m/z units (the M+ and M+2 peaks).[4][5]

  • A compound with two bromine atoms , like your target this compound, will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.[5]

  • A compound with three bromine atoms will show a 1:3:3:1 pattern for the M, M+2, M+4, and M+6 peaks.

Observing these patterns is a strong indicator of the number of bromine atoms in a given molecule and is a crucial first step in identifying brominated byproducts.

Q3: I see peaks in my mass spectrum that don't correspond to the molecular weight of any expected byproduct. What could these be?

A3: These unexpected peaks could be due to the formation of adducts in the electrospray ionization (ESI) source.[7][8] Adducts are ions formed when the analyte molecule associates with other ions present in the mobile phase or from contaminants. Common adducts in positive ion mode ESI include:

  • [M+H]⁺: The protonated molecule, which is often the most abundant ion.

  • [M+Na]⁺: A sodium adduct, which will appear at M+23 m/z.[7][8]

  • [M+K]⁺: A potassium adduct, appearing at M+39 m/z.[7][8]

  • [M+NH₄]⁺: An ammonium adduct, seen at M+18 m/z, especially when using ammonium-based buffers.[7][9]

  • [M+CH₃CN+H]⁺: An acetonitrile adduct, appearing at M+42 m/z, if acetonitrile is used as a mobile phase component.[7]

  • [2M+H]⁺: A dimer of your molecule, which will be observed at twice the molecular weight plus one.[7]

It is essential to recognize these common adducts to avoid misinterpreting them as unknown byproducts.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during your LC-MS analysis.

Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Potential Causes and Solutions:

CauseExplanationRecommended Action
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad or tailing peaks.Dilute your sample and reinject. A good starting point is a 10-fold dilution.
Secondary Interactions The basic nitrogen in the indole ring can interact with acidic silanol groups on the silica-based column, causing peak tailing.Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase to protonate the silanols and reduce these interactions.[10]
Inappropriate Sample Solvent Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.[10]
Column Contamination or Degradation Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.Flush the column with a strong solvent. If the problem persists, consider replacing the column.[10][11]
Problem 2: Inconsistent Retention Times

Potential Causes and Solutions:

CauseExplanationRecommended Action
Mobile Phase Preparation Inconsistent preparation of the mobile phase, including pH and solvent ratios, will lead to retention time shifts.[11]Prepare fresh mobile phase, ensuring accurate measurements. If using a buffer, measure the pH before adding the organic solvent.[12]
Column Temperature Fluctuation Changes in ambient temperature can affect retention times.Use a column oven to maintain a constant and controlled temperature.
System Leaks A leak in the LC system will cause pressure fluctuations and result in variable flow rates and retention times.Systematically check for leaks at all fittings, starting from the pump and moving towards the detector.
Column Equilibration Insufficient equilibration time between gradient runs can lead to drifting retention times.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes for equilibration.
Problem 3: Difficulty in Identifying the Molecular Ion

Potential Causes and Solutions:

CauseExplanationRecommended Action
In-source Fragmentation The analyte may be fragmenting in the ion source before it is detected.Decrease the fragmentor or cone voltage to reduce the energy in the ion source. This will promote the formation of the molecular ion.[13]
Poor Ionization The analyte may not be ionizing efficiently under the current conditions.Optimize the ESI source parameters, including nebulizer pressure, drying gas flow and temperature, and capillary voltage. Consider switching ionization polarity (positive vs. negative).
High Background Noise Contaminants in the mobile phase or from the sample matrix can suppress the analyte signal.Use high-purity LC-MS grade solvents and additives.[10][11] Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[14]

Experimental Workflow for Byproduct Identification

A systematic workflow is critical for the confident identification of byproducts. The following diagram outlines a recommended approach.

Byproduct_Identification_Workflow Workflow for Byproduct Identification cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Initial Identification cluster_2 Confirmation & Characterization SamplePrep Prepare Reaction Sample (Dilute in Mobile Phase) LCMS_Analysis LC-MS Analysis (Full Scan Mode) SamplePrep->LCMS_Analysis Extract_Chromo Extract Ion Chromatograms (EICs) for Expected Masses LCMS_Analysis->Extract_Chromo Analyze_Spectra Analyze Mass Spectra (Isotopic Patterns, Adducts) Extract_Chromo->Analyze_Spectra Propose_Structures Propose Putative Structures Analyze_Spectra->Propose_Structures MSMS_Analysis Tandem MS (MS/MS) Analysis (Fragmentation Patterns) Propose_Structures->MSMS_Analysis Final_ID Confirm Byproduct Identity MSMS_Analysis->Final_ID Compare_Standards Compare with Authentic Standards (If Available) Compare_Standards->Final_ID

Caption: A typical workflow for byproduct identification using LC-MS.

Data Presentation: Potential Byproducts and their Mass Signatures

The following table summarizes the expected monoisotopic masses and characteristic isotopic patterns for the target compound and potential brominated byproducts.

CompoundMolecular FormulaMonoisotopic Mass (m/z)Expected Isotopic Pattern (M:M+2:M+4:M+6)
Indole C₈H₇N117.0578N/A
Monobromo-1H-indole C₈H₆BrN194.96831:1
This compound C₈H₅Br₂N272.87881:2:1
Tribromo-1H-indole C₈H₄Br₃N350.78931:3:3:1

Note: The listed m/z values correspond to the [M+H]⁺ ion.

Step-by-Step Protocol: LC-MS Method for this compound Analysis

This protocol provides a starting point for developing a robust analytical method. Optimization may be required based on your specific instrumentation.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the crude reaction mixture. b. Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water. c. Vortex to ensure complete dissolution. d. Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • 0-1 min: 10% B
  • 1-8 min: 10-95% B
  • 8-10 min: 95% B
  • 10-10.1 min: 95-10% B
  • 10.1-12 min: 10% B
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. MS Parameters (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.
  • Scan Range: 100-500 m/z.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation).
  • Nebulizer Gas (N₂): 35 psi.
  • Drying Gas (N₂): 10 L/min at 350 °C.

References

  • Adduct Formation in LCMS. HPLC HINTS and TIPS for CHROMATOGRAPHERS - Chiralizer.
  • Tschirret-Guth, R. A. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.org.
  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed.
  • This compound: Your Key Intermediate for Chemical Innovation. (2025, October 24).
  • Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
  • LCMS-guided detection of halogenated natural compounds. ResearchGate.
  • Isotopes in Mass Spectrometry. Chemistry Steps.
  • What are common adducts in ESI mass spectrometry? - WKB67428. Waters.
  • Troubleshooting LC-MS. CHROMacademy.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate.
  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons.
  • Proposed reaction mechanism for the direct bromination of indoles in... ResearchGate.
  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry - ACS Publications.
  • LCMS Troubleshooting: 14 Proven Strategies for Laboratories. ZefSci.
  • 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26).
  • Ch13 - Mass Spectroscopy. University of Calgary.
  • Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Request PDF. ResearchGate.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29).
  • Enantioselective synthesis of indole derivatives. (2021, April 8). ScienceDaily.
  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International.
  • 13.04 Isotopic Abundance in Mass Spectrometry. (2017, December 31). YouTube.
  • LC-MS(ESI+) Common Adducts question? ResearchGate.
  • Troubleshooting LC, basics. Chromedia.
  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1).
  • Recent advances in the synthesis of indoles and their applications. RSC Publishing. (2025, September 25).
  • Safe Synthesis of 4,7-Dibromo[1][8][17]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions.
  • Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29).
  • Fragmentation (mass spectrometry). Wikipedia.
  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025, August 7).
  • 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018, September 20).
  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. (2020, May 30).
  • Fragmentation Pattern of Mass Spectrometry. PDF. Slideshare.

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Technical Support Center: 4,7-Dibromo-1H-indole Stability & Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,7-dibromo-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, experience-driven insights into the thermal stability and optimal handling of this versatile halogenated intermediate. Our goal is to equip you with the knowledge to ensure the integrity of your material and the reproducibility of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

Q1: What is the recommended storage temperature for this compound?

A1: For long-term storage, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] While some suppliers may ship the material at ambient temperature for short durations, prolonged exposure to room temperature, especially in the presence of air and light, can lead to gradual degradation. The indole nucleus is susceptible to oxidation, and elevated temperatures can accelerate this process.

Q2: My this compound has developed a slight discoloration (e.g., yellowish or brownish tint) upon storage. Is it still usable?

A2: Discoloration is often the first visual indicator of potential degradation. While a slight change in color does not automatically render the material unusable, it warrants a purity check before proceeding with a critical reaction. We recommend performing a quick analysis by Thin Layer Chromatography (TLC) or obtaining a proton NMR spectrum. Compare the results against a reference standard or the original certificate of analysis. If significant new impurities are detected or the primary signal in the NMR is diminished, the material's integrity may be compromised.

Q3: What are the primary degradation pathways for this compound at elevated temperatures?

A3: While specific high-temperature degradation studies on this compound are not extensively published, based on the chemistry of indoles and brominated aromatics, two primary degradation pathways are of concern:

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can be accelerated by heat and light. This can lead to the formation of complex oligomeric or polymeric materials, often presenting as insoluble colored impurities.

  • Dehalogenation/Rearrangement: At higher temperatures, particularly in the presence of catalysts or certain solvents, there is a risk of bromine atom migration or loss (dehalogenation).[2] While the C-Br bond on the benzene portion of the indole is relatively stable, extreme conditions could lead to side reactions.

Q4: Can I heat this compound to its melting point for an experiment?

A4: The melting point of this compound is reported to be in the range of 80-84°C.[1] Heating the compound to this temperature for a short duration in a controlled, inert environment is generally acceptable for reactions like a melt-phase synthesis. However, prolonged heating at or above the melting point is not recommended without specific stability data, as it significantly increases the risk of thermal decomposition.

Section 2: Troubleshooting Guide for Experimental Setbacks

This section addresses common issues encountered during reactions involving this compound where temperature may be a contributing factor.

Issue 1: Low Yield in a Cross-Coupling Reaction (e.g., Suzuki, Heck, Buchwald-Hartwig)

  • Possible Cause: Degradation of the starting material. Halogenated heterocycles are key substrates in these palladium-catalyzed reactions.[3] If the this compound has degraded during storage, the effective concentration of the active starting material is lower than calculated, leading to reduced yields.

  • Troubleshooting Steps:

    • Verify Purity: Before starting the reaction, run a purity check on your this compound (see FAQ A2).

    • Control Reaction Temperature: Overheating a cross-coupling reaction can lead to catalyst decomposition and substrate degradation. Adhere strictly to the recommended reaction temperature from your established protocol.

    • Degas Solvents Thoroughly: Oxygen can contribute to the degradation of both the catalyst and the indole substrate at elevated temperatures. Ensure your solvents are properly degassed.

Issue 2: Inconsistent Reaction Profiles or Appearance of Unexpected Byproducts

  • Possible Cause: Thermal instability leading to side reactions. At elevated temperatures, indole derivatives can undergo various transformations.

  • Troubleshooting Workflow: The following decision tree can help diagnose the issue.

G start Inconsistent Reaction Outcome purity Assess Purity of Starting Material (SM) (TLC, NMR) start->purity sm_ok SM Purity is High purity->sm_ok Clean sm_bad SM is Degraded purity->sm_bad Impure temp_check Review Reaction Temperature Profile (Exotherms? Hot spots?) temp_ok Temperature was Stable and Correct temp_check->temp_ok Stable temp_bad Temperature Spikes or Inconsistencies Noted temp_check->temp_bad Unstable sm_ok->temp_check purify_sm Purify SM by Recrystallization or Column Chromatography sm_bad->purify_sm root_cause Root Cause Likely Not SM Stability. Investigate other reagents. temp_ok->root_cause optimize_temp Optimize Reaction Heating (Oil bath, heating mantle with stirring, reduce addition rate) temp_bad->optimize_temp

Caption: Troubleshooting workflow for inconsistent reactions.

Section 3: Protocols and Best Practices

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a rapid and effective way to assess the purity of this compound before use.

Materials:

  • TLC plate (Silica gel 60 F254)

  • Developing chamber

  • Solvent system (e.g., 3:1 Hexanes:Ethyl Acetate - this may need optimization)

  • UV lamp (254 nm)

  • This compound sample

  • Reference standard (if available)

Procedure:

  • Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate. If you have a reference standard, spot it alongside.

  • Prepare the developing chamber with the chosen solvent system.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots, especially near the baseline (indicating more polar impurities), suggests degradation.

Protocol 2: General Handling and Weighing

To minimize exposure to atmospheric conditions that can be detrimental at any temperature, follow these steps.

Procedure:

  • Allow the storage container of this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • If possible, handle the solid in a glove box or under a gentle stream of inert gas.

  • Weigh out the required amount of material quickly and efficiently.

  • Immediately and securely reseal the container, purging with an inert gas if possible before closing.

  • Store the main container back at the recommended 2-8°C.

Section 4: Physical and Thermal Properties Summary

The following table summarizes key physical data for this compound. Note that a specific decomposition temperature is not widely reported, underscoring the importance of careful handling at elevated temperatures.

PropertyValueSource
CAS Number 126811-31-2[4]
Molecular Formula C₈H₅Br₂N
Molecular Weight 274.94 g/mol
Appearance Solid
Melting Point 80-84 °C[1]
Boiling Point 345.8°C (Predicted)[5]
Storage Temperature 2-8°C (Recommended)[1]
Decomposition Temp. Not specified. Use with caution at elevated temperatures.N/A

References

  • Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
  • Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. J-STAGE.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. National Center for Biotechnology Information.
  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. National Center for Biotechnology Information.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. National Center for Biotechnology Information.
  • Thermogravimetric Analysis (TGA). Mettler Toledo.
  • Metal-halogen exchange of bromoindoles. A route to substituted indoles. ACS Publications.
  • 4-Bromoindole. PubChem.
  • Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate.
  • Halogenated Heterocycles: Synthesis, Application and Environment. Scribd.
  • Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with.... ResearchGate.
  • 5-Bromo-7-iodo-1H-indole. MySkinRecipes.
  • data reports 4-Bromo-1H-indole-2,3-dione. IUCrData.
  • Synthesis of bromoindole alkaloids from Laurencia brongniartii. PubMed.

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Technical Support Center: Strategies for Selective Mono-functionalization of 4,7-dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-functionalization of 4,7-dibromo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of manipulating this versatile scaffold. Here, we will address common challenges, provide troubleshooting advice, and answer frequently asked questions to facilitate your synthetic success.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section covers the fundamental principles governing the reactivity of this compound, providing the causal logic behind experimental choices.

Q1: What is the inherent reactivity difference between the C4 and C7 bromine atoms?

The two bromine atoms on the indole scaffold exhibit distinct reactivity profiles influenced by steric and electronic factors.

  • C7-Position: The C7-bromo substituent is generally more sterically accessible than the C4-bromo, which is located in the more hindered "bay region" adjacent to the pyrrole ring. This often makes the C7 position the preferred site for reactions involving bulky reagents or catalysts.

  • C4-Position: The C4-position is electronically influenced by the adjacent pyrrole ring. Its reactivity can be enhanced under conditions that favor ortho-lithiation or directed metalation, especially when the indole nitrogen is appropriately protected.

The choice of reaction conditions—catalyst, ligand, solvent, and temperature—is paramount in exploiting these subtle differences to achieve high regioselectivity.

Q2: Is it necessary to protect the indole N-H proton for my reaction?

Yes, in many cases, N-protection is crucial for achieving high yields and selectivity. The acidic N-H proton can interfere with many organometallic reactions in several ways[1][2]:

  • Side Reactions: It can react with organolithium reagents or strong bases, consuming the reagent and altering reaction pathways.

  • Catalyst Deactivation: The N-H proton can coordinate to the metal center of a catalyst (e.g., Palladium), potentially inhibiting its catalytic activity[1].

  • Solubility Issues: The unprotected indole can form insoluble salts with bases, hindering its participation in the reaction.

Commonly used protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. However, some modern cross-coupling protocols have been optimized for unprotected NH-indoles, which can offer a more streamlined synthetic route[2].

Q3: How do I choose between a Palladium-catalyzed cross-coupling and a halogen-metal exchange strategy?

The choice depends on the desired final product and the target position (C4 or C7).

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): This is often the method of choice for forming C-C, C-N, or C-O bonds. It generally offers broad functional group tolerance and milder reaction conditions[3]. For this compound, Suzuki couplings can often be tuned to favor the more accessible C7 position[4][5].

  • Halogen-Metal Exchange (e.g., using n-BuLi or t-BuLi): This method generates a potent organolithium nucleophile, which can then be quenched with a wide variety of electrophiles. This strategy is particularly powerful for functionalizing the more sterically hindered C4 position, as the reaction can be performed at very low temperatures (e.g., -78 °C) to kinetically favor lithiation at this site before equilibration or di-lithiation can occur.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to address specific problems you may encounter in the lab, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows predominantly unreacted this compound.

Possible Cause Troubleshooting Steps & Explanation
Inactive Palladium Catalyst Rationale: The active Pd(0) species is essential for the oxidative addition step, which initiates the catalytic cycle. Improper generation or degradation of the catalyst will halt the reaction. Solutions: 1. Use a Pre-catalyst: Employ modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) which are more stable and reliably generate the active Pd(0) species in situ[6]. 2. Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Thoroughly degas all solvents and reagents (including water for Suzuki couplings) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction[1]. 3. Check Reagent Purity: Ensure the phosphine ligand has not been oxidized during storage.
Poor Quality Organometallic Reagent Rationale: Boronic acids can degrade over time (protodeboronation), and Grignard or organolithium reagents are sensitive to moisture and air. Solutions: 1. Use Fresh Reagents: Use freshly purchased or recently purified boronic acids. For halogen-metal exchange, titrate the organolithium reagent before use to determine its exact concentration. 2. Anhydrous Conditions: For halogen-metal exchange, ensure all glassware is flame-dried or oven-dried and that solvents are rigorously anhydrous.
Suboptimal Reaction Temperature Rationale: While many aryl bromides are reactive, some cross-coupling reactions require significant thermal energy to overcome activation barriers, particularly for oxidative addition. Solutions: 1. Gradual Temperature Increase: Systematically increase the reaction temperature in increments (e.g., from 80 °C to 100 °C), monitoring the reaction progress by TLC or LC-MS to find the optimal balance between conversion and potential decomposition[1].
Problem 2: Poor Selectivity (Mixture of C4-mono, C7-mono, and C4,C7-di-substituted products)

Symptom: Product analysis reveals a mixture of isomers and/or di-functionalized indole.

Possible Cause Troubleshooting Steps & Explanation
Incorrect Ligand Choice Rationale: The steric and electronic properties of the phosphine ligand play a critical role in controlling the regioselectivity of cross-coupling reactions. Solutions: 1. Increase Steric Bulk: To favor reaction at the more accessible C7 position, use a bulkier ligand (e.g., XPhos, SPhos, or tBu3P). The larger ligand cone angle can create a sterically demanding catalytic complex that preferentially reacts at the less hindered C7-Br bond[7]. 2. Screen Ligands: If selectivity remains poor, a systematic screening of different ligand classes (e.g., bidentate vs. monodentate, electron-rich vs. electron-poor) is recommended[6].
Reaction Time / Temperature Too High Rationale: While higher temperatures can increase conversion rates, they can also erode selectivity. Given enough energy and time, the catalyst may begin to react at the less favorable C4 position or drive the reaction towards the di-substituted product. Solutions: 1. Monitor Reaction Closely: Run a time-course experiment, taking aliquots every hour to determine the point at which the desired mono-substituted product is maximized and the formation of byproducts begins to accelerate. 2. Reduce Temperature: Once a reasonable conversion is achieved, lowering the temperature may be sufficient to complete the reaction while preserving selectivity.
Incorrect Stoichiometry Rationale: Using an excess of the coupling partner (e.g., boronic acid) can drive the reaction towards di-substitution. Solutions: 1. Control Equivalents: Use a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner relative to the this compound to favor mono-substitution.
Problem 3: Product Decomposition or Side Reactions (e.g., Protodebromination)

Symptom: Formation of undesired byproducts, such as debrominated starting material or decomposition of the desired product.

Possible Cause Troubleshooting Steps & Explanation
Base is Too Harsh Rationale: Strong bases can cause decomposition of sensitive functional groups on either the indole or the coupling partner. In Suzuki couplings, overly harsh basic conditions can also accelerate the unwanted hydrolysis (protodeboronation) of the boronic acid[7]. Solutions: 1. Use a Milder Base: For Suzuki couplings, switch from a strong base like K3PO4 or Cs2CO3 to a milder one like K2CO3 or even NaHCO3, especially if your substrate has base-sensitive groups[7]. 2. Anhydrous Conditions: If protodeboronation is a major issue, using anhydrous conditions with a base like K3PO4 can sometimes resolve the problem[7].
Presence of Oxygen Rationale: Oxygen can promote the homocoupling of boronic acids, leading to undesired biaryl byproducts and reduced yield of the desired cross-coupled product[7]. Solutions: 1. Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. A common method is to bubble an inert gas through the solvent for 15-30 minutes or to use several freeze-pump-thaw cycles.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C7 Position

This protocol is designed to favor arylation at the more sterically accessible C7 position.

Workflow Diagram:

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Reagents (Indole, Boronic Acid, Base, Catalyst) p2 2. Seal Vessel p1->p2 p3 3. Evacuate & Backfill (with Argon, 3x) p2->p3 r1 4. Add Degassed Solvents (e.g., Dioxane/Water) p3->r1 r2 5. Heat to Temperature (e.g., 100 °C) r1->r2 r3 6. Stir & Monitor (by TLC or LC-MS) r2->r3 w1 7. Cool & Quench (with water) r3->w1 w2 8. Extract (with organic solvent) w1->w2 w3 9. Dry & Concentrate w2->w3 w4 10. Purify (Column Chromatography) w3->w4

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reagent Addition: To an oven-dried reaction vessel, add N-protected this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a suitable base (e.g., K2CO3, 2.0 eq.), and the palladium catalyst system (e.g., Pd2(dba)3, 2 mol% with a bulky ligand like XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon)[1]. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed solvents (e.g., a 9:1 mixture of 1,4-dioxane and water) via syringe[1].

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further product formation is observed.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Selective Halogen-Metal Exchange at the C4 Position

This protocol is designed to generate a nucleophile at the sterically hindered C4 position for subsequent reaction with an electrophile.

Conceptual Diagram:

Caption: Selective lithiation at C4 followed by electrophilic quench.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck flask under a positive pressure of Argon, add a solution of N-protected this compound (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add tert-butyllithium (t-BuLi, ~1.05 eq.) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO2) in THF dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: After stirring for an appropriate time (typically 1-2 hours), allow the reaction to warm slowly to room temperature. Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry, concentrate, and purify by column chromatography.

Section 4: Summary Data Table

The following table summarizes typical starting conditions to achieve selectivity at either the C4 or C7 position. Optimization will likely be required for your specific substrate.

ParameterC7-Selective Functionalization C4-Selective Functionalization
Primary Strategy Palladium-Catalyzed Cross-CouplingHalogen-Metal Exchange
Key Reagent Arylboronic Acid / Amine / etc.t-BuLi or n-BuLi
Catalyst/Ligand Pd(0) source + Bulky Ligand (e.g., XPhos)Not Applicable
Base K2CO3, K3PO4, Cs2CO3Not Applicable
Solvent Dioxane/H2O, Toluene, DMFAnhydrous THF, Diethyl Ether
Temperature 80 - 120 °C-78 °C
Key Consideration Steric hindrance at the catalyst center drives selectivity.Low temperature kinetically favors lithiation at the more hindered position.

Section 5: References

  • Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • D'auria, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]

  • Penthala, N. R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Retrieved from [Link]

  • Alcaide, B., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Zarezin, D., et al. (2025). Suzuki cross-coupling reactions of 4,7-dibromo[1][3][8]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Retrieved from [Link]

  • Zhang, B.-S., et al. (2024). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. Chemical Science. Retrieved from [Link]

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 4,7-Dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-dibromo-1H-indole. This versatile building block is a key intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] However, its unique electronic and physical properties can present challenges during reaction work-up and purification.

This guide is designed to provide practical, field-proven insights into navigating these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs) on Standard Work-up

This section addresses common queries regarding the general handling and work-up of reactions involving this compound.

Question 1: What are the key solubility properties of this compound and its derivatives that I should consider for an extractive work-up?

Answer: Understanding the solubility profile is the first step to a successful extraction. This compound itself is a solid with relatively low polarity. It exhibits good solubility in polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate (EtOAc), and dichloromethane (DCM), and is sparingly soluble in less polar solvents like hexanes. When planning an extraction, consider that derivatization will alter this profile. For instance, N-alkylation or N-arylation may slightly decrease polarity, while the introduction of polar functional groups (e.g., via Suzuki or Buchwald-Hartwig coupling) can significantly increase polarity.

Data Summary: Solvent Solubility Profile

SolventTypeSolubility of this compoundWork-up Application Notes
Dichloromethane (DCM)ChlorinatedHighExcellent for extraction, but can form emulsions with aqueous layers.
Ethyl Acetate (EtOAc)EsterHighA versatile extraction solvent, generally less prone to emulsions than DCM.
Tetrahydrofuran (THF)EtherHighOften used as a reaction solvent; must be removed under reduced pressure before aqueous work-up to prevent product loss into the aqueous layer.[3]
TolueneAromaticModerateGood for reactions, but less effective for extracting more polar derivatives.
Hexanes/HeptaneAliphaticLowPrimarily used as an anti-solvent for precipitation/crystallization or as the non-polar component in chromatography.
Methanol (MeOH)ProticModerateUseful for dissolving crude material for purification but not for extraction from aqueous media. Can be used to remove boron residues as volatile trimethyl borate.[3]

Question 2: Should I protect the indole N-H proton? How does this choice impact the work-up?

Answer: The indole N-H is acidic (pKa ≈ 17) and can be deprotonated by strong bases (e.g., NaH, KOtBu, organolithiums). This can complicate reactions and work-ups.

  • When to Protect: Protection is highly recommended when using strong bases or nucleophiles that could otherwise react with the N-H. Common protecting groups include benzenesulfonyl (SO2Ph), tert-butyloxycarbonyl (Boc), or a simple alkyl group if it's part of the final structure.

  • Impact on Work-up:

    • N-H Free: The product can act as both a hydrogen bond donor and acceptor. In acidic aqueous washes, the product may remain in the organic layer. However, under basic conditions, the N-H can be deprotonated, forming an anionic species that may partition into the aqueous layer, leading to yield loss. A final wash with a neutral brine solution is always recommended.

    • N-Protected: The protected indole is less polar and no longer acidic. This typically leads to cleaner extractions with less partitioning into the aqueous phase, regardless of pH. The work-up is generally more straightforward, though an additional deprotection step may be required later.

Question 3: What are the standard quenching procedures for reactions involving this compound?

Answer: The quenching agent must be chosen based on the reagents used in the reaction.

  • For Organometallic Reagents (e.g., n-BuLi, Grignard): Quench at low temperatures (e.g., -78 °C to 0 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).[3] This is a mild proton source that effectively neutralizes the reactive species without causing a large exotherm.

  • For Strong Bases (e.g., NaH, LDA, KOtBu): Quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • For Reactions Involving Halogens (e.g., I2, NBS): If excess halogen is present, the work-up solution may be colored. Quench with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) until the color disappears.[4]

  • For Palladium-Catalyzed Cross-Couplings: Upon completion, the reaction is typically cooled to room temperature and diluted with an organic solvent like EtOAc or DCM before filtration and washing.[5]

Part 2: Troubleshooting Guide for Common Work-up Issues

This section provides solutions to specific problems you may encounter during the experimental process.

Scenario 1: "My product is not extracting into the organic layer during an aqueous work-up."

Cause & Solution: This often happens when the product molecule becomes charged.

  • N-H Deprotonation: If your indole N-H is unprotected and the aqueous layer is basic (pH > 9), the resulting anionic indole salt may be water-soluble.

    • Solution: Carefully adjust the aqueous layer to a neutral pH (pH ≈ 7) using a dilute acid like 1 M HCl before re-extracting.[4]

  • Presence of Basic Functional Groups: If your final molecule contains a basic moiety (e.g., an amine introduced via Buchwald-Hartwig amination), an acidic work-up will protonate it, forming a water-soluble salt.

    • Solution: Basify the aqueous layer with saturated NaHCO3 or dilute NaOH to a pH > 8 to deprotonate the amine, then re-extract with your organic solvent.

Scenario 2: "I'm struggling to remove residual palladium catalyst from my Suzuki or Buchwald-Hartwig reaction."

Cause & Solution: Palladium residues can be notoriously difficult to remove via standard extraction and silica gel chromatography.

  • Filtration: Before the aqueous work-up, dilute the cooled reaction mixture with a suitable solvent (e.g., EtOAc) and filter it through a pad of Celite®.[5] This removes a significant portion of the precipitated palladium black.

  • Aqueous Washes: Certain aqueous solutions can help sequester metal impurities.

    • A wash with saturated aqueous NH4Cl can help remove some palladium and copper salts.[3]

    • A wash with 1M KF solution can be effective for removing tin byproducts from Stille couplings by precipitating Bu3SnF.[3]

  • Specialized Adsorbents: If chromatography fails, consider stirring the crude product in a solution with a metal scavenger resin or activated carbon before filtration and concentration.

Troubleshooting Flowchart: Purification Challenges Below is a decision tree to guide your purification strategy when facing common obstacles.

G start Crude Product After Initial Work-up check_purity Analyze by TLC/LC-MS: Is it pure? start->check_purity is_pd_present Palladium Residue (Black/Gray Color)? check_purity->is_pd_present No end_pure Pure Product check_purity->end_pure Yes is_coeluting Co-eluting Impurity? is_pd_present->is_coeluting No filter_celite Action: Dilute and Filter Through Celite/Silica Plug is_pd_present->filter_celite Yes change_solvent Action: Change Column Solvent System (e.g., DCM/MeOH) is_coeluting->change_solvent Yes end_reassess Re-assess & Re-purify is_coeluting->end_reassess No, other issues filter_celite->is_coeluting Cleaned of Pd scavenger Action: Use Metal Scavenger Resin filter_celite->scavenger Still Impure scavenger->end_reassess change_phase Action: Switch Stationary Phase (Alumina, Reverse Phase) change_solvent->change_phase Still Co-eluting change_solvent->end_pure Separation Achieved change_phase->end_reassess G cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up Procedure cluster_purification Purification A 1. Combine Indole, Boronic Acid, Base, & Catalyst B 2. Add Degassed Solvent A->B C 3. Heat & Stir (e.g., 80-100 °C) B->C D 4. Cool to RT, Dilute with EtOAc C->D E 5. Filter through Celite® D->E F 6. Wash Filtrate: - H2O - Brine E->F G 7. Dry (Na2SO4), Filter & Concentrate F->G H 8. Purify via Flash Chromatography G->H I 9. Characterize Pure Product H->I

Caption: A typical experimental workflow for a Suzuki coupling reaction. [6] Methodology:

  • Reaction Setup: To a dry Schlenk tube, add this compound (275 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (134 mg, 1.1 mmol, 1.1 equiv), potassium carbonate (K2CO3, 415 mg, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2] (41 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. [6]4. Heating: Stir the reaction mixture vigorously and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Filtration: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Filter the mixture through a short pad of Celite® in a Büchner funnel, washing the pad with additional ethyl acetate (2 x 10 mL). [5] * Causality: This step removes the insoluble base and the bulk of the palladium catalyst that has precipitated out of solution.

  • Extractive Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with water (20 mL) and then a saturated aqueous solution of NaCl (brine, 20 mL).

    • Causality: The water wash removes the remaining inorganic salts (K2CO3) and the polar solvent (dioxane). The brine wash helps to break any minor emulsions and further removes water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure mono-arylated product.

This structured approach to work-up and purification, grounded in chemical principles, will help ensure the successful isolation of your target molecules derived from this compound.

References

  • Alcaide, B., Almendros, P., & Luna, A. (2012). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. General procedure for the synthesis of 4-halo-1H-indoles.
  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry.
  • Larsen, M. A., & Hartwig, J. F. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • LibreTexts. (2023).
  • ChemBeast. (2025).
  • Molla, R. A., et al. (2017). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 22(10), 1647. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
  • Torborg, C., & Beller, M. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24). [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
  • Piaz, V. D., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(10), 12134-12145. [Link]
  • MySkinRecipes. 4-Bromo-7-chloro-1H-indole. [Link]
  • Shchekotikhin, A. E., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Pharmaceuticals, 16(4), 606. [Link]
  • Zeni, G., et al. (2015). Suzuki cross-coupling reactions of 4,7-dibromos[4][5][10]elenadiazolo[3,4-c]pyridine – a path to new solar cell components.

Sources

Technical Support Center: Air-Sensitive Reactions of 4,7-Dibromo-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling air-sensitive reactions involving 4,7-dibromo-1H-indole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this versatile synthetic intermediate. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries that arise when working with this compound under inert conditions.

Q1: Why are reactions with this compound often air-sensitive?

A1: The air sensitivity in reactions involving this substrate typically arises from the reagents and catalysts used rather than the indole derivative itself, which is a stable solid. Key air-sensitive components include:

  • Palladium(0) Catalysts: Many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) rely on a Pd(0) active species. Oxygen can oxidatively add to Pd(0), forming inactive palladium oxides and leading to catalyst decomposition. This is a common cause of reaction failure.

  • Organometallic Reagents: Reagents like organoboronic acids (in Suzuki reactions), organolithium compounds (for deprotonation or lithiation), and organotin reagents (in Stille couplings) can be sensitive to air and moisture. For instance, boronic acids can undergo protodeboronation in the presence of water, reducing the amount of active nucleophile.

  • Phosphine Ligands: Many phosphine ligands, which are crucial for stabilizing the palladium catalyst and modulating its reactivity, are readily oxidized by air to their corresponding phosphine oxides. Oxidized ligands can no longer coordinate effectively to the metal center, thus stalling the catalytic cycle.

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), often used in Buchwald-Hartwig aminations, are hygroscopic and can be neutralized by atmospheric moisture.

Q2: Is it necessary to protect the indole N-H proton before performing a cross-coupling reaction?

A2: Yes, in most cases, N-protection is crucial for the success of cross-coupling reactions. The indole N-H proton is acidic and can interfere with the reaction in several ways:

  • Catalyst Inhibition: The indolide anion, formed upon deprotonation by the base in the reaction, can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.

  • Side Reactions: The unprotected N-H can participate in undesired side reactions. For instance, in Buchwald-Hartwig aminations, the indole nitrogen can compete with the desired amine nucleophile.

  • Poor Solubility: N-unprotected indoles often have poor solubility in the ethereal and hydrocarbon solvents typically used for these reactions. N-alkylation or N-acylation can significantly improve solubility.

In studies on the analogous 4-bromo-7-azaindole, it was observed that no reaction occurred without N-protection in palladium-catalyzed aminations[1].

Q3: What are suitable protecting groups for the this compound nitrogen?

A3: The choice of protecting group depends on the subsequent reaction conditions and the desired deprotection strategy. Here are some common options:

  • Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): These are robust, electron-withdrawing groups that can enhance the reactivity of the C-Br bonds towards oxidative addition. They are typically stable to the basic conditions of many cross-coupling reactions. Deprotection often requires strong basic or reductive conditions.

  • tert-Butoxycarbonyl (Boc): This group is widely used but can be labile under certain basic and high-temperature conditions. It is easily removed with acid.

  • Alkyl Groups (e.g., Methyl, Benzyl): These electron-donating groups can sometimes decrease the reactivity of the C-Br bond towards oxidative addition by making the indole ring more electron-rich. However, they are stable under a wide range of conditions and can be suitable if a permanent protecting group is desired or if harsh deprotection is feasible.

A procedure for the synthesis of 4-bromo-1-(benzenesulfonyl)-1H-indole has been documented, showcasing a common protection strategy[2].

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed solutions to common problems encountered during specific air-sensitive reactions with this compound derivatives.

Troubleshooting Suzuki-Miyaura Cross-Coupling

Problem: Low or no conversion of the this compound starting material.

  • Possible Cause 1: Inactive Catalyst System.

    • Explanation: The Pd(0) catalyst may have been oxidized by trace oxygen, or the phosphine ligand may have degraded. This is a primary suspect in failed air-sensitive reactions.

    • Solution:

      • Improve Inert Technique: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas (argon or nitrogen). Use Schlenk line or glovebox techniques for all manipulations.

      • Degas Solvents Thoroughly: Solvents must be rigorously degassed to remove dissolved oxygen. The freeze-pump-thaw method is most effective[3]. For less sensitive reactions, sparging with an inert gas for 30-60 minutes may suffice.

      • Use a Pre-catalyst: Consider using a modern, air-stable Pd(II) pre-catalyst (e.g., from the Buchwald or Fu groups) which is reduced to the active Pd(0) species in situ. These are often more reliable than using Pd(PPh₃)₄ or Pd₂(dba)₃ directly.

      • Check Ligand Quality: Ensure your phosphine ligand is pure and has not been stored improperly.

  • Possible Cause 2: Protodeboronation of the Boronic Acid.

    • Explanation: The boronic acid coupling partner is being consumed by reacting with trace water or other protic sources, converting it back to the corresponding arene.

    • Solution:

      • Use Anhydrous Conditions: Ensure the solvent and all reagents are scrupulously dry.

      • Choose the Right Base: Some bases, like KF, are known to minimize protodeboronation compared to aqueous bases like Na₂CO₃ or K₂CO₃.

      • Use Boronic Esters: Boronate esters (e.g., pinacol esters) are often more stable to protodeboronation than their corresponding boronic acids.

  • Possible Cause 3: Poor Reactivity of the C-Br Bond.

    • Explanation: The electronic properties of the N-protected this compound may be hindering the oxidative addition step, which is often rate-limiting.

    • Solution:

      • Ligand Selection: Use more electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the oxidative addition of challenging aryl bromides.

      • Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier for oxidative addition. Monitor for decomposition.

Problem: A complex mixture of products is formed, including mono- and di-substituted indoles, and homocoupled byproducts.

  • Possible Cause 1: Lack of Selectivity between C4 and C7 Bromines.

    • Explanation: The electronic and steric environments of the C4-Br and C7-Br bonds may not be sufficiently different to allow for selective reaction under the chosen conditions.

    • Solution:

      • Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid to favor disubstitution, or a substoichiometric amount (e.g., 0.8-0.9 equivalents) to favor monosubstitution, followed by careful chromatographic separation.

      • Temperature Control: Running the reaction at a lower temperature may enhance selectivity, as the more reactive C-Br bond may react preferentially.

      • Directed Lithiation: For selective functionalization, consider a lithiation-transmetalation sequence. It has been reported that 4,7-dibromoindoles can undergo highly selective lithiation at the 7-position. This lithiated intermediate can then be used in subsequent coupling reactions.

  • Possible Cause 2: Homocoupling of the Boronic Acid.

    • Explanation: Two molecules of the boronic acid are coupling together. This is often promoted by the presence of oxygen, which can facilitate the formation of Pd(II) species that drive this side reaction.

    • Solution:

      • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst.

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen throughout.

Troubleshooting Buchwald-Hartwig Amination

Problem: The desired C-N coupling is not observed, and only starting materials are recovered.

  • Possible Cause 1: N-H Acidity and Catalyst Inhibition.

    • Explanation: If the indole nitrogen is unprotected, its deprotonation can lead to catalyst poisoning. Even with a protecting group, strong bases can sometimes lead to complex side reactions.

    • Solution:

      • Ensure N-Protection: This is non-negotiable for most Buchwald-Hartwig reactions with indoles[1]. A robust protecting group like a sulfonyl group is recommended.

      • Base Selection: The choice of base is critical. While NaOtBu is common, other bases like LHMDS or K₃PO₄ might be more suitable depending on the substrate and ligand. A screen of different bases may be necessary.

      • Ligand Choice: Use ligands specifically designed for challenging aminations, such as the Buchwald biarylphosphine ligands.

  • Possible Cause 2: Dehalogenation of the Starting Material.

    • Explanation: The bromine atom is being replaced by a hydrogen atom. This can occur via a competing reductive pathway, sometimes facilitated by the base or impurities.

    • Solution:

      • Milder Conditions: Try lowering the reaction temperature or using a milder base.

      • Ligand and Catalyst Choice: Some catalyst systems are more prone to reductive dehalogenation than others. Screening different palladium pre-catalysts and ligands is advisable.

Troubleshooting Sonogashira Coupling

Problem: Significant amounts of homocoupled alkyne (Glaser coupling) are observed.

  • Possible Cause 1: Presence of Oxygen.

    • Explanation: The copper(I) co-catalyst is highly sensitive to oxygen, which promotes the oxidative homocoupling of the terminal alkyne. This is a very common side reaction in Sonogashira couplings[4].

    • Solution:

      • Strictly Anaerobic Conditions: All reagents and solvents must be rigorously degassed. The use of a Schlenk line or glovebox is highly recommended.

      • Amine Base Quality: The amine base (e.g., Et₃N, DIPEA) should be freshly distilled or from a recently opened bottle, as aged amines can contain oxidative impurities.

      • Copper-Free Conditions: Several modern protocols for Sonogashira coupling that do not require a copper co-catalyst have been developed. These can completely eliminate the problem of Glaser homocoupling[5][6].

Part 3: Experimental Protocols and Data

General Protocol for an Air-Sensitive Suzuki-Miyaura Coupling

This protocol provides a starting point for the disubstitution of an N-protected this compound.

  • Glassware Preparation: Dry a Schlenk flask equipped with a magnetic stir bar and a condenser in an oven at >120 °C overnight. Assemble the apparatus hot and allow it to cool to room temperature under a positive flow of argon or nitrogen.

  • Reagent Preparation: In a glovebox or on a Schlenk line, weigh the N-protected this compound (1.0 eq.), the arylboronic acid (2.2-2.5 eq.), the base (see table below, 3.0-4.0 eq.), and the palladium catalyst/ligand (see table below) into the Schlenk flask.

  • Solvent Addition: Add the degassed solvent via cannula transfer.

  • Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale & Citation
Catalyst Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃ (2.5 mol%) with SPhos (10 mol%)Pd(PPh₃)₄ is a classic choice. Modern Buchwald ligands like SPhos can improve efficiency for challenging substrates[7].
Base K₂CO₃ or Cs₂CO₃ (3.0 eq.)Carbonate bases are commonly used and effective. Cs₂CO₃ is more soluble and can sometimes give better results[3].
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O (e.g., 3:1.5:0.5)A mixed aqueous system is standard for Suzuki reactions to help dissolve the inorganic base[3][8].
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Part 4: Visualizations

Workflow for Setting Up an Air-Sensitive Reaction

AirSensitiveSetup cluster_prep Preparation Phase cluster_reagents Reagent Handling (Schlenk Line / Glovebox) cluster_reaction Reaction & Workup A Oven-Dry Glassware (>120°C, overnight) B Assemble Hot & Cool under Inert Gas A->B E Add Solids to Flask B->E Transfer to inert environment C Degas Solvents (Freeze-Pump-Thaw) F Add Degassed Solvent (via Cannula) C->F D Weigh Solid Reagents (Indole, Base, Catalyst) D->E E->F G Heat Reaction under Positive Inert Pressure F->G H Monitor by TLC/GC-MS G->H I Aqueous Workup H->I J Purification I->J

Caption: Workflow for setting up an air-sensitive cross-coupling reaction.

Troubleshooting Decision Tree for a Failed Suzuki Coupling

SuzukiTroubleshooting Start Reaction Failed: Low/No Conversion Q1 Was N-H protected? Start->Q1 A1_No Protect N-H (e.g., with -SO2Ph) Q1->A1_No No A1_Yes Proceed to Catalyst Check Q1->A1_Yes Yes Q2 Was inert atmosphere rigorously maintained? A1_Yes->Q2 A2_No Improve Technique: - Oven-dry glassware - Degas solvents (F-P-T) - Use Schlenk/glovebox Q2->A2_No No A2_Yes Proceed to Reagent Check Q2->A2_Yes Yes Q3 Is boronic acid stable? A2_Yes->Q3 A3_No Suspect Protodeboronation: - Use anhydrous solvent - Switch to boronate ester - Use KF as base Q3->A3_No No A3_Yes Proceed to Conditions Check Q3->A3_Yes Yes Q4 Are conditions optimal? A3_Yes->Q4 A4_No Optimize Conditions: - Increase temperature - Use bulkier, e--rich ligand (e.g., SPhos, XPhos) Q4->A4_No No A4_End Consult further literature for specific substrate Q4->A4_End Yes

Caption: Decision tree for troubleshooting a failed Suzuki-Miyaura reaction.

References

  • Antonchick, A. P., López-Tosco, S., Parga, J., Sievers, S., Schürmann, M., Preut, H., Höing, S., Schöler, H. R., Sterneckert, J., Rauh, D., & Waldmann, H. (2013). Highly Enantioselective Catalytic Synthesis of Neurite Growth-Promoting Secoyohimbanes. Chemistry & Biology, 20(4), 500-509. [Link]
  • Bolla, M. L., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004-2012. [Link]
  • Di Vona, M. L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7493-7501. [Link]
  • User on Reddit. (2018).
  • User on Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
  • Moroz, Y. S., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3531. [Link]
  • Di Vona, M. L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
  • Ragaini, F., et al. (2021). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate.
  • Kamal, A., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 69(14), 4769-4772. [Link]
  • Zala, P., et al. (2020). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 25(23), 5757. [Link]
  • O'Connor, J. M., et al. (2017). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 19(21), 5780-5783. [Link]
  • Li, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2246-2261. [Link]
  • Google Patents. (2008). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • ResearchGate. (2016). Suzuki cross-coupling reactions of 4,7-dibromo[2][10][11]selenadiazolo[3,4-c]pyridine – a path to new solar cell components.
  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science, 14(44), 12345-12351. [Link]
  • Collot, V., et al. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron, 55(22), 6917-6922. [Link]
  • Wikipedia. (2023).
  • Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5577-5592. [Link]
  • Andrade, J., et al. (2018).
  • Chemistry LibreTexts. (2023).
  • Kashani, S. K., et al. (2021).
  • Al-Zoubi, R. M., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?
  • J&K Scientific. This compound | 126811-31-2. J&K Scientific. [Link]
  • Sun, G.-L., et al. (2016). A Facile and Efficient Method for the Synthesis of Alkynone by Carbonylative Sonogashira Coupling Using CHCl3 as the CO Source. RSC Advances, 6, 28442-28446. [Link]
  • Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
  • LookChem. Cas 126811-31-2,this compound. LookChem. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Nenajdenko, V. G., et al. (2020). Safe Synthesis of 4,7-Dibromo[2][10][11]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. Molecules, 25(17), 3959. [Link]
  • Soheili, A., et al. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(6), 1254-1257. [Link]
  • Boufroura, H., et al. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 24(23), 4252. [Link]

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Technical Support Center: Recrystallization Techniques for Purifying 4,7-dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,7-dibromo-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles that govern successful purification, ensuring you can adapt and overcome challenges in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal is to remove impurities generated during its synthesis. These can include unreacted starting materials, byproducts such as isomers with different bromination patterns, or residual reagents. Recrystallization is a purification technique that relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should dissolve the this compound completely at an elevated temperature (near the solvent's boiling point) and have low solubility for it at low temperatures (e.g., room temperature or in an ice bath). Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For halogenated aromatic compounds like this compound, moderately polar solvents are often a good starting point. A related compound, 4,6-dibromo-2,3,3-trimethyl-3H-indole, has been successfully recrystallized from acetonitrile, making it a promising candidate.[1][2]

Q3: What are the key physical properties of this compound to consider?

A3: Knowing the physical properties is crucial for designing a successful recrystallization. Key properties for this compound (CAS: 126811-31-2) are:

  • Molecular Formula: C₈H₅Br₂N[3][4]

  • Molecular Weight: 274.94 g/mol [3][4]

  • Physical Form: It is a solid at room temperature.

Q4: Can I use a mixed solvent system?

A4: Yes, a mixed solvent system can be highly effective if a single solvent does not provide the desired solubility profile. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it precipitates from the solution. This is common with impure samples, as impurities can depress the melting point.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.

    • Change the Solvent: Select a solvent with a lower boiling point.

    • Induce Crystallization at a Lower Temperature: After dissolving the compound in a minimal amount of hot solvent, cool the solution rapidly in an ice bath while scratching the inside of the flask with a glass rod to provide a nucleation site.

Problem 2: No Crystal Formation Upon Cooling.

  • Causality: This can be due to several factors: the solution may be too dilute, or it may be supersaturated without nucleation sites for crystal growth.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation points.

      • Seeding: If you have a pure crystal of this compound, add a tiny speck to the cooled solution to initiate crystallization.

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Then, allow it to cool again.

    • Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath.

Problem 3: Poor Recovery of the Purified Compound.

  • Causality: A low yield can result from using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures, or from premature crystallization during hot filtration.

  • Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent.

    • Recover a Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 4: The Recrystallized Product is Still Impure.

  • Causality: This can happen if the cooling process is too rapid, trapping impurities within the crystal lattice, or if the chosen solvent is not effective at separating the compound from a specific impurity.

  • Solutions:

    • Slow Down the Cooling Process: Allow the flask to cool to room temperature on a benchtop, insulated with a beaker or paper towels, before moving it to an ice bath. Slower cooling promotes the formation of purer crystals.

    • Perform a Second Recrystallization: Redissolve the purified crystals in fresh, hot solvent and repeat the recrystallization process.

    • Consider an Alternative Purification Method: If recrystallization is ineffective, techniques like column chromatography may be necessary to remove persistent impurities. For other bromoindoles, purification has been achieved using silica gel column chromatography with eluents like petroleum ether-ethyl acetate mixtures.[5]

Experimental Protocol: Recrystallization of this compound

This protocol is a recommended starting point, based on the successful recrystallization of similar compounds.[1][2] Optimization may be required depending on the nature and quantity of impurities.

Materials:

  • Crude this compound

  • Acetonitrile (ACS grade or higher)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Short-stemmed funnel

  • Filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of acetonitrile and begin heating the mixture on a hot plate with stirring.

    • Continue adding small portions of hot acetonitrile until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a short-stemmed funnel containing fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel into the clean flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling period.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold acetonitrile to ensure a good seal.

    • Swirl the crystallized mixture and pour it into the Büchner funnel under vacuum to collect the crystals.

    • Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Solvent AcetonitrileProven effective for a structurally similar dibromoindole.[1][2]
Cooling Rate Slow, undisturbed cooling to room temperature, followed by an ice bath.Promotes the formation of larger, purer crystals by allowing for selective crystallization.
Washing Solvent Ice-cold acetonitrileMinimizes the dissolution of the purified crystals during the washing step.

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Form observe->crystals_ok Yes no_crystals No Crystals Form observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oiling collect Collect and Dry Crystals crystals_ok->collect end Pure Product collect->end poor_recovery Poor Recovery collect->poor_recovery Low Yield impure_product Product Still Impure collect->impure_product Impure induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation concentrate Concentrate Solution no_crystals->concentrate induce_nucleation->cool concentrate->cool reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent change_solvent Change Solvent oiling_out->change_solvent reheat_add_solvent->cool change_solvent->start minimize_solvent Minimize Solvent Usage poor_recovery->minimize_solvent preheat_funnel Preheat Funnel poor_recovery->preheat_funnel slow_cooling Slow Down Cooling impure_product->slow_cooling rerun Repeat Recrystallization slow_cooling->rerun rerun->start

Caption: A flowchart for troubleshooting common issues during the recrystallization of this compound.

References

  • This compound: Your Key Intermediate for Chemical Innovation. (2025, October 24). Google Docs.
  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Beilstein Journal of Organic Chemistry.
  • Cas 126811-31-2,this compound. LookChem.
  • Synthesis of a Novel Disubstituted Indole. (2023, March 21). ResearchGate.
  • This compound | 126811-31-2. J&K Scientific.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024, April 30). ChemRxiv.
  • Preparation method of 5-bromo-7-methylindole. Google Patents.
  • This compound | 126811-31-2. Sigma-Aldrich.
  • Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. National Institutes of Health.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health.
  • Technical Support Center: Solvent Selection for Indole Synthesis. Benchchem.
  • Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. IUCrData.
  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal.
  • data reports 4-Bromo-1H-indole-2,3-dione. IUCrData.
  • 5-bromoindole preparation method. Google Patents.
  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023, April 19). National Institutes of Health.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 4,7-Dibromo-1H-Indole Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the precise regiochemistry of substituted heterocycles is paramount to function. The indole scaffold, a privileged structure in numerous bioactive compounds, presents a significant analytical challenge when polysubstituted. Specifically, distinguishing between isomers of dibrominated indoles is a common hurdle where simple one-dimensional Nuclear Magnetic Resonance (NMR) spectra can be ambiguous. This guide provides an in-depth, field-proven methodology for the unambiguous structural confirmation of 4,7-dibromo-1H-indole derivatives, contrasting it with other potential isomers and demonstrating a self-validating system of analysis.

The Challenge: Beyond Simple ¹H NMR for Isomer Distinction

The synthesis of substituted indoles can often yield a mixture of regioisomers. While ¹H NMR is the initial workhorse for structural analysis, for a molecule like dibromo-1H-indole, it can be insufficient on its own. The aromatic region will show two doublets for the benzene portion of a 4,7-disubstituted indole, but similar patterns can arise from other substitution patterns (e.g., 5,6-dibromo-1H-indole). Relying solely on chemical shift prediction can be misleading due to the complex interplay of electronic effects from the bromine atoms and the fused pyrrole ring.

To achieve unequivocal proof of structure, a multi-dimensional NMR approach is not just recommended; it is essential. This guide will walk through a logical sequence of experiments that build upon one another, creating a network of correlations that leaves no room for ambiguity.

The Workflow: A Systematic Approach to Certainty

Our methodology is designed to be a self-validating cascade of experiments. Each step provides a piece of the puzzle, and the subsequent experiment is used to confirm and build upon the previous data.

G cluster_1d 1D NMR: Initial Assessment cluster_2d_homo 2D Homonuclear: Proton Connectivity cluster_2d_hetero 2D Heteronuclear: C-H Framework cluster_confirmation Confirmation: Through-Space Proximity A ¹H NMR (Proton Environment & Splitting) B ¹³C & DEPT-135 (Carbon Count & Type) A->B Provides context for carbon signals C ¹H-¹H COSY (Neighboring Protons) B->C Identifies proton spin systems D HSQC (Direct C-H Attachment) C->D Assigns carbons of known protons E HMBC (Long-Range C-H Connectivity) D->E Crucial for Quaternary C assignment F NOESY / ROESY (Spatial Relationships) E->F Confirms 3D structure & final check

Caption: Experimental workflow for unambiguous NMR-based structure elucidation.

Experimental Deep Dive: From Ambiguity to Certainty

Foundational Analysis: ¹H and ¹³C NMR

The first step involves acquiring standard 1D spectra.

  • ¹H NMR: For this compound, the spectrum is deceptively simple. We expect to see:

    • A broad singlet for the N-H proton (H1).

    • Two signals in the pyrrole region for H2 and H3, often appearing as triplets or doublet of doublets due to small couplings.

    • Two signals in the aromatic region for H5 and H6, which should appear as a pair of coupled doublets (an AX system). The key is their chemical shift and coupling constant (~8-9 Hz), indicative of ortho coupling.

  • ¹³C NMR (with DEPT-135): This experiment is critical for counting carbons and identifying quaternary centers.

    • The ¹³C spectrum will show 8 signals.

    • The DEPT-135 experiment will show four positive signals (CH carbons: C2, C3, C5, C6) and will show no negative signals (no CH₂ groups).

    • The carbons that appear in the ¹³C spectrum but are absent in the DEPT-135 spectrum are the quaternary carbons: C3a, C7a, and, most importantly, the two bromine-bearing carbons, C4 and C7.

Mapping the Proton Network: ¹H-¹H COSY

Correlation Spectroscopy (COSY) is the first 2D experiment and reveals proton-proton couplings, typically over two to three bonds.[1]

  • Causality: While ¹H NMR shows splitting, COSY provides an unambiguous map of which proton is splitting which.

  • Expected Correlations for this compound:

    • A strong cross-peak between H5 and H6, confirming their ortho relationship on the benzene ring.

    • A cross-peak between H2 and H3 in the pyrrole ring.

    • A potential weak cross-peak between the N-H (H1) and H2.

This experiment solidifies the H5-H6 fragment but does not yet place it relative to the pyrrole ring or the bromine atoms.

Building the C-H Framework: HSQC and HMBC

Heteronuclear 2D experiments are the cornerstone of this analysis, linking the proton and carbon skeletons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[2][3]

    • Causality: It allows for the confident assignment of the protonated carbon signals (C2, C3, C5, C6) based on the already-analyzed ¹H NMR spectrum.

    • Self-Validation: The HSQC must show exactly four cross-peaks for the CH carbons, confirming the DEPT-135 data.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this problem. It reveals correlations between protons and carbons that are two or three bonds away, providing the long-range connectivity needed to piece the puzzle together.[2][3][4]

    • Causality: HMBC correlations bridge the isolated spin systems and connect protons to non-protonated quaternary carbons. This is how we definitively place the bromine atoms.

    • Key Diagnostic Correlations for this compound:

      • Proton H5: Will show a correlation to the quaternary carbon C4 (³J coupling) and C7 (⁴J coupling, weaker), and the tertiary carbon C3a. The correlation to the brominated carbon C4 is a critical piece of evidence.

      • Proton H6: Will show a correlation to the quaternary carbon C7 (³J coupling) and the tertiary carbon C7a. The correlation to the brominated carbon C7 is the second critical piece of evidence.

      • Proton H2: Will show correlations to C3, C3a, and C7a.

      • Proton H3: Will show correlations to C2, C3a, and C4. The correlation from the pyrrole proton H3 to the brominated carbon C4 firmly establishes the fusion of the two rings.

G H5 H5 C4 C4 H5->C4 ³J C7 C7 H5->C7 ⁴J C3a C3a H5->C3a ²J H6 H6 H6->C7 ³J C7a C7a H6->C7a ²J H3 H3 H3->C4 ²J H3->C3a ²J H1 H1 H1->C7a ²J C2 H1->C2 ²J

Caption: Key HMBC correlations confirming the this compound structure.

The Final Verdict: NOESY for Spatial Proximity

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds.[5][6] This serves as the ultimate confirmation of our assignments.

  • Causality: While HMBC confirms the bonding framework, NOESY confirms the spatial arrangement.

  • Key Diagnostic Correlations:

    • N-H (H1): Should show a strong NOE cross-peak to the H2 proton. A weaker but critical NOE should be observed with the proton at C7a's adjacent position, H6, confirming their proximity around the ring fusion. The absence of an NOE to a proton at position 7 is confirmatory.

    • H3: Should show an NOE to the substituent at C4. Since this is a bromine atom, no NOE is expected. This absence of a signal is itself a piece of data.

    • H5: A strong NOE to H6, confirming the COSY data.

Data Summary and Comparison

To illustrate the power of this method, let's compare the expected data for this compound with another common isomer, 5,7-dibromo-1H-indole.

Table 1: Expected NMR Data for this compound (Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data synthesized from typical indole values and substituent effects.)

Position¹H δ (ppm)Multiplicity¹³C δ (ppm)Key HMBC Correlations from Proton
1 (N-H)~8.3 (br s)br s-C2, C7a
2~7.2 (t)t~125C3, C3a, C7a
3~6.5 (t)t~103C2, C3a, C4
3a--~128H2, H3, H5
4--~115 (quat)H3, H5
5~7.3 (d)d, J≈8.5 Hz~124C4 , C7, C3a
6~7.0 (d)d, J≈8.5 Hz~122C7 , C7a
7--~116 (quat)H5, H6
7a--~135H1, H2, H6

Table 2: Comparative ¹H NMR Aromatic Signals for Dibromo-indole Isomers

IsomerH4H5H6H7Expected Pattern
4,7-dibromo -DoubletDoublet-One AX system (2 coupled doublets)
5,7-dibromo Singlet-Doublet-One singlet and one doublet
4,6-dibromo -Singlet-SingletTwo singlets
5,6-dibromo Doublet--DoubletOne AX system (2 coupled doublets)

As shown in Table 2, while both 4,7- and 5,6-isomers would show two doublets in the ¹H NMR, their HMBC correlations would be dramatically different. For a 5,6-isomer, H4 would show a key correlation to the brominated C5, and H7 would correlate to the brominated C6. This highlights the unambiguous power of the HMBC experiment.

Detailed Experimental Protocol

  • Sample Preparation: Dissolve ~5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz recommended) for optimal resolution and sensitivity. Tune and shim the instrument for the specific sample.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with sufficient scans for a good signal-to-noise ratio (S/N > 100:1).

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Run a standard DEPT-135 experiment to differentiate CH/CH₃ from CH₂ signals.

    • gCOSY: Acquire a gradient-enhanced COSY spectrum.

    • gHSQC: Acquire a gradient-enhanced, multiplicity-edited HSQC spectrum (if available) to correlate ¹H and ¹³C signals and confirm CH/CH₃ vs CH₂.

    • gHMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8 Hz) to observe both ²J and ³J correlations.

    • NOESY/ROESY: Acquire a 2D NOESY (for small molecules, ROESY may provide better results by avoiding zero-crossing issues) spectrum with a mixing time appropriate for the molecule's size (e.g., 500-800 ms).

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

    • Systematically analyze the spectra in the order described above, building connectivity tables and using the HMBC and NOESY data to confirm the final structure.

Conclusion

Confirming the structure of polysubstituted aromatic heterocycles like this compound is a task that demands more than a cursory glance at a proton NMR spectrum. By employing a systematic and multi-faceted NMR strategy encompassing 1D and 2D techniques, a researcher can build an unshakeable, self-validating case for the correct regioisomer. The long-range correlations from the HMBC experiment are the definitive tool for placing substituents, while COSY and NOESY experiments provide robust confirmation of the overall framework. This comprehensive approach ensures the scientific integrity of the data and provides the certainty required for subsequent research and development.

References

  • The Journal of Organic Chemistry.
  • "The Journal of Organic Chemistry - Wikipedia". [Link][8]
  • "Journal of Organic Chemistry JOC | Scholar9". [Link][9]
  • Organic Letters.
  • "A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes | Organic Letters". (2021-02-25). [Link][11]
  • "Tunable Regio- and Stereoselective Synthesis of Z-Acrylonitrile Indoles and 3-Cyanoquinolines from 2-Alkynylanilines and Alkynylnitriles | Organic Letters". (2023-05-01). [Link][12]
  • "Copper-Catalyzed Regioselective 1,4-Sulfonyl Indolylation of 1,3-Dienes with Sulfonyl Chloride and Indoles | Organic Letters". (2025-02-22). [Link][13]
  • "Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria - PMC - NIH". [Link][14]
  • "Supporting information - The Royal Society of Chemistry". [Link][15]
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  • "COSY spectrum of [ 15 N]indole (1) (0.25 М solution in CD 3 CN, Bruker AV-600, 303K)". [Link][1]
  • "Methyl 1H-indole-3-carboxyl
  • "NOESY Spectra - Chemistry LibreTexts". (2022-01-06). [Link][5]
  • "5.4: NOESY Spectra - Chemistry LibreTexts". (2025-10-12). [Link][6]
  • "HSQC and HMBC | NMR Core Facility - Columbia University". [Link][2]
  • "7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts". (2023-02-11). [Link][3]

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A Technical Guide to the Validation of Biological Assay Results for 4,7-Dibromo-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of therapeutic applications. The strategic placement of halogen atoms on the indole ring can significantly modulate a compound's physicochemical properties and biological activity. This guide focuses on 4,7-dibromo-1H-indole derivatives, a class of compounds with considerable, yet underexplored, therapeutic potential. As a Senior Application Scientist, this document provides a framework for the validation of biological assay results for these derivatives, drawing upon established methodologies and data from structurally related brominated indoles to offer a predictive comparison.

The Significance of the this compound Scaffold

The indole ring system is a privileged structure due to its ability to mimic peptide structures and interact with a variety of biological targets.[1] Bromination, in particular, can enhance the lipophilicity of a molecule, potentially improving membrane permeability and oral bioavailability. Furthermore, the bromine atoms can act as key interaction points with biological targets, such as through halogen bonding, thereby influencing binding affinity and selectivity. The 4,7-disubstitution pattern on the indole ring offers a unique electronic and steric profile that warrants thorough investigation for novel pharmacological activities.

Key Biological Activities and Assay Validation

Based on the activities observed for other brominated indole derivatives, the primary therapeutic areas of interest for this compound derivatives are anticancer and antimicrobial applications. This section details the critical biological assays for validating these activities and provides insights into the interpretation of their results.

Anticancer Activity

Brominated indoles have demonstrated potent antiproliferative effects against various cancer cell lines.[2][3] The validation of anticancer activity involves a multi-faceted approach, starting with cytotoxicity screening and progressing to mechanistic studies.

The initial step in assessing anticancer potential is to determine a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HT29, Caco-2, MDA-MB-231) in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24-48 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM) and treat the cells for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3]

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Comparative Cytotoxicity of Brominated Indole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-BromoisatinHT29, Caco-2~100[2]
5-Bromo-1H-indole-Thiazole-OxadiazoleMDA-MB-2312.82 ± 0.33[3]
Doxorubicin (Reference)MDA-MB-2311.42 ± 0.17[3]

To understand the mechanism of cell death induced by the compounds, it is crucial to investigate their effects on apoptosis and the cell cycle.

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Lysis and Reagent Addition: After the treatment period, lyse the cells and add a luminogenic substrate for activated caspases-3 and -7.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.[2]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with the compounds, then harvest and fix them in ethanol.

  • Staining: Stain the cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the stained cells is directly proportional to the amount of DNA they contain, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]

Visualization of Experimental Workflow

Anticancer Assay Workflow cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Data Analysis Cell_Culture Cancer Cell Lines (e.g., HT29, MDA-MB-231) Compound_Treatment Treat with this compound Derivatives (Varying Conc.) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Caspase-3/7 Assay MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Flow Cytometry (PI Staining) MTT_Assay->Cell_Cycle_Analysis Data_Interpretation Determine IC50 Values, Apoptotic Activity, and Cell Cycle Arrest Apoptosis_Assay->Data_Interpretation Cell_Cycle_Analysis->Data_Interpretation

Caption: Workflow for the validation of anticancer activity.

Antimicrobial Activity

Indole derivatives have been recognized for their potential to combat drug-resistant bacteria.[4] The validation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) of the compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in a suitable broth medium.

  • Inoculation: Inoculate the wells of a microtiter plate containing the compound dilutions with a standardized bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.[5]

Data Presentation: Comparative Antimicrobial Activity of Brominated Indole Derivatives

Compound/DerivativeBacterial StrainMIC (mM)Reference
5-Bromo-1H-indole-Thiazole-OxadiazoleS. aureus0.312[3]
5-Bromo-1H-indole-Thiazole-OxadiazoleE. coli0.625[3]
6-Bromoindolglyoxylamide PolyamineS. aureus-[4]
6-Bromoindolglyoxylamide PolyamineP. aeruginosa-[4]

Authoritative Grounding and Mechanistic Insights

The biological activities of indole derivatives are often attributed to their ability to interact with key enzymes and signaling pathways. For instance, many indole-based compounds have been developed as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) that are crucial for cancer cell proliferation.[6][7]

Visualization of a Potential Signaling Pathway

Apoptosis_Signaling_Pathway Compound This compound Derivative Kinase Target Kinase (e.g., EGFR, CDK) Compound->Kinase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Caspase_Activation Caspase Cascade Activation Kinase->Caspase_Activation Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces

Caption: Hypothetical inhibition of a pro-survival kinase signaling pathway.

Conclusion and Future Directions

While direct experimental data on a broad series of this compound derivatives is currently limited in the public domain, the evidence from structurally related brominated indoles strongly suggests their potential as valuable scaffolds for the development of novel anticancer and antimicrobial agents. The validation of their biological activity requires a systematic approach employing a battery of well-established in vitro assays, as outlined in this guide.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive biological evaluation using the described protocols. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further preclinical development. The comparative data presented here for other brominated indoles serves as a critical benchmark for these future investigations.

References

  • Esmaeilpour, M., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 4068-4084.
  • Tala, S. R., et al. (2022). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. Journal of Medicinal Chemistry, 65(15), 10443-10465.
  • Al-Ghorbani, M., et al. (2023). Synthesis and Characterization of Novel Indole-Linked 1,3,4-Oxadiazoles: Evaluation of Anticancer, Antibacterial, and Antioxidant Activities. Chemical Methodologies, 7(7), 534-546.
  • Paul, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 10, 1061805.
  • Bourguet-Kondracki, M. L., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3043-3050.
  • Kumar, B. V. V. S., et al. (2022). Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Linked Azaindole Derivatives as Anticancer Agents. ResearchGate.
  • Paul, B., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 10, 1061805.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 28(20), 4037-4054.
  • Schmidt, A., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854.
  • Schnepel, C., & Sewald, N. (2017). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Angewandte Chemie International Edition, 56(42), 12892-12910.
  • Abdel-Maksoud, M. S., et al. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 25(21), 5190.
  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
  • Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Diseases and Therapy, 7(3), 347-358.
  • Butini, S., et al. (2020). A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus. Marine Drugs, 18(8), 415.
  • Goud, V., et al. (2019). Synthesis and biological evaluation of novel 4,7-dihydroxycoumarin derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(14), 1819-1824.
  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
  • Schnepel, C., & Sewald, N. (2017). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. Angewandte Chemie International Edition, 56(42), 12892-12910.
  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
  • Li, X., et al. (2023). A Designed Analog of an Antimicrobial Peptide, Crabrolin, Exhibits Enhanced Anti-Proliferative and In Vivo Antimicrobial Activity. International Journal of Molecular Sciences, 24(19), 14472.
  • Lukowski, A. L., et al. (2023). Enzymatic Halogenation of Terminal Alkynes. Journal of the American Chemical Society, 145(34), 18861-18866.
  • Lee, J. H., & Lee, J. (2010). Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin. Applied and Environmental Microbiology, 76(13), 4367-4374.
  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979.
  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(42), 28083-28102.

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 4,7-Dibromo-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor design, the indole scaffold has emerged as a privileged structure, forming the backbone of numerous approved and investigational drugs.[1][2][3][4] Its inherent ability to mimic the adenine region of ATP allows for competitive binding to the kinase active site. The strategic placement of substituents on the indole ring can profoundly influence potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific, yet under-explored, subclass: kinase inhibitors derived from the 4,7-dibromo-1H-indole scaffold.

While the broader class of indole-based kinase inhibitors is well-documented, specific and comprehensive efficacy data for derivatives bearing the 4,7-dibromo substitution pattern remains limited in publicly accessible literature. This guide, therefore, aims to provide a framework for comparison by examining related bromo-substituted indole compounds and outlining the established methodologies for evaluating their efficacy. This approach will equip researchers with the necessary tools to assess novel this compound derivatives as they emerge.

The Rationale for Bromine Substitution in Kinase Inhibitor Design

Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of bromine atoms can influence a molecule's properties in several ways:

  • Increased Lipophilicity: This can enhance membrane permeability and cellular uptake.

  • Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the pKa of the indole nitrogen, potentially influencing hydrogen bonding interactions within the kinase ATP-binding pocket.

  • Formation of Halogen Bonds: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the protein backbone, which can contribute to binding affinity and selectivity.

Comparative Efficacy of Bromo-Indole Kinase Inhibitors: A Look at the Landscape

Due to the scarcity of specific data on this compound kinase inhibitors, we will broaden our scope to include other bromo-substituted indole derivatives to illustrate the potential of this chemical space. The following table summarizes the efficacy of representative bromo-indole compounds against various kinase targets.

Compound ClassTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Bromo-indirubin derivativesCDK1/cyclin B, CK1, GSK3100 - 600--
3-Substituted bromo-indolesc-Src50,600 - 58,300--
4-Bromo-azaindole derivativeAurora B/C-GSK 10709163.2

Note: This table is illustrative and highlights the inhibitory potential of bromo-indole scaffolds. Direct comparison is challenging due to variations in assay conditions and target kinases.

One study on substituted indigoids, which are bis-indole derivatives, showed that brominated compounds exhibited inhibitory activity against several kinases involved in Alzheimer's disease, with IC50 values in the submicromolar range.[1] For instance, 6-Nitro-3'-N-oxime-indirubin and 5-amino-3'-N-oxime-indirubin showed potent inhibition of CDK1/cyclin B, CK1, and GSK3.[1] Another study on 3-substituted indoles reported that derivatives with a 3-nitrophenyl group showed inhibition of c-Src kinase with IC50 values in the micromolar range.[5]

While these examples do not feature the 4,7-dibromo substitution, they underscore the potential of bromine-containing indoles as a source of kinase inhibitors. The specific substitution pattern is crucial, as it dictates the orientation of the molecule within the ATP-binding pocket and the potential for key interactions with amino acid residues.

Methodologies for Efficacy Determination: A Step-by-Step Guide

To rigorously compare the efficacy of novel this compound derivatives, a standardized set of experimental protocols is essential. The following section details the key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay

This is the primary assay to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate (peptide or protein) - ATP - Test Compound (serial dilutions) - Assay Buffer mix Mix kinase and test compound reagents->mix 1. incubate_bind Incubate to allow binding mix->incubate_bind 2. initiate Initiate reaction with ATP/substrate mix incubate_bind->initiate 3. incubate_react Incubate at optimal temperature initiate->incubate_react 4. stop Stop reaction incubate_react->stop 5. detect Detect signal (e.g., luminescence, fluorescence) stop->detect 6. plot Plot % inhibition vs. log[inhibitor] detect->plot 7. calculate Calculate IC50 value plot->calculate 8.

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Prepare solutions of the purified kinase, its specific substrate, and ATP in an appropriate assay buffer.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase and varying concentrations of the test compound.

    • Incubate for a defined period to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding a mixture of the substrate and ATP. The concentration of ATP is critical and should be close to the Michaelis constant (Km) for accurate IC50 determination.

    • Incubate the reaction at an optimal temperature (e.g., 30°C or 37°C) for a specific duration.

  • Detection:

    • Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation).

    • The method of detection depends on the assay format. Common methods include:

      • Radiometric assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.

      • Luminescence-based assays: Measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).

      • Fluorescence-based assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Cellular Assays

While in vitro assays are crucial for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant measure of a compound's efficacy by taking into account factors like cell permeability and target engagement in a complex cellular environment.

Common Cellular Assays:

  • Western Blotting: This technique can be used to assess the phosphorylation status of the kinase's downstream substrates. A reduction in the phosphorylation of a known substrate in the presence of the inhibitor indicates cellular activity.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the effect of the inhibitor on the growth and survival of cancer cell lines that are known to be dependent on the target kinase.

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure the binding of the inhibitor to the target kinase within living cells.

Key Signaling Pathways in Cancer

Many kinases that are the targets of indole-based inhibitors play crucial roles in cancer progression. Understanding these pathways is essential for rational drug design and for interpreting the cellular effects of novel inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sources

A Strategic Guide to 4,7-Disubstituted Indoles: A Comparative Analysis of Alternatives to 4,7-Dibromo-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

The 4,7-disubstituted indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive molecules and functional materials.[1] For decades, 4,7-dibromo-1H-indole has served as a cornerstone building block, a versatile linchpin enabling the sequential introduction of diverse functionalities at the C4 and C7 positions through well-established organometallic cross-coupling reactions. However, the landscape of organic synthesis is perpetually evolving, driven by the pursuit of greater efficiency, atom economy, and novel reactivity.

This guide provides an in-depth comparison of modern alternatives to this compound. We will move beyond a simple catalog of reagents to explore the strategic and mechanistic underpinnings of two major alternative approaches: the use of other dihalogenated indoles with differential reactivity, and the more contemporary, atom-economical strategy of direct C-H functionalization. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes to complex indole derivatives.

The Incumbent: Understanding the Utility of this compound

This compound's utility stems from the presence of two carbon-bromine (C-Br) bonds on the indole's benzene ring. These bonds serve as reliable handles for a host of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. While both C-Br bonds possess similar intrinsic reactivity, selective mono-functionalization can often be achieved by carefully controlling stoichiometry and reaction conditions, followed by a second, distinct coupling reaction. A more powerful strategy, however, involves leveraging the differential reactivity of different halogens.

Alternative Strategy 1: Exploiting Halogen Reactivity Differentials

A sophisticated alternative to using a symmetric dibromide is to employ an indole scaffold substituted with two different halogens. The reactivity of carbon-halogen bonds in the key oxidative addition step of most cross-coupling cycles generally follows the order: C-I > C-Br > C-Cl. This predictable hierarchy allows for highly selective, sequential functionalization.

  • 4-Bromo-7-iodo-1H-indole and Isomers: These reagents are particularly powerful. The C-I bond can be selectively targeted with a palladium catalyst under milder conditions, leaving the C-Br bond intact for a subsequent, more forcing reaction. This orthogonality provides a clean and high-yielding route to introduce two different substituents with minimal byproduct formation.

  • 4,7-Dichloro-1H-indole: While less reactive than its dibromo counterpart, 4,7-dichloro-1H-indole offers an alternative where the higher activation barrier of the C-Cl bonds can be advantageous for preventing undesired side reactions.[2] Its use often requires more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) or higher reaction temperatures.

Comparative Performance in Cross-Coupling Reactions

The choice of dihaloindole directly impacts the design and execution of a synthetic sequence. The following table summarizes the relative performance of different halogens in a representative Suzuki-Miyaura coupling.

FeatureC-I Bond (e.g., at C7)C-Br Bond (e.g., at C4)C-Cl Bond
Relative Reactivity HighestIntermediateLowest
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ with specialized ligands (e.g., SPhos, XPhos)
Typical Conditions Room temp. to 80 °C80 °C to 120 °C>100 °C, often with stronger bases
Key Advantage High reactivity allows for selective functionalization in the presence of other halogens.Good balance of reactivity and stability.Lower cost of chlorinated starting materials; high stability.
Key Disadvantage Higher cost of iodinated precursors; potential for light sensitivity.Can be difficult to differentiate from another C-Br bond without kinetic control.Can be sluggish and require specialized, expensive catalyst systems.
Experimental Protocol: Selective Sonogashira Coupling of a Dihaloindole

This protocol demonstrates the selective functionalization of a dihaloindole, a common strategy in the synthesis of complex indole derivatives.[3]

Reaction: Synthesis of a 4-alkynyl-7-iodoindole derivative via selective Sonogashira coupling.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-bromo-7-iodo-1H-indole starting material (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Solvent and Reagents Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1 equiv) followed by a degassed amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature. The high reactivity of the C-I bond ensures that the coupling occurs preferentially at the C7 position.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Alternative Strategy 2: Direct C-H Functionalization

The most significant paradigm shift away from pre-halogenated indoles is the direct functionalization of C-H bonds.[4] This approach is highly atom-economical and can significantly shorten synthetic sequences by avoiding halogenation and dehalogenation steps. The primary challenge in C-H functionalization of indole is regioselectivity; the C-H bonds on the pyrrole ring (C2 and C3) are inherently more reactive than those on the benzene ring (C4-C7).[5][6] Therefore, these methods rely on clever strategies to direct reactivity to the desired C4 or C7 positions.

A. Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique that uses a directing metalation group (DMG) to temporarily chelate a strong organolithium base (like n-BuLi or s-BuLi), positioning it to deprotonate a specific, adjacent C-H bond.[7][8]

  • Causality of Direction: The DMG, typically installed on the indole nitrogen, contains a heteroatom (O or N) that acts as a Lewis base, coordinating to the lithium cation.[9][10] This interaction brings the highly basic alkyl anion into close proximity to the C7 proton, leading to its selective abstraction over other, more electronically acidic protons. The resulting aryllithium species can then be quenched with a wide variety of electrophiles.

  • Common Directing Groups:

    • Pivaloyl (Piv): A simple and effective DMG that can direct metalation to C7.

    • Di-tert-butylphosphinoyl (P(O)tBu₂): A highly effective group for C7 functionalization.[11][12]

    • Carbamoyl: Can also be used to direct metalation.

Directed_Ortho_Metalation cluster_start Starting Material cluster_reagents Reagents Start N-Protected Indole (DMG at N1) Intermediate Chelated Intermediate Start->Intermediate Coordination Base Organolithium Base (e.g., s-BuLi) Base->Intermediate Deprotonation at C7 Electrophile Electrophile (E+) (e.g., I₂, TMSCl) Product C7-Functionalized Indole Electrophile->Product Aryllithium C7-Lithiated Indole Intermediate->Aryllithium Formation Aryllithium->Product Electrophilic Quench

B. Transition Metal-Catalyzed C-H Activation

In recent years, transition-metal catalysis has emerged as a premier strategy for site-selective C-H functionalization.[4][13] Similar to DoM, these methods typically employ a directing group to steer a metal catalyst (commonly palladium, rhodium, or ruthenium) to a specific C-H bond.

  • Mechanism of Action: The directing group coordinates to the metal center, forming a stable metallacyclic intermediate. This pre-organization facilitates the cleavage of a specific C-H bond via mechanisms like concerted metalation-deprotonation (CMD). The resulting organometallic species then engages in a catalytic cycle to forge a new bond (e.g., C-C, C-N, C-O).

  • Site Selectivity: The regiochemical outcome (e.g., C4 vs. C7) can be controlled by the choice of directing group, catalyst, and ligands. For instance, installing a directing group at the N1 position often favors C7 functionalization, while a DG at the C3 position can direct reactions to the C4 position.[11][12]

  • Versatility: This strategy has been successfully applied to a wide range of transformations, including arylation, alkenylation, acylation, and borylation, offering a modular entry to diverse 4,7-disubstituted indoles.[11]

CH_Activation_Cycle Pd_0 Pd(0) Pd_II_Aryl Ar-Pd(II)-X Pd_0->Pd_II_Aryl Oxidative Addition Intermediate Metallacycle Intermediate Pd_II_Aryl->Intermediate Coordination Pd_II_Indole Indole-Pd(II)-Ar Pd_II_Indole->Pd_0 Reductive Elimination Product C7-Aryl-Indole Pd_II_Indole->Product Intermediate->Pd_II_Indole C-H Activation (CMD) Start N-DG-Indole Start->Intermediate ArylHalide Ar-X ArylHalide->Pd_II_Aryl

Experimental Protocol: Transition-Metal-Free Directed C-H Borylation

This protocol, based on the work of Lei and coworkers, showcases a metal-free approach to C4/C7 functionalization, which is a significant advance in sustainable chemistry.[11][12]

Reaction: Boron-mediated directed C-H borylation of an N-pivaloyl-indole at the C7 position.

  • Reactor Setup: In a glovebox, add N-pivaloylindole (1.0 equiv) to an oven-dried vial equipped with a magnetic stir bar.

  • Reagent Addition: Add the solvent (e.g., 1,2-dichloroethane) followed by BBr₃ (1.5 equiv) at room temperature.

  • Reaction Execution: Seal the vial and stir the mixture at 80 °C. The pivaloyl group directs the borylation to the C7 position.

  • Monitoring: Monitor the reaction by taking aliquots and analyzing via GC-MS or ¹H NMR after a mini-aqueous workup.

  • Workup and Derivatization: After completion, cool the reaction to 0 °C and cautiously quench with an alcohol (e.g., methanol). The solvent is removed under reduced pressure. The resulting boronic acid can be unstable and is often converted directly to a more stable pinacol boronate ester by treatment with pinacol and a base in an appropriate solvent.

  • Purification: The final boronate ester product is purified by flash column chromatography. This borylated indole is now a versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions.

Conclusion and Strategic Outlook

While this compound remains a valuable and reliable tool, the modern synthetic chemist has a powerful and expanding arsenal of alternatives.

  • For controlled, sequential synthesis, mixed dihaloindoles like 4-bromo-7-iodo-1H-indole offer superior regiochemical control compared to their symmetric counterparts. The predictable reactivity hierarchy of the halogens allows for a robust and logical design of complex synthetic routes.

  • For atom economy and step efficiency, direct C-H functionalization strategies are unparalleled. Directed ortho-metalation provides a classic and effective route, while transition-metal-catalyzed C-H activation represents the state-of-the-art, offering broad scope and functional group tolerance. The development of metal-free borylation methods further enhances the sustainability of this approach.

The optimal choice of reagent or strategy is not universal; it depends on the specific target molecule, available starting materials, required functional group tolerance, and project goals regarding cost, scale, and environmental impact. By understanding the underlying principles of reactivity and the causality behind these advanced synthetic methods, researchers can make more informed and strategic decisions, accelerating the discovery and development of next-generation indole-based compounds.

References

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  • Li, G., et al. (2022). Enantioselective Friedel–Crafts Reaction for the Synthesis of 4,7-Difunctionalized Indoles Featuring a Chiral Heteroatom-Substituted Quaternary Carbon at the C7 Position. The Journal of Organic Chemistry, 87(11), 7246–7256. [Link]
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  • Zhang, Y., et al. (2020). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives.
  • Li, B., et al. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Chinese Chemical Letters, 32(10), 2929-2940. [Link]
  • Gribble, G. W. (2010). Metalation of Indole. In Heterocyclic Scaffolds II, pp. 125-186. Springer. [Link]
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Analysis of the Structure-Activity Relationship (SAR) of 4,7-Dibromo-1H-indole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of the 4,7-dibromo-1H-indole scaffold reveals a notable absence of systematic structure-activity relationship (SAR) studies in publicly available scientific literature. While the broader indole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in numerous biologically active compounds, the specific 4,7-dibromo substitution pattern remains largely unexplored in terms of its therapeutic potential and the impact of structural modifications on its activity. [1][2][3]

This guide, therefore, serves not as a direct comparison of existing analogs, but as an analysis of the current research landscape, highlighting the untapped potential of the this compound scaffold. We will delve into the known biological activities of related brominated indoles and the general principles of indole SAR to provide a forward-looking perspective for researchers, scientists, and drug development professionals interested in this chemical space.

The Indole Scaffold: A Foundation for Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor are key to its versatile interactions with various biological targets. This has led to the development of indole-based drugs across a wide spectrum of therapeutic areas, including oncology, neurology, and infectious diseases.

In the realm of oncology, indole derivatives have been successfully developed as kinase inhibitors, antimitotic agents, and modulators of various signaling pathways.[4][5][6][7][8] The planarity of the indole ring allows it to fit into the ATP-binding pocket of many kinases, a common strategy in the design of targeted cancer therapies.[6][8]

Bromination of the Indole Ring: A Strategy for Potency and Selectivity

Halogenation, particularly bromination, is a common tactic in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity. In the context of indoles, brominated derivatives, often found in marine natural products, have demonstrated potent and diverse biological activities. However, the specific contribution of a 4,7-dibromo substitution pattern to the pharmacological profile of the indole scaffold has not been systematically investigated.

The Unexplored SAR of this compound Analogs

A thorough search of scientific databases reveals a significant gap in the literature concerning the synthesis and biological evaluation of a series of this compound analogs. While individual compounds with this scaffold may exist in chemical libraries, dedicated studies that systematically modify different positions of the indole ring (such as the N1, C2, C3, C5, and C6 positions) and evaluate the resulting changes in activity are not available.

This lack of data prevents the construction of a traditional SAR comparison guide. Key questions that remain unanswered include:

  • Influence of N1-Substitution: How does the introduction of various substituents at the indole nitrogen affect the activity and selectivity? Would alkyl, aryl, or acyl groups enhance or diminish the biological effects?

  • Role of C2 and C3 Functionalization: What is the impact of introducing different functional groups at the C2 and C3 positions, which are known to be crucial for the activity of many indole-based drugs?

  • Modification of the Benzene Ring: Could further substitution on the benzene portion of the indole (at C5 and C6) fine-tune the electronic properties and lead to improved potency or a different pharmacological profile?

A Path Forward: Proposed Research Directions and Experimental Protocols

To unlock the potential of the this compound scaffold, a systematic investigation is warranted. Below, we outline a potential research workflow and key experimental protocols that could be employed to build a comprehensive SAR understanding.

Logical Research Workflow

Caption: Proposed workflow for the systematic SAR study of this compound analogs.

Experimental Protocols

1. General Procedure for N1-Alkylation of this compound:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, THF) at 0 °C, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. In Vitro Antiproliferative Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound analogs for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

3. Kinase Inhibition Assay (Example: Generic KinaseGlo® Assay):

  • Prepare a reaction mixture containing the kinase, substrate, and ATP in a buffer solution.

  • Add the test compounds (analogs of this compound) at various concentrations.

  • Incubate the mixture at room temperature for a specified period (e.g., 60 minutes).

  • Add the KinaseGlo® reagent, which measures the amount of remaining ATP.

  • Measure the luminescence using a luminometer.

  • A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, stronger inhibition by the compound.

  • Calculate IC50 values from the dose-response curves.

Conclusion and Future Outlook

The this compound scaffold represents a significant, yet underexplored, area in medicinal chemistry. The lack of systematic SAR studies presents a clear opportunity for researchers to pioneer the investigation of this chemical space. By applying established synthetic methodologies and biological screening protocols, it is highly probable that novel and potent bioactive molecules can be discovered. The insights gained from such studies will not only expand our understanding of indole pharmacology but could also pave the way for the development of new therapeutic agents for a range of diseases. This guide, while unable to provide a retrospective comparison, aims to be a catalyst for future research into the promising, yet uncharted, territory of this compound analogs.

References

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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for the Verification of 4,7-dibromo-1H-indole Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Halogenated Heterocycles

In the landscape of drug discovery and development, halogenated indoles are privileged scaffolds, serving as foundational building blocks for a multitude of therapeutic agents.[1] The introduction of halogen atoms, such as bromine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[2] The synthesis of specifically substituted isomers, like 4,7-dibromo-1H-indole, is often a multi-step process where the potential for isomeric impurities necessitates rigorous analytical verification.[3][4] For researchers and drug development professionals, the unambiguous confirmation of the correct isomer and elemental composition is not merely a quality control step; it is a critical prerequisite for advancing a compound to further biological screening and ensuring the validity of subsequent structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of analytical techniques, establishing why High-Resolution Mass Spectrometry (HRMS) is the definitive method for the verification of this compound.

The Unambiguous Power of High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) operates by measuring the mass-to-charge ratio (m/z) of ions.[5][6] However, not all mass spectrometers are created equal. The distinction between low-resolution and high-resolution instruments is paramount in the context of synthetic product verification. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap-based systems, provide two crucial data points with exceptional precision: exact mass and true isotopic distribution .[7][8][9]

  • Exact Mass and Mass Accuracy: Unlike nominal mass (the integer mass of the most abundant isotope), exact mass is the calculated mass of a molecule based on the sum of the exact masses of its constituent isotopes. HRMS instruments can measure this value to within 5 parts-per-million (ppm) or less, allowing for the confident determination of a molecule's elemental formula.[10] This capability is essential for distinguishing the target product from potential isobaric impurities (molecules with the same nominal mass but different elemental formulas).

  • Isotopic Pattern Fidelity: The natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ⁷⁹Br, ⁸¹Br) creates a characteristic isotopic pattern in a mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] For a dibrominated compound like this compound, this results in a highly predictable and unique M:M+2:M+4 peak pattern with a relative intensity ratio of approximately 1:2:1. HRMS can resolve these isotopic peaks with baseline separation, allowing for a direct comparison between the experimentally observed pattern and the theoretical model, providing a secondary, powerful layer of verification.[12]

Comparative Analysis: HRMS vs. Alternative Techniques

While other analytical techniques are valuable in organic chemistry, they each possess inherent limitations for the specific task of verifying halogenated products, highlighting the superiority of HRMS.

TechniqueCore PrincipleStrengths for this compound VerificationInherent Limitations
High-Resolution Mass Spectrometry (HRMS) Measures exact mass-to-charge ratio (m/z) with high precision and resolving power.[5]Provides unambiguous elemental formula via <5 ppm mass accuracy.[10] Confirms the presence of two bromine atoms through a clear 1:2:1 isotopic pattern.[11] Extremely high sensitivity.Does not inherently provide information on the position of the bromine atoms (isomerism). Requires coupling with chromatography (LC-MS) for mixture analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) within a molecule's chemical environment.[13]Gold standard for determining the precise 3D structure and connectivity, confirming the 4,7-substitution pattern.[14]Relatively low sensitivity, requiring milligram quantities of purified sample. Complex spectra can arise from mixtures, making interpretation difficult. Does not directly provide molecular formula.
Low-Resolution Mass Spectrometry (LRMS) Measures nominal (integer) mass-to-charge ratio.Fast and simple method to confirm the nominal molecular weight. Can show an isotopic pattern, but peaks are often not fully resolved.Cannot distinguish between isobaric compounds. The isotopic pattern may be distorted or unclear, leading to ambiguity. Insufficient for definitive formula confirmation.
Elemental Analysis (CHNX) Combustion analysis to determine the percentage composition of C, H, N, and Halogens.Provides the empirical formula of a bulk sample.Cannot distinguish between isomers (e.g., this compound vs. 5,6-dibromo-1H-indole). Requires a highly pure sample and is destructive.

As the table illustrates, while NMR is essential for confirming the 4,7- substitution pattern, HRMS is the most direct and sensitive technique for validating the correct elemental composition and the presence of the two bromine atoms in a single, rapid analysis.

Experimental Workflow: A Self-Validating Protocol

The strength of the HRMS verification method lies in its self-validating nature. The protocol is designed to generate two independent but complementary data points—exact mass and isotopic pattern—that must both align with the theoretical values for the target compound.

HRMS_Workflow cluster_prep Sample Handling cluster_analysis HRMS Analysis cluster_validation Data Validation A Crude or Purified Synthesis Product B Dissolve ~1 mg in 1 mL (e.g., Methanol/Acetonitrile) A->B C Dilute to ~1-10 µg/mL for Infusion or LC-MS B->C D Instrument Setup (e.g., Orbitrap, FT-ICR) C->D E Data Acquisition (Positive ESI Mode, >60,000 Resolution) D->E F Extract Monoisotopic Peak (Exact Mass) E->F H Compare Experimental vs. Theoretical Data F->H G Analyze Isotopic Cluster (M, M+2, M+4 Pattern) G->H I Final Confirmation (<5 ppm Error & Correct Ratio) H->I J Verified Product: This compound

Sources

A Comparative Guide to the Reactivity of 4,7-Dibromo-1H-indole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Their utility lies in the strategic functionalization of core scaffolds through transition-metal-catalyzed cross-coupling reactions. Among these, the indole framework stands out as a "privileged structure," forming the backbone of numerous pharmaceuticals and natural products.[1] This guide provides an in-depth comparison of the reactivity of 4,7-dibromo-1H-indole with other halogenated indoles, offering field-proven insights and experimental data to inform synthetic strategy.

The this compound scaffold is a particularly valuable intermediate.[2] The two bromine atoms at distinct positions on the benzene portion of the indole ring offer opportunities for sequential and site-selective functionalization, enabling the rapid generation of diverse molecular architectures.[2][3] Understanding the nuanced differences in reactivity between these two positions, and in comparison to other halo-indoles, is paramount for achieving desired synthetic outcomes efficiently and selectively.

The Underlying Principles of Reactivity in Halogenated Indoles

The reactivity of a halogenated indole in cross-coupling reactions is not uniform; it is a function of several interrelated factors:

  • Nature of the Halogen: The rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[4][5] The reactivity trend follows the C-X bond strength: C-I < C-Br < C-Cl. Consequently, iodoindoles are generally more reactive than bromoindoles, which in turn are more reactive than chloroindoles, often requiring more forcing conditions or specialized catalyst systems.

  • Electronic Effects: Halogen atoms exert a dual electronic influence: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). This interplay modulates the electron density at different positions of the indole ring, influencing the ease of oxidative addition.[6] The position of the halogen relative to the indole nitrogen significantly impacts the electronic environment of the C-X bond.

  • Steric Hindrance: The steric environment around the C-X bond can influence the approach of the bulky palladium catalyst. Positions flanked by other substituents may exhibit reduced reactivity. In this compound, the C4-Br bond is adjacent to the fused pyrrole ring, while the C7-Br bond is ortho to the N-H group, creating distinct steric environments.

  • Catalyst System: The choice of palladium precursor, ligand, base, and solvent has a profound impact on reactivity and selectivity.[1][7] Bulky, electron-rich phosphine ligands, for instance, can facilitate the oxidative addition of less reactive C-Br and C-Cl bonds and can be crucial for preventing catalyst inhibition in polyhalogenated systems.[4][8]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

We will now examine the performance of this compound in three cornerstone cross-coupling reactions, comparing it with other relevant halogenated indoles.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a workhorse for creating C(sp²)-C(sp²) bonds.[1]

Causality of Reactivity: In dihalogenated systems like this compound, achieving mono-functionalization requires exploiting the subtle reactivity differences between the two C-Br bonds. The C4 position is generally considered more electron-deficient than the C7 position, making the C4-Br bond more susceptible to oxidative addition. This inherent electronic bias forms the basis for site-selective couplings. However, this selectivity can often be modulated or even reversed by the choice of catalyst and reaction conditions, a principle known as "catalyst-controlled" selectivity.[9][10]

Diagram: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate base Base base->transmetalation boronic R'-B(OR)₂ boronic->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' product->reductive_elimination Ar-X Ar-X Ar-X->oxidative_addition

Caption: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Comparative Data: Suzuki-Miyaura Coupling of Bromoindoles

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-BromoindolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃EthanolMW, 100High (not specified)[1]
5-BromoindoleArylboronic acidPd(OAc)₂ / SPhosK₂CO₃H₂O:ACN37Good (not specified)[1]
4-Chloro-1H-indolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₂NHDMANot specified81% (after cyclization)[11]
This compoundArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100~70-90% (Mono-C4)Hypothetical data based on typical conditions for dibromoarenes
This compoundArylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene110>60% (Mono-C7)Hypothetical data illustrating catalyst-controlled selectivity

Note: Specific comparative data for this compound was not available in the search results. The data presented is representative of typical outcomes for achieving site-selectivity in dihaloarenes based on established principles.[9][12]

Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling at C4 of this compound

This protocol is a self-validating system designed for robustness.

  • Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). To this stirring suspension, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 equiv.).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), comparing against the starting material. The desired mono-coupled product will have a different Rf value and a corresponding mass peak.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 4-aryl-7-bromo-1H-indole product.

The Heck reaction forms a C-C bond between an organohalide and an alkene.[13][14] The reactivity generally follows the C-X bond strength, making iodoindoles more amenable than bromoindoles.[13]

Causality of Reactivity: For the Heck reaction, catalyst systems often employ palladium salts like Pd(OAc)₂ or Na₂PdCl₄ with phosphine ligands.[13][15] The choice of ligand is critical for stabilizing the active Pd(0) species and promoting the reaction, especially with less reactive aryl bromides and chlorides.[16] Aqueous conditions have been successfully developed for halo-indoles, offering a greener alternative to traditional organic solvents.[13]

Comparative Data: Heck Coupling of Halo-indoles with Acrylic Acid

SubstrateCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
5-IodoindoleNa₂PdCl₄ˢSPhosNa₂CO₃CH₃CN/H₂OMW, 8085[13]
5-BromoindoleNa₂PdCl₄ˢSPhosNa₂CO₃CH₃CN/H₂OMW, 8065[13]
5-ChloroindoleNa₂PdCl₄ˢSPhosNa₂CO₃CH₃CN/H₂OMW, 8035[13]

This data clearly illustrates the expected reactivity trend of I > Br > Cl for halogenated indoles under these specific Heck conditions.[13] For this compound, one would anticipate reactivity comparable to or slightly lower than 5-bromoindole, with the potential for di-olefination under more forcing conditions. Selective mono-olefination would again depend on catalyst control to favor the more electronically activated C4 position.

Diagram: General Experimental Workflow for Cross-Coupling

Experimental_Workflow start Combine Reactants (Halo-indole, Coupling Partner, Base) inert Establish Inert Atmosphere (Evacuate/Backfill Ar or N₂) start->inert add_solvent Add Degassed Solvent(s) inert->add_solvent add_catalyst Add Catalyst/Ligand add_solvent->add_catalyst react Heat and Stir (Monitor by TLC/LC-MS) add_catalyst->react workup Aqueous Workup (Dilute, Extract, Dry) react->workup purify Purification (Column Chromatography) workup->purify product Isolate Pure Product purify->product

Caption: A standard workflow for setting up and processing a cross-coupling reaction.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines.[17][18] This reaction is fundamental in medicinal chemistry, where the introduction of nitrogen-containing functional groups is a common strategy for modulating pharmacological properties.

Causality of Reactivity: The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[7][17] The choice of base (often a strong, non-nucleophilic one like NaOtBu or K₃PO₄) and a sterically demanding phosphine ligand is crucial for an efficient reaction, especially with less reactive aryl halides.[7][19]

For this compound, sequential amination is feasible. The first amination is expected to occur preferentially at the C4 position. The introduction of an electron-donating amino group at C4 will deactivate the indole ring towards further oxidative addition, meaning the second amination at C7 will require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).

Comparative Data: Buchwald-Hartwig Amination of Aryl Bromides

SubstrateAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl Bromides (General)Primary/Secondary AminesPd(OAc)₂ / Hindered PhosphineNaOtBuToluene80-110Generally High[7][20]
Aryl Chlorides (General)Primary/Secondary AminesPd₂(dba)₃ / Hindered BiarylphosphineNaOtBuDioxane100-120Good to High[20]
This compoundMorpholine (1.1 equiv)Pd₂(dba)₃ / RuPhosNaOtBuToluene80~85% (Mono-C4)Hypothetical data based on typical conditions for selective amination
This compoundMorpholine (2.5 equiv)Pd₂(dba)₃ / RuPhosNaOtBuToluene110>70% (Di-amination)Hypothetical data based on typical conditions for exhaustive amination

Experimental Protocol: Selective Mono-Amination of this compound

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir the palladium precursor (e.g., Pd₂(dba)₃) and the appropriate ligand (e.g., RuPhos) in an anhydrous, aprotic solvent like toluene for 15-20 minutes.

  • Reaction Setup: In a separate oven-dried vessel, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 2.0 equiv.).

  • Reagent Addition: Under an inert atmosphere, add the solvent (e.g., toluene), followed by the amine (1.1-1.2 equiv.), and finally the pre-formed catalyst solution.

  • Reaction: Seal the vessel and heat to 80-100 °C, stirring until the starting material is consumed as judged by LC-MS.

  • Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and dilute with ethyl acetate. Filter through a pad of celite to remove palladium black. Separate the layers, wash the organic phase with brine, and dry over Na₂SO₄.

  • Purification: After concentrating the solvent, purify the product via flash column chromatography to obtain the desired 4-amino-7-bromo-1H-indole.

Conclusion and Outlook

This compound emerges as a highly versatile and strategic building block. Its reactivity is governed by a predictable yet tunable hierarchy. In palladium-catalyzed cross-coupling reactions, the C4-Br bond is generally more reactive than the C7-Br bond due to electronic factors. This inherent bias allows for selective mono-functionalization under carefully controlled conditions.

Compared to other monohalogenated indoles, the reactivity of each bromine in this compound is broadly similar to that of other bromoindoles, but the presence of the second halogen offers a subsequent handle for diversification. The general reactivity trend of halo-indoles (I > Br > Cl) holds true, positioning this compound as a substrate of moderate reactivity, offering a good balance between stability and synthetic utility.

The key to unlocking the full potential of this scaffold lies in the judicious selection of the catalyst system. By leveraging modern, sterically hindered and electron-rich ligands, chemists can achieve high yields and exquisite control over site-selectivity, enabling the efficient construction of complex, functionalized indole derivatives for applications across the chemical sciences.

References

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A Comparative Guide to a Robust HPLC Purity Assessment of Synthesized 4,7-dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount.[1][2] 4,7-dibromo-1H-indole serves as a critical building block in the synthesis of a variety of pharmacologically active molecules, including potent kinase inhibitors for cancer therapy.[3][4][5] Its specific dibromination pattern at the 4 and 7 positions provides a unique scaffold for creating complex molecular architectures.[4] Consequently, a validated High-Performance Liquid Chromatography (HPLC) method for assessing its purity is not merely a quality control measure but a cornerstone for ensuring the reliability and reproducibility of downstream synthetic steps and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[6]

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of this compound. Moving beyond a simple recitation of parameters, we will delve into the scientific rationale behind the selection of stationary phases, mobile phases, and detection settings. The aim is to equip researchers, scientists, and drug development professionals with a robust framework for developing and implementing a self-validating HPLC protocol that guarantees the highest degree of confidence in their analytical results.

The Criticality of Purity in Pharmaceutical Intermediates

The presence of impurities in a synthetic intermediate like this compound can have cascading effects on the entire drug development pipeline. These impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[7] Even trace amounts can potentially interfere with subsequent reactions, lead to the formation of undesired side products, and complicate the purification of the final API. A well-developed HPLC method is therefore essential for the clear separation and quantification of the main compound from any potential impurities.[1]

Comparing HPLC Methodologies: A Data-Driven Approach

The most common and effective approach for analyzing non-polar to moderately polar compounds like this compound is Reverse-Phase HPLC (RP-HPLC).[7][8] In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase.[8] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[9]

Stationary Phase Selection: The Heart of the Separation

The choice of the stationary phase, or column, is a pivotal parameter in HPLC method development.[6] For halogenated indoles, C18 (octadecylsilane) columns are the most widely used due to their high hydrophobicity and excellent separation capabilities for a broad range of organic molecules.[9]

Stationary PhaseParticle Size (µm)Pore Size (Å)Key Advantages & Considerations
C18 (Recommended) 3.5 - 5100 - 120Provides excellent retention and resolution for dibrominated indoles. Offers a good balance between efficiency and backpressure.
C83.5 - 5100 - 120Less retentive than C18, which can be advantageous for faster analysis times if resolution is sufficient. May be suitable for less complex sample matrices.
Phenyl-Hexyl3.5 - 5100 - 120Offers alternative selectivity due to π-π interactions with the indole ring. Can be beneficial if C18 or C8 columns fail to resolve critical impurity pairs.

Rationale for Recommending C18: The two bromine atoms on the indole ring significantly increase the hydrophobicity of the this compound molecule. A C18 stationary phase provides strong hydrophobic interactions, leading to better retention and, consequently, a greater opportunity to separate it from closely related impurities which may have minor differences in polarity.

Mobile Phase Composition: Fine-Tuning the Separation

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH).[10] The ratio of these solvents determines the eluting strength of the mobile phase.

Comparison of Mobile Phase Strategies:

  • Isocratic Elution: The composition of the mobile phase remains constant throughout the analysis. This approach is simpler and results in more reproducible retention times. However, it may not be suitable for complex samples containing compounds with a wide range of polarities.

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the organic solvent.[10] This allows for the efficient elution of both polar and non-polar compounds in a single run, often resulting in sharper peaks and improved resolution for later-eluting compounds.[10]

For the analysis of synthesized this compound, a gradient elution is generally preferred to ensure the separation of potential polar starting materials and less polar, more brominated byproducts.

Recommended Mobile Phase System:

  • Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acidic modifier helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape. Formic acid is a good choice for mass spectrometry (MS) compatibility.[11]

  • Solvent B: Acetonitrile (ACN) with 0.1% Formic Acid or 0.1% TFA. ACN is often preferred over methanol due to its lower viscosity, which results in lower backpressure, and its stronger elution strength in reverse-phase chromatography.

Experimental Workflow & Protocols

A robust analytical method requires a well-defined and reproducible workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (e.g., ACN/Water) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample C->D E Gradient Elution D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Generate Report H->I

Caption: A streamlined workflow for the HPLC purity assessment of this compound.

Detailed Step-by-Step HPLC Protocol

This protocol is a robust starting point for the analysis of this compound. Optimization may be required based on the specific impurity profile of the synthesized material.

  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm. Indoles typically exhibit strong absorbance around this wavelength.[12] A photodiode array (PDA) detector can be used to assess peak purity and identify the optimal detection wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 0.5 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

Interpreting the Results: A Self-Validating System

A well-developed HPLC method should provide a chromatogram with a sharp, symmetrical peak for this compound, well-resolved from any impurity peaks.

Chromatogram cluster_chrom Hypothetical Chromatogram xaxis Retention Time (min) yaxis Absorbance (AU) origin->xaxis origin->yaxis path imp1 Impurity A (Polar) main This compound imp2 Impurity B (Non-Polar) 1,0 1,0 path->1,0 1.8,0.1 1.8,0.1 1,0->1.8,0.1 2,1 2,1 1.8,0.1->2,1 2.2,0.1 2.2,0.1 2,1->2.2,0.1 3,0 3,0 2.2,0.1->3,0 4.5,0.2 4.5,0.2 3,0->4.5,0.2 5,4 5,4 4.5,0.2->5,4 5.5,0.2 5.5,0.2 5,4->5.5,0.2 6.5,0 6.5,0 5.5,0.2->6.5,0 6.8,0.1 6.8,0.1 6.5,0->6.8,0.1 7,0.5 7,0.5 6.8,0.1->7,0.5 7.2,0.1 7.2,0.1 7,0.5->7.2,0.1 9,0 9,0 7.2,0.1->9,0

Caption: An ideal chromatogram showing baseline separation of the main compound from impurities.

The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a method to be considered self-validating, it should consistently produce reproducible results with good peak shapes and resolution. System suitability tests, such as replicate injections of a standard to check for consistent retention times and peak areas, should be performed before analyzing any samples.[7]

Conclusion

The purity assessment of this compound by HPLC is a critical step in the pharmaceutical development process. By systematically selecting the appropriate stationary phase, optimizing the mobile phase composition, and adhering to a well-defined experimental protocol, a robust and reliable analytical method can be established. A C18 column with a water/acetonitrile gradient containing an acidic modifier provides an excellent starting point for achieving the necessary resolution and sensitivity. This guide offers a comprehensive framework for developing a scientifically sound and self-validating HPLC method, ultimately ensuring the quality and integrity of this vital synthetic intermediate.

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The Untapped Therapeutic Potential of 4,7-Dibromo-1H-Indole Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Cornerstone of Modern Therapeutics

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of medicinal chemistry's most "privileged" scaffolds. Its unique structural and electronic properties allow it to interact with a multitude of biological targets, forming the core of numerous natural products and synthetic drugs.[1][2] The therapeutic landscape is rich with indole-containing molecules that have revolutionized patient care, from the anti-inflammatory effects of Indomethacin to the potent anticancer activities of Vinca alkaloids and modern kinase inhibitors like Sunitinib.[3] The strategic modification of the indole ring, particularly through halogenation, has been a fruitful avenue for enhancing biological activity. Bromination, in particular, can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

This guide focuses on a specific, yet underexplored, subclass: 4,7-dibromo-1H-indole derivatives . While direct comparative studies on this specific substitution pattern against existing drugs are nascent, the broader family of bromoindoles and related indole derivatives has shown significant promise in preclinical studies. This document serves as a technical guide for researchers, synthesizing available data on related compounds to build a strong rationale for the investigation of this compound derivatives. We will objectively compare the performance of analogous indole compounds with established drugs, provide detailed experimental protocols for their evaluation, and explore potential mechanisms of action, thereby offering a roadmap for future research and development in this promising area.

Anticipated Biological Activities and Comparative Landscape

Based on extensive literature reviews of structurally related indole compounds, the this compound scaffold is predicted to exhibit significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Potential: Targeting Kinases and Proliferation Pathways

Indole derivatives are well-established as potent anticancer agents, with several FDA-approved drugs targeting protein kinases—enzymes that are often dysregulated in cancer.[1] For instance, Sunitinib, an indole-core drug, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The introduction of bromine atoms to the indole ring can enhance the potency of these compounds.

While specific IC50 values for this compound derivatives are not yet prevalent in published literature, we can create a comparative framework using data from other indole derivatives against common cancer cell lines, such as the MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) lines. This allows for a benchmark against which future studies on 4,7-dibromo analogs can be measured.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Indole Derivatives vs. Standard Drugs

Compound/DrugClassTarget/Mechanism (if known)MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)Reference(s)
Hypothetical this compound Derivative Indole DerivativeTo be determined (Predicted Kinase Inhibitor)To be determinedTo be determined
Indole-Thiophene Derivative (6a)Indole DerivativeNot Specified0.013 (in HCT116)Not Reported[1]
Indole-Oxadiazole Derivative (2e)Indole DerivativeEGFR Inhibitor17.86 (in HCT116)9.62[3]
Pyrrole-Indole Hybrid (3h)Indole DerivativeTubulin & Aromatase Inhibitor2.4 (in T47D)Not Reported[4]
Doxorubicin Standard Chemotherapy Topoisomerase II Inhibitor ~0.79 Not specified [5]
Gefitinib Kinase Inhibitor EGFR Inhibitor >100 ~8.27 [6]
Cisplatin Standard Chemotherapy DNA Cross-linking Agent Not specifiedNot specified[7]

Note: The data for indole derivatives are from different studies and represent various structural modifications beyond the 4,7-dibromo pattern. This table is for illustrative purposes to highlight the potential potency range of novel indole compounds.

A likely mechanism of action for novel anticancer indole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling growth, proliferation, and survival. Many existing indole-based anticancer drugs function as ATP-competitive inhibitors in the kinase domain.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival, Angiogenesis) ERK->Proliferation Enters Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indole This compound Derivative Indole->RTK Inhibits Indole->RAF Inhibits caption Fig 1: Potential Kinase Inhibition by Indole Derivatives.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of antibiotic-resistant bacteria is a global health crisis, necessitating the development of new classes of antimicrobial agents. Indole derivatives have demonstrated significant activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

The comparative efficacy of hypothetical this compound derivatives can be benchmarked against standard antibiotics using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Indole Derivatives vs. Standard Antibiotics

Compound/DrugClassStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Reference(s)
Hypothetical this compound Derivative Indole DerivativeTo be determinedTo be determined
Indole-Triazole Derivative (3d)Indole Derivative6.25 (MRSA)Not specified[7]
Indole-Thiadiazole Derivative (2h)Indole Derivative6.25Not specified[7]
AzithromycinMacrolide Antibiotic0.5 - 28[8]
Ampicillin β-Lactam Antibiotic ~250-500 ~500 [9]
Ciprofloxacin Fluoroquinolone Antibiotic Not specifiedNot specified[7]
Gentamicin Aminoglycoside Antibiotic Not specifiedNot specified

Note: Data for indole derivatives and antibiotics are compiled from various sources and are presented to illustrate a potential comparative framework.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized assays are critical for evaluating the biological activity of novel compounds. Below are detailed, step-by-step protocols for assessing anticancer and antimicrobial efficacy.

Protocol 1: In Vitro Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT_Workflow start Start plate_cells 1. Plate Cells (e.g., A549, MCF-7) in 96-well plate start->plate_cells incubate1 2. Incubate 24h (37°C, 5% CO2) plate_cells->incubate1 add_compound 3. Add Test Compound (this compound derivative) & Standard Drug (e.g., Doxorubicin) in serial dilutions incubate1->add_compound incubate2 4. Incubate 48-72h add_compound->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate 9. Calculate % Viability and IC50 Value read_absorbance->calculate caption Fig 2: Workflow for MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a 2x concentrated stock solution of the this compound derivative and a standard antibiotic (e.g., Ampicillin) in an appropriate solvent and dilute in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile MHB to all wells except the first column. Add 200 µL of the 2x concentrated compound to the first column. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and bringing the antimicrobial agents to their final desired concentrations.

  • Controls: Include a growth control well (bacteria in broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The indole scaffold is a proven platform for the development of highly effective therapeutics. While the specific biological activities of this compound derivatives remain to be fully elucidated, the extensive body of research on related bromoindoles and other substituted indoles strongly suggests their potential as potent anticancer and antimicrobial agents. This guide provides a comparative framework and detailed methodologies to empower researchers to systematically investigate this promising class of molecules. The data generated from such studies will be invaluable in determining if this compound derivatives can be developed into next-generation drugs to address the pressing challenges of cancer and antibiotic resistance.

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A Researcher's Guide to Absolute Structure Determination: A Comparative Analysis Focused on 4,7-Dibromo-1H-indole Products

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is a critical determinant of its biological activity and material properties.[1] For researchers working with chiral molecules, such as derivatives of 4,7-dibromo-1H-indole, an unambiguous assignment of absolute structure is not merely a final step in characterization but a foundational piece of data that guides further research and development. This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic methods for the absolute structure determination of these important compounds, grounded in experimental data and practical insights.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of molecules, including their absolute configuration.[2][3][4] The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound.[5] To elucidate the absolute configuration, the phenomenon of anomalous dispersion is leveraged.[2][6]

The Principle of Anomalous Dispersion

When X-rays interact with electrons in an atom, they are scattered. For most atoms and X-ray energies, this scattering is considered "normal." However, when the energy of the incident X-rays is near an absorption edge of an atom, anomalous dispersion occurs.[7][8] This results in a phase shift in the scattered X-rays, causing the scattering factor to become a complex number.[8]

Crucially, this phase shift breaks Friedel's Law, which states that the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Friedel or Bijvoet pair, are equal.[8][9] In a non-centrosymmetric crystal containing anomalous scatterers, the intensities of these Bijvoet pairs will differ.[9] This difference, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule.[10] The presence of heavy atoms, such as the bromine atoms in this compound, significantly enhances this anomalous scattering effect, making X-ray crystallography a particularly powerful tool for this class of compounds.[11]

Experimental Workflow for this compound Derivatives

A typical workflow for the absolute structure determination of a this compound derivative involves several key steps:

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Refinement & Validation Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Select high-quality single crystal Diffractometer Setup Diffractometer Setup Crystal Mounting->Diffractometer Setup Mount on goniometer Data Acquisition Data Acquisition Diffractometer Setup->Data Acquisition Optimize parameters (e.g., wavelength) Integration & Scaling Integration & Scaling Data Acquisition->Integration & Scaling Collect diffraction images Structure Solution Structure Solution Integration & Scaling->Structure Solution Extract reflection intensities Structure Refinement Structure Refinement Structure Solution->Structure Refinement Determine initial atomic positions Absolute Structure Determination Absolute Structure Determination Structure Refinement->Absolute Structure Determination Refine atomic parameters

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation from a suitable solvent. A crystal size of 0.1 to 0.3 mm in each dimension is generally sufficient.[11]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.[12]

  • Data Collection: The crystal is placed in an X-ray diffractometer.[13] For brominated compounds, either Molybdenum (Mo Kα) or Copper (Cu Kα) radiation can be used, with Cu Kα often providing a stronger anomalous signal for lighter atoms.[6][12] A complete and highly redundant dataset is collected, ensuring that Bijvoet pairs are measured accurately.[12]

  • Data Processing and Structure Solution: The collected diffraction images are processed to yield a list of reflection intensities.[14] The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

  • Structure Refinement: The initial model is refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural details.

  • Absolute Structure Determination: The absolute configuration is determined by analyzing the Bijvoet differences. This is typically done by refining a parameter, such as the Flack parameter or the Hooft parameter, which indicates the correct enantiomer.[15][16]

Data Interpretation: Flack and Hooft Parameters

The Flack parameter, x, is a widely used metric for determining absolute structure.[17] It is refined during the least-squares procedure and ideally converges to a value of 0 for the correct absolute structure and 1 for the inverted structure.[15][16] A value near 0.5 may indicate racemic twinning.[16] The standard uncertainty (s.u.) of the Flack parameter is crucial for a confident assignment.[15][17]

The Hooft parameter, y, is an alternative parameter based on a Bayesian statistical analysis of Bijvoet pairs and is often considered more robust, especially for weakly diffracting crystals or when the anomalous signal is weak.[10][16][18]

ParameterIdeal Value (Correct Structure)Ideal Value (Incorrect Structure)Indication of Racemic TwinningKey Consideration
Flack Parameter (x) ~ 0~ 1~ 0.5The standard uncertainty should be small (e.g., < 0.1) for a reliable assignment.[15][17]
Hooft Parameter (y) ~ 0~ 1~ 0.5Based on Bayesian statistics of Bijvoet pairs, can be more reliable in marginal cases.[10][18]

Spectroscopic Alternatives to X-ray Crystallography

While X-ray crystallography is the definitive method, obtaining suitable single crystals can be a significant bottleneck.[19] In such cases, solution-state spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful alternatives.[2][]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] A key advantage of VCD is that all chiral molecules possess vibrational modes and are therefore VCD active, eliminating the need for a specific chromophore.[2] The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT).[2][19] A good correlation between the experimental and calculated spectra for one enantiomer provides a confident assignment of the absolute configuration.[2][19] This technique has been successfully applied to determine the absolute configurations of brominated sesquiterpenes.[21]

Electronic Circular Dichroism (ECD)

ECD is based on the differential absorption of left and right circularly polarized UV-Vis light.[2][22] This technique requires the presence of a chromophore that absorbs in the UV-Vis region.[2] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with the theoretically calculated spectrum.[23][24]

Method Selection start Chiral this compound product crystal High-quality single crystal available? start->crystal xray X-ray Crystallography (Gold Standard) crystal->xray Yes spectroscopy UV-Vis Chromophore present? crystal->spectroscopy No ecd ECD Spectroscopy spectroscopy->ecd Yes vcd VCD Spectroscopy spectroscopy->vcd No

Figure 2: Decision tree for selecting an absolute structure determination method.

Comparative Analysis

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[2]Differential absorption of circularly polarized infrared light in solution.[2]Differential absorption of circularly polarized UV-Vis light in solution.[2]
Sample State Single crystal.[2]Solution or neat liquid.[2]Solution.[2]
Sample Amount ~0.1 mg.[2]1-10 mg.[2]0.1-1 mg.[2]
Key Requirement High-quality single crystal.[2]Chiral molecule with IR active vibrational modes.[2]Chiral molecule with a UV-Vis chromophore.[2]
Primary Output 3D molecular structure, Flack/Hooft parameter.[2]VCD spectrum for comparison with quantum chemical calculations.[2]ECD spectrum for comparison with quantum chemical calculations.[2]
Confidence Level Very high and unambiguous.High, with good correlation between experimental and calculated spectra.[2]High, with good correlation between experimental and calculated spectra.

Conclusion

For the absolute structure determination of this compound products, single-crystal X-ray crystallography remains the unparalleled gold standard. The presence of bromine atoms provides a strong anomalous scattering signal, leading to a highly reliable determination of the absolute configuration through the analysis of Bijvoet differences and the refinement of the Flack or Hooft parameters. However, in instances where obtaining high-quality single crystals proves challenging, VCD and ECD spectroscopy emerge as powerful and viable alternatives. The choice between these spectroscopic methods will depend on the specific molecular features of the this compound derivative, particularly the presence or absence of a UV-Vis chromophore. By understanding the principles, experimental requirements, and data interpretation of each technique, researchers can confidently select the most appropriate method to unambiguously determine the absolute structure of their chiral compounds, a critical step in advancing their research and development efforts.

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A Comparative Guide to the In Vitro and In Vivo Validation of Therapeutic Targets for 4,7-Dibromo-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of therapeutic targets for 4,7-dibromo-1H-indole derivatives, a class of compounds with significant potential in modern drug discovery.[1][2] We will delve into the critical in vitro and in vivo experimental workflows necessary to rigorously assess target engagement and therapeutic efficacy. This document is designed to empower researchers with the rationale behind experimental choices and to provide detailed, actionable protocols.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The addition of bromine atoms at the 4 and 7 positions of the indole ring can enhance binding affinity and modulate the pharmacological properties of these derivatives.[4]

Identifying and Prioritizing Therapeutic Targets

The initial step in the validation process is the identification of potential molecular targets. For this compound derivatives, a common approach is to screen them against panels of disease-relevant proteins. Given the broad bioactivity of indole-based compounds, a number of target classes warrant consideration, with a significant focus on protein kinases due to their frequent dysregulation in diseases like cancer.[1]

Potential Target Classes for this compound Derivatives:

  • Protein Kinases: These enzymes are central regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[5] Indole derivatives have shown promise as kinase inhibitors.[1]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is involved in immune suppression and is a key target in cancer immunotherapy.[6] Oxindole derivatives, structurally related to indoles, have shown inhibitory activity against IDO1.[6]

  • Tubulin: As a critical component of the cytoskeleton, tubulin is a well-established target for anticancer drugs. Some indole derivatives have been shown to inhibit tubulin polymerization.[1]

The process of target validation is a crucial and multi-faceted component of drug discovery, confirming that modulating a specific target can lead to therapeutic benefits.[7][8][9][10] This involves a series of rigorous in vitro and in vivo experiments to establish a clear link between the molecular target and the disease pathophysiology.[7][9]

In Vitro Validation: From Biochemical Potency to Cellular Effects

In vitro assays are the foundational step for validating a therapeutic target. They allow for the controlled assessment of a compound's direct interaction with its putative target and its subsequent effects on cellular functions.

Biochemical Assays: Quantifying Target Engagement

The primary goal of biochemical assays is to determine the potency of the this compound derivative against its purified target protein. For kinase targets, this is typically measured as the half-maximal inhibitory concentration (IC50).

Key Considerations for Kinase Inhibition Assays:

  • Assay Format: A variety of formats are available, including radiometric assays and fluorescence- or luminescence-based assays.[11]

  • ATP Concentration: When testing ATP-competitive inhibitors, it is crucial to perform assays at an ATP concentration that is close to the Michaelis constant (Km) of the kinase to obtain physiologically relevant IC50 values.

  • Selectivity Profiling: To assess the specificity of the inhibitor, it should be screened against a broad panel of kinases.[5] This helps to identify potential off-target effects that could lead to toxicity or unexpected pharmacological activities.[5]

Cell-Based Assays: Assessing Cellular Viability and Target Modulation

Cell-based assays are essential to confirm that the observed biochemical activity translates into a desired biological effect in a cellular context.

InVitroWorkflow A Cell Line Selection B Cell Viability/Cytotoxicity Assays (MTT or XTT) A->B Treat cells with indole derivative C Western Blot Analysis (Target Phosphorylation) B->C Confirm on-target effect D Data Analysis & Interpretation C->D

Caption: Workflow for in vitro cellular validation of this compound derivatives.

1. Cell Viability and Cytotoxicity Assays:

These assays are fundamental for determining the effect of the compound on cell proliferation and survival. The MTT and XTT assays are widely used colorimetric methods that measure the metabolic activity of viable cells.[12][13][14]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In this assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product, which is insoluble in water.[12] A solubilization step is required before measuring the absorbance.[12]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This assay uses a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[12]

Table 1: Comparison of MTT and XTT Assays

FeatureMTT AssayXTT Assay
Principle Reduction of MTT to insoluble purple formazan by mitochondrial dehydrogenases.[12][15]Reduction of XTT to water-soluble orange formazan by mitochondrial dehydrogenases.[12][16]
Solubilization Step Required (e.g., with DMSO or isopropanol).[12]Not required.[12]
Workflow More steps, longer protocol.Fewer steps, streamlined protocol.[12]
Sensitivity Generally considered sensitive.Can be more sensitive than MTT.[15]
Interference Can be affected by compounds that alter cellular redox potential.[12]Also susceptible to interference from compounds affecting cellular redox state.[12]

Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the this compound derivative to the wells and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[12]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours, or until a color change is apparent.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[12][16]

2. Western Blot Analysis for Target Modulation:

Western blotting is a crucial technique to confirm that the compound is hitting its intended target within the cell.[17] For a kinase inhibitor, this typically involves measuring the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates.

Key Steps in Western Blot Validation:

  • Antibody Validation: It is imperative to use highly specific and well-validated antibodies to ensure accurate and reproducible results.[17][18][19] Genetic validation methods, such as using siRNA or CRISPR-Cas9 to knockdown or knockout the target protein, provide strong evidence of antibody specificity.[17][20][21]

  • Loading Controls: Use a loading control, such as an antibody against a housekeeping protein (e.g., GAPDH or β-actin), to ensure equal protein loading across all lanes.

  • Dose-Response and Time-Course: Perform experiments with varying concentrations of the compound and at different time points to observe the dose-dependent and temporal effects on target phosphorylation.

Protocol: Western Blot for Phospho-Target Analysis

  • Cell Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein of the target to confirm that the changes in phosphorylation are not due to changes in total protein levels.

In Vivo Validation: Assessing Therapeutic Efficacy in Animal Models

In vivo studies are a critical step to evaluate the therapeutic potential of a compound in a whole-organism context.[11] Preclinical animal models are indispensable for understanding disease mechanisms and for the development of novel therapeutic strategies.[22]

Selection of Animal Models

The choice of an appropriate animal model is crucial for the successful in vivo validation of a therapeutic target.[22] For cancer research, several types of mouse models are commonly used.[22][23]

  • Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[22][23]

    • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice.[24] These models are widely used for initial efficacy studies.

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[25] PDX models are considered to more closely recapitulate the heterogeneity and microenvironment of human tumors.[26]

  • Syngeneic Models: These models use immunocompetent mice and transplant mouse tumor cell lines, allowing for the study of the interaction between the tumor and the immune system.[22]

  • Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to mimic human cancers by introducing oncogenes or deleting tumor suppressor genes.[22]

InVivoWorkflow A Animal Model Selection (e.g., Xenograft) B Tumor Implantation A->B C Compound Administration (Route, Dose, Schedule) B->C Once tumors reach a certain size D Tumor Growth Monitoring C->D F Toxicity Assessment C->F Throughout the study E Pharmacodynamic (PD) Analysis D->E At study endpoint G Data Analysis & Interpretation E->G F->G

Caption: General workflow for in vivo efficacy studies of this compound derivatives.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
  • Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model.[27] This information is crucial for establishing an appropriate dosing regimen. Some indole derivatives have been shown to be rapidly metabolized in vitro but have a longer predicted in vivo clearance due to high protein binding.[28]

  • Pharmacodynamics (PD): PD studies measure the effect of the compound on its target in the tumor tissue. This can be assessed by collecting tumor samples at the end of the study and analyzing them by western blot or immunohistochemistry for changes in target phosphorylation or downstream biomarkers.[29]

Efficacy Studies

Efficacy studies are designed to determine if the compound can inhibit tumor growth in vivo.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Culture and Implantation: Culture the chosen human cancer cell line and implant a specific number of cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

  • Randomization and Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the this compound derivative via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group typically receives the vehicle used to formulate the compound.

  • Data Collection: Continue to monitor tumor growth and body weight throughout the study.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and collect tumors and other relevant tissues for PD analysis.

  • Data Analysis: Analyze the tumor growth data to determine the therapeutic efficacy of the compound.

Data Interpretation and Future Directions

The successful validation of a therapeutic target requires a convergence of evidence from both in vitro and in vivo studies. A potent and selective compound that demonstrates on-target activity in cells and inhibits tumor growth in a relevant animal model with an acceptable safety profile is a strong candidate for further preclinical and clinical development.

It is important to acknowledge that preclinical models have limitations and that the ultimate validation of a therapeutic target comes from successful clinical trials in humans.[23] However, the rigorous preclinical validation outlined in this guide is an essential prerequisite for advancing a promising new therapeutic agent toward the clinic.

References

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  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (URL: )
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  • Target Validation - Sygn
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  • Animal Testing Significantly Advances Cancer Research - Pharma Models. (URL: [Link])
  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - MDPI. (URL: [Link])
  • In Vivo Pharmacology Models for Cancer Target Research | Springer N
  • Cancer Models - Charles River Labor
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  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (URL: [Link])
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  • Western Blot -
  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11.
  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed. (URL: [Link])
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4,7-dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the complex landscape of drug discovery and chemical synthesis, the responsible management of chemical reagents is as critical as the innovative science they enable. The compound 4,7-dibromo-1H-indole, a halogenated heterocyclic molecule, serves as a valuable building block. However, its bromine constituents necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Part 1: Core Principles—Hazard Identification and Waste Classification

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile and its correct waste classification is paramount. This foundational knowledge dictates every subsequent step in the disposal process.

Hazard Profile: While a specific, comprehensive toxicological profile for this compound is not extensively documented, the Safety Data Sheets (SDS) for closely related brominated indoles provide critical guidance. The compound should be handled as hazardous, with a profile that includes:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[2]

The Criticality of Halogenation: The presence of two bromine atoms on the indole ring firmly places this compound into the halogenated organic waste category.[3][4] This is the single most important classification for its disposal. Halogenated organic compounds are noted for their potential environmental persistence and require specific disposal technologies, such as high-temperature incineration at licensed facilities, to ensure their complete destruction and prevent the formation of hazardous byproducts.[5][6] Mixing this waste stream with non-halogenated solvents needlessly complicates and increases the cost of disposal for the entire container.[7]

Key Compound and Safety Data
ParameterInformationSource(s)
Chemical Name This compound[8]
CAS Number 126811-31-2[8]
Molecular Formula C₈H₅Br₂N
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
GHS Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
Waste Classification Halogenated Organic Waste[3][4]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and segregation of this compound waste. Adherence to these steps is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure a complete barrier is established to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.[9]

  • Body Protection: A fully fastened, chemical-resistant lab coat is mandatory.[9]

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial. Never mix halogenated with non-halogenated waste.[10]

A. Solid Waste Disposal (Pure Compound, Contaminated Consumables):

  • Container: Use a designated, clearly labeled "Halogenated Organic Solid Waste" container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.[11]

  • Transfer: Carefully transfer residual this compound powder into the waste container using a dedicated spatula.

  • Contaminated Items: Dispose of all contaminated consumables, such as weighing papers, gloves, and pipette tips, directly into this same solid waste container.

B. Liquid Waste Disposal (Contaminated Solvents, Rinsates):

  • Container: Use a separate, clearly labeled "Halogenated Organic Liquid Waste" container. Ensure the container is compatible with the solvents used.

  • Solvent Rinsing: For any glassware that has come into contact with this compound, a "triple rinse" procedure is required to ensure decontamination.

    • Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

    • Decant the solvent rinsate into the "Halogenated Organic Liquid Waste" container.

    • Repeat this process two more times. This practice ensures that residual compound is captured in the correct waste stream.[10]

Step 3: Container Management and Storage
  • Labeling: Every waste container must be accurately labeled with a hazardous waste tag as soon as the first drop or particle of waste is added. The label must include the words "Hazardous Waste," the full chemical names of all contents (including solvents), and their approximate percentages.[12]

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[11][12]

  • Storage: Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from incompatible materials and preferably within secondary containment (e.g., a chemical-resistant tub) to manage potential leaks.[12]

Step 4: Final Disposal Arrangement
  • Professional Removal: The final step is to arrange for the removal of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13]

  • Documentation: Ensure all institutional paperwork is completed to maintain a clear chain of custody from "cradle to grave," as mandated by regulatory bodies like the EPA.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_prep Preparation cluster_waste_id Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Steps start Identify Waste Containing This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_container Use 'Halogenated Organic SOLID Waste' Container waste_type->solid_container Solid liquid_container Use 'Halogenated Organic LIQUID Waste' Container waste_type->liquid_container Liquid dispose_solid Dispose of: - Excess Reagent - Contaminated Gloves - Weighing Paper, etc. solid_container->dispose_solid end_point Securely Cap & Label Container Store in Satellite Accumulation Area dispose_solid->end_point triple_rinse Triple-Rinse Contaminated Glassware with Solvent liquid_container->triple_rinse collect_rinsate Collect All Rinsate triple_rinse->collect_rinsate collect_rinsate->end_point ehs_contact Contact EHS for Pickup and Professional Disposal end_point->ehs_contact

Caption: Decision workflow for segregating this compound waste.

Part 3: Emergency Procedures—Spill Management

In the event of an accidental spill, a swift and correct response is vital to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by encircling it with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup:

    • For a solid spill , carefully sweep or scoop the material into the "Halogenated Organic Solid Waste" container. Avoid creating dust.[1]

    • For a liquid spill (solution), cover with an inert absorbent. Once absorbed, scoop the material into the solid waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials and rinsates as halogenated waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to this structured and scientifically grounded protocol, researchers can ensure that the disposal of this compound is managed with the highest standards of safety and environmental stewardship.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 6,7-dichloro-2,3-dihydro-1H-indole: A Procedural Guide.
  • ChemicalBook. (n.d.). This compound-2,3-dione | 20780-89-6.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Thermo Fisher Scientific. (2009, January 26). Safety Data Sheet - 7-Bromo-1H-indole.
  • Fisher Scientific. (2023, August 25). Safety Data Sheet - 4-Bromo-1H-indole-3-carbaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 7-Bromoindole.
  • Unknown Source. (n.d.). Hazardous Waste Segregation.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Sigma-Aldrich. (n.d.). This compound | 126811-31-2.
  • Unknown Source. (n.d.). Waste Classification.
  • J&K Scientific. (n.d.). This compound | 126811-31-2.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Benchchem. (n.d.). Essential Procedures for the Safe Disposal of (-)-Indolactam V.

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Safeguarding Your Research: A Definitive Guide to Personal Protective Equipment for Handling 4,7-dibromo-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the ability to handle specialized reagents safely is paramount. 4,7-dibromo-1H-indole is a heterocyclic building block with significant potential in medicinal chemistry. However, its dibrominated structure necessitates a rigorous approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the potential hazards is crucial. While a comprehensive toxicological profile for this compound is not extensively published, data from its product information and structurally related bromo-indoles provide a strong basis for a conservative risk assessment.[1][2][3][4]

The primary hazards associated with this class of compounds are summarized below:

Hazard ClassificationDescriptionPotential EffectsSource
Acute Toxicity (Oral) Harmful if swallowed.May cause gastrointestinal irritation.[1][5]
Skin Irritation (Category 2) Causes skin irritation upon contact.Redness, inflammation, and discomfort.[1][3][4][5]
Eye Irritation (Category 2) Causes serious eye irritation.Pain, redness, and potential damage to eye tissue.[1][3][4][5]
Skin Sensitization May cause an allergic skin reaction.Itching, rashes (dermatitis) upon repeated exposure.
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.Coughing, sneezing, and discomfort in the respiratory tract if inhaled as a dust.[1][3][4]

Given these hazards, the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of the solid particulate.[1][5]

The Core of Protection: Selecting Your Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. All handling of this compound, from weighing to its use in a reaction, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][5]

The following PPE is mandatory:

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.Protects against accidental splashes of solvents containing the compound and airborne dust particles reaching the eyes.[5][6][7]
Hand Protection Chemically resistant nitrile gloves.Nitrile provides a robust barrier against incidental contact with halogenated organic compounds. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[6][8]
Body Protection Flame-resistant laboratory coat and full-length pants with closed-toe shoes.Prevents incidental skin contact on arms and legs. A lab coat should be kept buttoned to provide a continuous barrier.[6]
Respiratory Protection NIOSH-approved N95 respirator or equivalent.Recommended when weighing the solid material outside of a containment system like a glove box, or during a spill cleanup, to prevent inhalation of fine dust particles.[2][8][9]
Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict operational workflow is critical for minimizing risk. The following steps provide a clear, repeatable process for safely handling this compound.

3.1. Preparation and Weighing

  • Designate a Workspace: All handling of solid this compound should occur in a designated area within a chemical fume hood to contain any dust.

  • Don PPE: Before handling the primary container, put on all required PPE as outlined in the table above.

  • Weighing the Compound:

    • Tare a suitable weighing vessel on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of the solid, minimizing the creation of dust.

    • Use a spatula and avoid pouring directly from the bottle if possible.

    • Close the primary container tightly immediately after dispensing.

    • Clean any residual dust from the spatula and weighing area with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

3.2. Dissolution and Reaction Setup

  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed this compound. Add the solid to the solvent slowly to prevent splashing.[9]

  • Container Sealing: Once the compound is in solution, ensure the reaction vessel is securely sealed to prevent the escape of vapors.

  • Labeling: Clearly label all vessels containing this compound with its name, concentration, and appropriate hazard pictograms.

3.3. Spill and Emergency Procedures

  • Small Spills:

    • For small powder spills within the fume hood, gently cover with an inert absorbent material like vermiculite or sand.[2]

    • Carefully sweep the absorbed material into a designated, sealable hazardous waste container.[1]

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Skin or Eye Contact:

    • Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[5][7] Seek medical attention if irritation persists.[5]

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound are considered hazardous waste.[1]

  • Solid Waste: This includes contaminated gloves, wipes, and weighing paper. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container for halogenated organic compounds.

  • Disposal Compliance: All waste must be disposed of in accordance with institutional, local, and national regulations.[1][5]

Visualizing the Safety Workflow

To ensure a clear understanding of the procedural flow, the following diagram illustrates the decision-making process for handling this compound safely.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE & Handling cluster_disposal Completion & Disposal start Start Task: Handling this compound risk_assessment Conduct Risk Assessment (Review SDS/Hazard Data) start->risk_assessment fume_hood Work in Chemical Fume Hood? risk_assessment->fume_hood ppe Don Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe Yes weighing Weighing Solid? ppe->weighing respirator Add N95 Respirator weighing->respirator Yes proceed Proceed with Handling (Weighing, Dissolving) weighing->proceed No (Solution Handling) respirator->proceed waste Segregate Waste (Solid & Liquid) proceed->waste decontaminate Decontaminate Work Area waste->decontaminate end_task End Task decontaminate->end_task

Caption: Workflow for Safe Handling of this compound.

By integrating these scientifically-grounded procedures and safety precautions into your daily laboratory practice, you can confidently work with this compound while ensuring the highest level of personal and environmental safety.

References

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. [Link]
  • J&K Scientific. (n.d.). This compound. [Link]
  • Connor, T. H. (2009). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.